molecular formula C8H5FN2OS B1269391 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 41421-13-0

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Katalognummer: B1269391
CAS-Nummer: 41421-13-0
Molekulargewicht: 196.2 g/mol
InChI-Schlüssel: XKMWJXQWLNRDRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C8H5FN2OS and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(4-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMWJXQWLNRDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942482
Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203268-64-8, 41421-13-0
Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203268-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-oxadiazole scaffold, including potential anticancer, antimicrobial, and anti-inflammatory properties. This document details the synthetic protocol, physicochemical properties, and spectral characterization of the title compound. Furthermore, a plausible biological signaling pathway is presented, highlighting its potential mechanism of action as an anticancer agent. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] The incorporation of a thiol group at the 2-position and a fluorophenyl moiety at the 5-position can significantly influence the compound's physicochemical properties and biological activity. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and membrane permeability. This guide outlines a standard and reproducible method for the synthesis of this compound and provides a thorough summary of its characterization.

Synthesis of this compound

The synthesis of the title compound is a two-step process, commencing with the formation of 4-fluorobenzohydrazide from the corresponding ester, followed by cyclization with carbon disulfide in an alkaline medium.

Experimental Protocol

Step 1: Synthesis of 4-Fluorobenzohydrazide

  • To a solution of methyl 4-fluorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with cold diethyl ether to obtain pure 4-fluorobenzohydrazide.

Step 2: Synthesis of this compound

  • Dissolve 4-fluorobenzohydrazide (1 equivalent) and potassium hydroxide (1.5 equivalents) in absolute ethanol.

  • To this solution, add carbon disulfide (2 equivalents) dropwise while stirring.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and reduce the solvent volume by evaporation.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield pure this compound.[3]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Oxadiazole Ring Formation Methyl_4-fluorobenzoate Methyl_4-fluorobenzoate Reaction1 Methyl_4-fluorobenzoate->Reaction1 Ethanol, Reflux Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Reaction1 4-Fluorobenzohydrazide 4-Fluorobenzohydrazide Reaction2 4-Fluorobenzohydrazide->Reaction2 Ethanol, Reflux Reaction1->4-Fluorobenzohydrazide Carbon_disulfide Carbon_disulfide Carbon_disulfide->Reaction2 Potassium_hydroxide Potassium_hydroxide Potassium_hydroxide->Reaction2 Final_Product 5-(4-Fluorophenyl)-1,3,4- oxadiazole-2-thiol Intermediate_Salt Potassium salt intermediate Reaction2->Intermediate_Salt Acidification Intermediate_Salt->Acidification HCl Acidification->Final_Product

Synthesis of this compound.

Physicochemical and Spectral Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques. The expected data are summarized below.

Quantitative Data
PropertyValueReference
Molecular Formula C₈H₅FN₂OS[4]
Molecular Weight 196.2 g/mol [4]
Appearance Off-white amorphous powder[4]
Melting Point 200-208 °C[4]
Boiling Point 242.7 °C at 760 mmHg[5]
Density 1.48 g/cm³[5]
Purity (HPLC) ≥ 98%[4]
Yield Good to excellent[1]
Spectral Data

The following table summarizes the expected spectral characteristics for this compound based on data from analogous compounds.

TechniqueExpected Peaks/Signals
FTIR (KBr, cm⁻¹) ~3100-3000 (Ar C-H str.), ~2600-2550 (S-H str.), ~1610 (C=N str.), ~1500 (Ar C=C str.), ~1250 (C=S str.), ~1160 (C-O-C str.), ~1230 (C-F str.)
¹H NMR (DMSO-d₆, δ ppm) ~14.0-15.0 (s, 1H, SH/NH tautomer), ~7.8-8.0 (m, 2H, Ar-H ortho to oxadiazole), ~7.3-7.5 (m, 2H, Ar-H meta to oxadiazole)
¹³C NMR (DMSO-d₆, δ ppm) ~175-180 (C=S), ~160-165 (C-F, d, ¹JCF ≈ 250 Hz), ~155-160 (C-5 of oxadiazole), ~128-130 (Ar-C, d, ³JCF ≈ 8-9 Hz), ~120-125 (Ar-C ipso), ~115-117 (Ar-C, d, ²JCF ≈ 22 Hz)
Mass Spectrometry (m/z) 196 [M]⁺

Note: The thiol group can exist in tautomeric equilibrium with the thione form (5-(4-fluorophenyl)-1,3,4-oxadiazol-2(3H)-thione). The spectral data, particularly the presence of a broad SH or NH peak in the ¹H NMR and a C=S stretch in the IR, will reflect this equilibrium.

Potential Biological Activity and Signaling Pathway

Derivatives of 1,3,4-oxadiazole are known to exhibit significant anticancer activity.[2] One of the proposed mechanisms of action is the induction of apoptosis in cancer cells through the intrinsic pathway.[6] This pathway is often initiated by cellular stress and is regulated by the p53 tumor suppressor protein.

Proposed Anticancer Signaling Pathway

The following diagram illustrates the potential mechanism by which this compound may induce apoptosis in cancer cells.

Apoptosis_Pathway Oxadiazole 5-(4-Fluorophenyl)-1,3,4- oxadiazole-2-thiol p53 p53 Activation Oxadiazole->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrial Permeability Increase Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway induced by the title compound.

This proposed pathway suggests that the compound activates p53, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates the caspase cascade (caspase-9 and -3), ultimately leading to programmed cell death.[6]

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound, along with its comprehensive characterization data. The straightforward synthesis and the promising biological activities associated with the 1,3,4-oxadiazole scaffold make this compound a valuable subject for further investigation in the field of drug discovery. The proposed mechanism of action via the intrinsic apoptotic pathway offers a solid foundation for future studies to elucidate its full therapeutic potential.

References

Physical and chemical properties of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Compound Identification

Chemical Structure:

Caption: Chemical structure of this compound.

Identifier Value
IUPAC Name This compound
CAS Number 41421-13-0, 203268-64-8[1]
Molecular Formula C₈H₅FN₂OS[1][2]
Molecular Weight 196.20 g/mol [1][2]
Synonyms 5-(4-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione[2]

Physicochemical Properties

This section details the physical and chemical properties of this compound. It is important to note that this compound can exist in thiol-thione tautomeric forms, a common characteristic of 2-mercapto-1,3,4-oxadiazoles.

tautomerism A Thiol form B Thione form A->B

Caption: Thiol-Thione Tautomerism.

Table of Physical Properties:

Property Value Source
Appearance Off-white amorphous powder[1]
Melting Point 200-208 °C[1]
Boiling Point 242.7 °C at 760 mmHg (Predicted)[2]
Density 1.48 g/cm³ (Predicted)[2]
Flash Point 100.6 °C (Predicted)[2]
Purity ≥ 98% (HPLC)[1]

Table of Spectral Data (Reference data for similar structures):

Technique Characteristic Peaks
IR (KBr, cm⁻¹) ~2560 (S-H stretch), ~1554 (C=C stretch, aromatic), ~1514 (C=N stretch, oxadiazole), ~1108 (C-O-C stretch, oxadiazole)[3]
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons typically appear as multiplets in the range of 7.0-8.5 ppm. The thiol proton (SH) is expected to appear as a broad singlet at a higher chemical shift, potentially >12 ppm.[3]
¹³C NMR (DMSO-d₆, δ ppm) Aromatic carbons typically appear in the range of 120-140 ppm. The two carbons of the oxadiazole ring are expected at ~158 ppm and ~175 ppm.[3]
Mass Spectrometry (m/z) The molecular ion peak (M+) is expected at approximately 196, corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis of this compound

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established procedure in organic chemistry. The following protocol is a representative method based on common synthetic routes.

synthesis_workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Cyclization 4-Fluorobenzoic acid 4-Fluorobenzoic acid 4-Fluorobenzohydrazide 4-Fluorobenzohydrazide 4-Fluorobenzoic acid->4-Fluorobenzohydrazide Hydrazine Hydrate Potassium salt Potassium salt 4-Fluorobenzohydrazide->Potassium salt CS₂, KOH, Ethanol, Reflux This compound This compound Potassium salt->this compound Acidification (e.g., HCl)

Caption: General synthesis workflow.

Detailed Protocol:

  • Preparation of 4-Fluorobenzohydrazide:

    • To a solution of methyl 4-fluorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting solid is washed with cold ether or recrystallized from a suitable solvent to yield pure 4-fluorobenzohydrazide.

  • Synthesis of this compound:

    • Dissolve 4-fluorobenzohydrazide (1 equivalent) in absolute ethanol.

    • Add potassium hydroxide (1.2 equivalents) to the solution and stir until it dissolves.

    • Add carbon disulfide (1.5 equivalents) dropwise to the mixture at room temperature.

    • Reflux the reaction mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into ice-cold water.

    • Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.

    • The precipitated solid is filtered, washed thoroughly with water, and dried.

    • The crude product can be purified by recrystallization from ethanol or another suitable solvent to afford this compound as a pure solid.

Biological Activity

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4][5]

Table of Antimicrobial Activity:

A study by Yarmohammadi et al. (2020) reported significant antimicrobial activity for this compound.[6]

Microorganism Activity Comparison
Escherichia coliStronger activity than ampicillin[6]
Streptococcus pneumoniaeStronger activity than ampicillin[6]
Pseudomonas aeruginosaOver 100 times stronger activity than ampicillin[6]
Aspergillus fumigatusBetter activity than terbinafine[6]
Potential Mechanism of Action

The biological activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to inhibit key enzymes in pathogenic microorganisms or cancer cells. For instance, they have been reported to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and gene regulation, respectively.[4]

mechanism_of_action cluster_0 Inhibition of Essential Enzyme cluster_1 Cellular Consequence Compound 5-(4-Fluorophenyl)-1,3,4- oxadiazole-2-thiol Enzyme Essential Enzyme (e.g., in bacteria/fungi) Compound->Enzyme Inhibits Pathway Metabolic/Signaling Pathway Disruption Pathway Disruption Pathway->Disruption CellDeath Cell Death or Growth Inhibition Disruption->CellDeath

Caption: Conceptual diagram of enzyme inhibition.

Conclusion

This compound is a promising heterocyclic compound with a well-defined synthesis pathway and significant, broad-spectrum antimicrobial activity. Its favorable physicochemical properties and potent biological effects make it an attractive scaffold for the development of new therapeutic agents. Further research into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to Thiol-Thione Tautomerism in 5-Aryl-1,3,4-Oxadiazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aryl-1,3,4-oxadiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. A critical aspect of its chemical nature is the potential for prototropic tautomerism, specifically the equilibrium between the thiol and thione forms. This guide provides a comprehensive analysis of this tautomerism, consolidating evidence from spectroscopic, crystallographic, and computational studies. It details the synthetic protocols for these compounds and presents quantitative data to offer a definitive understanding of the predominant tautomeric form, which is crucial for structure-activity relationship (SAR) studies, drug design, and understanding metabolic pathways.

The Thiol-Thione Equilibrium

5-Aryl-1,3,4-oxadiazole-2-thiols can exist as two distinct tautomers: the thiol form, characterized by a C-SH group, and the thione form, which possesses a C=S (thiocarbonyl) group and an N-H bond within the heterocyclic ring. The equilibrium between these two forms is fundamental to the molecule's reactivity, coordination chemistry, and interaction with biological targets.[1] While both forms are theoretically possible, extensive experimental and theoretical evidence overwhelmingly indicates that the equilibrium lies significantly in favor of the more stable thione tautomer in both solid and solution phases.[2][3]

Caption: Thiol-Thione tautomerism in 5-aryl-1,3,4-oxadiazoles.

Experimental Protocols

General Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiones

The most prevalent and efficient method for synthesizing these compounds involves the cyclization of aryl acid hydrazides with carbon disulfide.[4][5][6] This reaction is typically carried out in an alcoholic solvent with a strong base, followed by acidification to yield the final product.

Detailed Protocol:

  • Hydrazide Preparation: An appropriate aryl carboxylic acid is first converted to its corresponding methyl or ethyl ester via Fischer esterification. The resulting ester is then refluxed with hydrazine hydrate in ethanol to produce the aryl acid hydrazide.

  • Cyclization: The aryl acid hydrazide (1 equivalent) is dissolved in absolute ethanol. Potassium hydroxide (1 equivalent) is added, followed by the dropwise addition of carbon disulfide (at least 2 equivalents) with stirring.

  • Reaction: The reaction mixture is heated under reflux for several hours (typically 10-12 hours), during which the potassium salt of the oxadiazole precipitates.

  • Isolation: After cooling, the excess solvent is removed under reduced pressure. The residue is dissolved in water and acidified to a pH of 2-3 with a dilute mineral acid (e.g., HCl).

  • Purification: The resulting precipitate, the 5-aryl-1,3,4-oxadiazole-2(3H)-thione, is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.[4]

Synthesis_Workflow Figure 2: General Synthesis Workflow A Aryl Carboxylic Acid B Aryl Ester A->B EtOH, conc. H₂SO₄ Reflux C Aryl Acid Hydrazide B->C N₂H₄·H₂O, EtOH Reflux D Potassium Dithiocarbazate Intermediate C->D 1. KOH, EtOH 2. CS₂ E 5-Aryl-1,3,4-oxadiazole-2(3H)-thione D->E 1. Reflux 2. H₃O⁺ (Acidification)

Caption: Synthetic pathway for 5-aryl-1,3,4-oxadiazole-2(3H)-thiones.

Evidence for Tautomeric Predominance

The determination of the major tautomer is achieved through a combination of analytical techniques. Each method provides key data points that, when combined, create a conclusive picture.

Spectroscopic Analysis

3.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The key vibrational bands for distinguishing between the thiol and thione tautomers are the S-H and N-H stretching frequencies.

  • Thiol Form Expectation: A weak absorption band in the region of 2500-2600 cm⁻¹ corresponding to the S-H stretch.

  • Thione Form Expectation: A moderate to strong absorption band between 3100-3400 cm⁻¹ for the N-H stretch and a strong band for the C=S stretch around 1250-1350 cm⁻¹.[7][8]

Observed Data: Experimental IR spectra of 5-aryl-1,3,4-oxadiazole-2-thiols consistently show an absence of the characteristic S-H stretching band.[2] Conversely, they display prominent bands for N-H and C=S stretching, providing strong evidence for the dominance of the thione form.[4][7][8]

Table 1: Characteristic IR Absorption Data (cm⁻¹) for 5-Substituted-1,3,4-oxadiazole-2(3H)-thiones

5-Aryl Substituent S-H Stretch (Observed) N-H Stretch (Observed) C=S Stretch (Observed) C=N Stretch (Observed) Reference
Phenyl Absent ~3356 ~1255 ~1642 [8]
4-Nitrophenyl Absent ~3100-3200 ~1340 ~1538 [4]
3-Nitrophenyl Absent ~3100-3200 ~1335 ~1530 [4]
2-Furoyl Absent ~3356 ~1255 ~1642 [4]

| 3,4-Dichlorophenyl | Absent | ~3080 | ~1330 | ~1610 |[7] |

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of protons and carbon atoms.

  • ¹H NMR: The most diagnostic signal is that of the labile proton. In the thiol form, an S-H proton would appear as a singlet, typically in the 1.6-4.0 ppm range. In the thione form, the N-H proton is significantly deshielded and appears as a broad singlet at a much lower field, often >12 ppm.[2][3][4]

  • ¹³C NMR: The carbon of the C=S bond in the thione form is highly deshielded and typically resonates in the 175-190 ppm region.[6]

Observed Data: Numerous studies consistently report a low-field signal in the ¹H NMR spectrum between 12.0 and 15.0 ppm, which is unequivocally assigned to the N-H proton of the thione tautomer.[4][9] The signal for an S-H proton is not observed. Furthermore, ¹³C NMR spectra show a characteristic peak for the thione carbon (C-2) in the range of 175-186 ppm, further confirming the structure.[4][6]

Table 2: ¹H and ¹³C NMR Data for 5-Substituted-1,3,4-oxadiazole-2(3H)-thiones (in DMSO-d₆)

5-Aryl Substituent N-H Chemical Shift (δ, ppm) C=S Chemical Shift (δ, ppm) Reference
Phenyl 12.33 175.72 [4]
4-Nitrophenyl 15.0 178.21 [4]
3-Nitrophenyl 12.35 181.33 [4]
2-Phenethyl 12.68 179.06 [4]

| Pyrazolyl | Not specified | 186.11 |[6] |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. Multiple crystallographic studies of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have been conducted. In all reported cases, the analysis confirms that the molecule exists exclusively in the thione form in the crystal lattice.[10] The crystal structures clearly show the proton located on one of the ring nitrogen atoms (N-3) and a distinct carbon-sulfur double bond, definitively ruling out the thiol structure in the solid state.

Computational Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of the thiol and thione tautomers. These theoretical studies consistently find that the thione form is thermodynamically more stable than the thiol form.[5][11][12] The calculated energy difference is significant enough to predict that the thione tautomer will be the overwhelmingly predominant species at equilibrium, which is in excellent agreement with all experimental findings.

Analytical_Workflow Figure 3: Analytical Workflow for Tautomer Identification cluster_main cluster_exp Experimental Evidence cluster_theory Theoretical Evidence Compound 5-Aryl-1,3,4-oxadiazole-2-thiol (Tautomeric Mixture) IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR XRAY X-Ray Crystallography Compound->XRAY DFT Computational (DFT) Calculations Compound->DFT IR_Evi Key Evidence: • Absence of S-H stretch (~2550 cm⁻¹) • Presence of N-H stretch (~3200 cm⁻¹) • Presence of C=S stretch (~1300 cm⁻¹) IR->IR_Evi NMR_Evi Key Evidence: • Low-field ¹H signal for N-H (>12 ppm) • Deshielded ¹³C signal for C=S (>175 ppm) NMR->NMR_Evi XRAY_Evi Key Evidence: • Unambiguous H-atom location on N-3 • C=S double bond length confirmed XRAY->XRAY_Evi DFT_Evi Key Evidence: • Thione tautomer is  thermodynamically more stable DFT->DFT_Evi Conclusion Conclusion: Predominance of Thione Form IR_Evi->Conclusion NMR_Evi->Conclusion XRAY_Evi->Conclusion DFT_Evi->Conclusion

Caption: Workflow showing convergent evidence for thione form predominance.

Conclusion

References

In-Depth Technical Guide: Biological Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of the heterocyclic compound 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. This molecule has emerged as a compound of significant interest due to its potent and broad-spectrum antimicrobial properties. This document collates available quantitative data, details established experimental protocols for its synthesis and biological evaluation, and presents visual workflows and potential mechanisms of action. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Core Biological Activities

This compound has demonstrated significant potential as a broad-spectrum antimicrobial agent.[1][2] Its biological activities are not limited to its antimicrobial effects, with related studies on the 1,3,4-oxadiazole scaffold suggesting potential for anticancer and enzyme inhibitory activities.

Antimicrobial Activity

The most prominently reported biological activity of this compound is its antimicrobial efficacy. It has shown potent activity against a range of pathogenic bacteria and fungi.

Bacterial Activity: Studies have revealed that this compound exhibits stronger antibacterial activity against Escherichia coli and Streptococcus pneumoniae than the commonly used antibiotic, ampicillin.[1] Furthermore, its activity against Pseudomonas aeruginosa has been reported to be over 100 times more potent than ampicillin.[1]

Fungal Activity: In the realm of antifungal activity, this compound has demonstrated superior efficacy against Aspergillus fumigatus when compared to the standard antifungal drug, terbinafine.[1]

Anticancer Activity

While direct anticancer studies on this compound are not extensively documented in publicly available literature, the broader class of 1,3,4-oxadiazole derivatives has been the subject of significant cancer research. Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising results. This suggests that this compound could be a candidate for future anticancer research.

Enzyme Inhibitory Activity

The 1,3,4-oxadiazole scaffold is known to be a versatile framework for the design of enzyme inhibitors. Derivatives have been investigated for their inhibitory effects on a variety of enzymes. While specific enzyme inhibition data for this compound is limited, its structural features suggest potential for interaction with various enzyme active sites.

Quantitative Data Summary

Currently, specific quantitative data such as Minimum Inhibitory Concentration (MIC) and IC50 values for this compound are not widely available in the public domain. The available information is largely comparative, highlighting its potency relative to standard drugs.[1]

Table 1: Summary of Comparative Antimicrobial Activity

Microorganism Activity Compared to Standard Drug Standard Drug
Escherichia coliStrongerAmpicillin
Streptococcus pneumoniaeStrongerAmpicillin
Pseudomonas aeruginosaOver 100x StrongerAmpicillin
Aspergillus fumigatusBetterTerbinafine

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound, based on established protocols for similar compounds.

Synthesis of this compound

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established chemical process. The following protocol is a general method that can be adapted for the synthesis of the title compound.

Materials:

  • 4-Fluorobenzohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl) or Acetic acid

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzohydrazide and an equimolar amount of potassium hydroxide in ethanol.

  • To this solution, add a slight excess of carbon disulfide.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water.

  • The solution is then acidified with dilute hydrochloric acid or acetic acid to precipitate the product.

  • The resulting solid, this compound, is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 4-Fluorobenzohydrazide 4-Fluorobenzohydrazide Dissolution Dissolution 4-Fluorobenzohydrazide->Dissolution Carbon Disulfide Carbon Disulfide Carbon Disulfide->Dissolution Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Dissolution Reflux Reflux Dissolution->Reflux Ethanol Precipitation Precipitation Reflux->Precipitation Acidification Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Recrystallization Recrystallization Filtration & Drying->Recrystallization This compound This compound Recrystallization->this compound

Synthesis Workflow
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.

Materials:

  • This compound

  • Bacterial/Fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include positive controls (broth with inoculum only) and negative controls (broth only) on each plate. Also, include wells with a standard antimicrobial agent as a reference.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G Start Start Prepare Compound Stock Prepare Compound Stock Start->Prepare Compound Stock Serial Dilution Serial Dilution Prepare Compound Stock->Serial Dilution Inoculate Plate Inoculate Plate Serial Dilution->Inoculate Plate Prepare Inoculum Prepare Inoculum Prepare Inoculum->Inoculate Plate Incubation Incubation Inoculate Plate->Incubation Read Results Read Results Incubation->Read Results Determine MIC Determine MIC Read Results->Determine MIC

MIC Determination Workflow
In Vitro Cytotoxicity Assay: MTT Assay

This protocol is for assessing the potential anticancer activity of the compound by measuring its effect on the metabolic activity of cancer cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare various concentrations of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing the viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the known mechanisms of related heterocyclic compounds, several potential targets can be hypothesized.

For its antimicrobial activity, potential mechanisms could involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The thiol group in the molecule could be crucial for interacting with metalloenzymes or forming disulfide bonds with cysteine residues in target proteins.

In the context of potential anticancer activity, 1,3,4-oxadiazole derivatives have been reported to target various pathways, including:

  • Enzyme Inhibition: Inhibition of kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation.

  • Apoptosis Induction: Triggering programmed cell death in cancer cells through various signaling cascades.

  • Tubulin Polymerization Inhibition: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Further research is required to identify the specific molecular targets and signaling pathways affected by this compound.

G cluster_compound This compound cluster_targets Potential Cellular Targets cluster_outcomes Biological Outcomes Compound Compound Enzymes Microbial/Cancer Enzymes Compound->Enzymes CellWall Cell Wall Synthesis Compound->CellWall DNA DNA Replication/Repair Compound->DNA Tubulin Tubulin Polymerization Compound->Tubulin Antimicrobial Antimicrobial Activity Enzymes->Antimicrobial Anticancer Anticancer Activity Enzymes->Anticancer CellWall->Antimicrobial DNA->Antimicrobial DNA->Anticancer Tubulin->Anticancer

Hypothesized Mechanisms

Conclusion and Future Directions

This compound is a promising scaffold for the development of new antimicrobial agents. Its potent activity against a range of bacteria and fungi warrants further investigation. Future research should focus on elucidating its precise mechanism of action, determining its in vivo efficacy and safety profile, and exploring its potential as an anticancer and enzyme inhibitory agent. The detailed protocols and compiled information in this guide aim to facilitate and encourage further exploration of this promising molecule.

References

An In-depth Technical Guide to Two Distinct Chemical Entities: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol and the Cercosporin Family of Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query combined a specific CAS number (41421-13-0) with a chemical name ("4-Demethyl-5-desossi-5-ene-cercosporin") that do not correspond to the same substance. This guide addresses both topics separately to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol (CAS 41421-13-0)

This section details the properties, synthesis, and potential biological activities of the synthetic heterocyclic compound this compound.

Chemical Properties and Data

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 41421-13-0N/A
Molecular Formula C₈H₅FN₂OSN/A
Molecular Weight 196.21 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point Not reported, but similar compounds melt in the range of 270-275 °C[1]
Solubility Soluble in organic solvents like DMSO and DMFN/A
Spectroscopic Data
Spectroscopy Expected Peaks and Features
¹H NMR Aromatic protons (phenyl ring) would appear as multiplets in the range of δ 7.0-8.0 ppm. The thiol proton (SH) would likely appear as a broad singlet at a higher chemical shift, which is exchangeable with D₂O. In the thione tautomer, an N-H proton signal would be observed, typically at a high chemical shift (around δ 12-14 ppm).[2][3]
¹³C NMR Aromatic carbons would resonate in the δ 115-165 ppm region. The carbon of the C=S (thione) or C-S (thiol) group would be in the δ 160-180 ppm range. The carbons of the oxadiazole ring would also appear in the downfield region.[3]
IR (Infrared) Characteristic peaks would include N-H stretching (for the thione tautomer) around 3100-3300 cm⁻¹, C=N stretching around 1600-1650 cm⁻¹, and C=S stretching around 1250-1270 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, and C-F stretching would appear in the 1000-1100 cm⁻¹ region.[4][5][6]
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z 196. The fragmentation pattern would likely involve the loss of small molecules like CO, CS, and HCN, as well as fragmentation of the fluorophenyl ring.[7][8][9][10]
Experimental Protocols

Synthesis of this compound:

This protocol is a general method adapted from the synthesis of similar 1,3,4-oxadiazole-2-thiols.[11][12][13]

Materials:

  • 4-Fluorobenzohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzohydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.

  • To this solution, add carbon disulfide (1.5 equivalents) dropwise while stirring at room temperature.

  • After the addition is complete, reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting solid in water and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 4-Fluorobenzohydrazide + KOH in Ethanol B Add CS₂ A->B C Reflux (8-12h) B->C D Evaporate Ethanol C->D Reaction Completion E Dissolve in Water & Filter D->E F Acidify with HCl E->F G Filter Precipitate F->G H Wash with Water & Dry G->H I Recrystallize from Ethanol H->I J 5-(4-Fluorophenyl)-1,3,4- oxadiazole-2-thiol I->J Pure Product

Synthesis and purification workflow for this compound.
Biological Activity and Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][14][15][16] The biological activity of this compound has not been extensively studied, but based on related compounds, it is a promising scaffold for drug discovery.

Potential Mechanisms of Action:

The biological effects of oxadiazole derivatives are often attributed to their ability to act as:

  • Enzyme inhibitors: The heterocyclic ring can interact with the active sites of various enzymes.

  • Antimicrobial agents: They may disrupt microbial cell wall synthesis or interfere with other essential cellular processes.

  • Anticancer agents: Potential mechanisms include induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for cancer cell survival.

Further research is needed to elucidate the specific signaling pathways modulated by this compound.

Part 2: The Cercosporin Family and "4-Demethyl-5-desossi-5-ene-cercosporin"

The name "4-Demethyl-5-desossi-5-ene-cercosporin" does not correspond to a well-documented compound in the scientific literature. It is likely a hypothetical derivative of cercosporin, a well-studied mycotoxin. This section provides a detailed guide to cercosporin, including its properties, biosynthesis, and mechanism of action, which would be the "core" topic of interest.

Cercosporin: A Photoactivated Mycotoxin

Cercosporin is a perylenequinone pigment produced by fungi of the genus Cercospora. It is a potent phytotoxin that plays a crucial role in the pathogenesis of several plant diseases.[17]

Chemical Properties and Data of Cercosporin
PropertyValueReference
CAS Number 35082-49-6N/A
Molecular Formula C₂₉H₂₆O₁₀N/A
Molecular Weight 534.51 g/mol N/A
Appearance Red crystalline solid[18]
Solubility Soluble in many organic solvents, including acetone, chloroform, and ethanol.[18]
Spectroscopic Data of Cercosporin
Spectroscopy Observed Peaks and Features
¹H NMR (CDCl₃) Characteristic signals include those for the methyl groups of the side chains (around δ 0.65 ppm), methoxy groups (around δ 4.21 ppm), a singlet for the methylenedioxy bridge protons (around δ 5.75 ppm), an aromatic proton singlet (around δ 7.08 ppm), and a downfield signal for the hydroxyl protons (around δ 14.83 ppm).[19]
¹³C NMR (CDCl₃) The spectrum shows a complex set of signals corresponding to the 29 carbon atoms of the molecule. Key resonances include those for the carbonyl carbons (around δ 181.8 ppm), carbons of the aromatic rings, and the carbon of the methylenedioxy bridge (around δ 92.6 ppm).[19]
IR (Infrared) The IR spectrum of cercosporin would show characteristic absorptions for O-H stretching (broad band around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=O stretching (around 1620 cm⁻¹), and C-O stretching.
UV-Vis Cercosporin exhibits characteristic absorption maxima in the visible region, typically around 470-480 nm, which is responsible for its red color.
Experimental Protocols

Extraction and Purification of Cercosporin from Fungal Cultures:

This protocol is based on methods described for the isolation of cercosporin from Cercospora species.[18][20][21][22]

Materials:

  • Mycelial culture of a cercosporin-producing Cercospora species (e.g., C. kikuchii)

  • Potato Dextrose Agar (PDA) or a suitable liquid medium

  • 5 N Potassium hydroxide (KOH) or Dichloromethane (DCM) for extraction

  • Chloroform

  • Acetone

  • Sephadex LH-20 column for purification

  • Hydrochloric acid (HCl)

Procedure:

  • Grow the Cercospora species on PDA plates or in a liquid medium under continuous light to induce cercosporin production.

  • Alkaline Extraction: Scrape the mycelia and agar from the plates and extract with 5 N KOH. The solution will turn green. Acidify the extract with HCl to a pH of ~2, which will turn the solution red. Extract the cercosporin into an organic solvent like chloroform.

  • Solvent Extraction: Alternatively, extract the fermentation broth directly with dichloromethane (DCM).

  • Evaporate the organic solvent to obtain a crude extract of cercosporin.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and purify by column chromatography on Sephadex LH-20.

  • Elute the column with methanol and collect the red-colored fractions containing cercosporin.

  • Evaporate the solvent from the purified fractions to obtain crystalline cercosporin.

Biosynthesis of Cercosporin

Cercosporin is synthesized via a polyketide pathway involving a cluster of genes known as the CTB (Cercosporin Toxin Biosynthesis) genes.[23][24][25][26] The biosynthesis starts from acetyl-CoA and malonyl-CoA and proceeds through several complex intermediates. One of the key early intermediates is nor-toralactone .[23][24]

While "4-Demethyl-5-desossi-5-ene-cercosporin" is not a named intermediate in the published pathways, the biosynthesis involves numerous demethylation, oxidation, and cyclization steps. A direct precursor to cercosporin, named precercosporin , has been identified.[27] It is plausible that other minor or transient derivatives exist.

Simplified Cercosporin Biosynthetic Pathway:

G A Acetyl-CoA + Malonyl-CoA B Polyketide Chain Assembly (CTB1 - PKS) A->B C Nor-toralactone B->C D Series of Enzymatic Modifications (Methylation, Oxidation, Cyclization) (CTB enzymes) C->D E Precercosporin D->E F Final Oxidative Cyclization E->F G Cercosporin F->G

A simplified overview of the cercosporin biosynthetic pathway.
Signaling Pathway: Mechanism of Cercosporin Phototoxicity

Cercosporin's toxicity is not due to direct interaction with a specific cellular receptor but rather through its action as a photosensitizer.[17][28] Upon exposure to light, it generates reactive oxygen species (ROS), which cause widespread cellular damage.

The Phototoxicity Cascade:

  • Light Absorption: Cercosporin absorbs light energy, transitioning to an excited singlet state.

  • Intersystem Crossing: The excited singlet state cercosporin undergoes intersystem crossing to a longer-lived excited triplet state.

  • Energy Transfer to Oxygen: The triplet state cercosporin transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

  • Cellular Damage: Singlet oxygen is a powerful oxidizing agent that indiscriminately damages cellular components, particularly lipids in cell membranes, leading to lipid peroxidation, loss of membrane integrity, and ultimately cell death.[17]

Diagram of Cercosporin's Mechanism of Action:

G cluster_process Phototoxicity Mechanism cluster_damage Cellular Damage A Cercosporin (Ground State) C Cercosporin* (Excited Singlet State) A->C Absorption B Light (hν) D Cercosporin** (Excited Triplet State) C->D Intersystem Crossing D->A Phosphorescence F Singlet Oxygen (¹O₂) D->F Energy Transfer E Molecular Oxygen (³O₂) G Cellular Components (Lipids, Proteins, Nucleic Acids) F->G Induces H Oxidative Damage (e.g., Lipid Peroxidation) G->H I Loss of Membrane Integrity H->I J Cell Death I->J

The signaling cascade of cercosporin-induced phototoxicity.

References

An In-depth Technical Guide to the Molecular Structure of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. This heterocyclic compound is of significant interest in medicinal chemistry due to its demonstrated antimicrobial and antifungal activities. This document collates available spectroscopic and structural data from analogous compounds to provide a detailed analysis. It also outlines a standard experimental protocol for its synthesis and discusses its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the 1,3,4-oxadiazole scaffold.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The incorporation of a thiol group at the 2-position and a fluorophenyl moiety at the 5-position of the oxadiazole ring can significantly influence the molecule's physicochemical properties and biological activity. This compound, in particular, has been identified as a potent antimicrobial agent, showing strong activity against various bacterial and fungal strains. Understanding its molecular structure is crucial for elucidating its mechanism of action and for the rational design of more potent analogs.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central 1,3,4-oxadiazole ring, which is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This ring is substituted at the 5-position with a 4-fluorophenyl group and at the 2-position with a thiol group. An important structural feature of this and related compounds is the existence of thiol-thione tautomerism, where the compound can exist in either the thiol (-SH) or thione (C=S) form. Spectroscopic evidence suggests that in the solid state and in solution, the thione form is generally predominant.

Below is a 2D representation of the thiol-thione tautomerism:

synthesis_workflow cluster_0 Synthesis Workflow start 4-Fluorobenzoic Acid step1 Esterification (Methanol, H₂SO₄, Reflux) start->step1 intermediate1 Methyl 4-fluorobenzoate step1->intermediate1 step2 Hydrazinolysis (Hydrazine hydrate, Ethanol, Reflux) intermediate1->step2 intermediate2 4-Fluorobenzohydrazide step2->intermediate2 step3 Cyclization (Carbon disulfide, KOH, Ethanol, Reflux) intermediate2->step3 product This compound step3->product mechanism_of_action cluster_0 Postulated Antimicrobial Mechanism compound 5-(4-Fluorophenyl)-1,3,4- oxadiazole-2-thiol membrane Bacterial Cell Membrane Penetration compound->membrane interaction Interaction with Intracellular Targets (Enzymes, Proteins) membrane->interaction disruption Disruption of Cellular Processes interaction->disruption death Cell Death disruption->death

References

An In-depth Technical Guide on the 1H and 13C NMR Spectral Data of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through 1H and 13C NMR spectroscopy.

Chemical Structure and Tautomerism

This compound can exist in two tautomeric forms: the thiol and the thione form. In solution, the thione form is generally more stable and thus the predominant species observed in NMR spectroscopy.[1][2] This equilibrium is crucial for interpreting the spectral data, particularly the presence of an N-H proton signal and the chemical shift of the carbon atom in the C=S group.

Caption: Thiol-Thione Tautomerism.

Predicted 1H and 13C NMR Data

The following tables summarize the predicted quantitative 1H and 13C NMR data for this compound. These predictions are based on spectral data from closely related analogs found in the literature.[3][4] The data is presented for a standard analysis in DMSO-d6, a common solvent for this class of compounds.

Table 1: Predicted 1H NMR Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~14.5 - 15.0Singlet (broad)1HN-H (Thione)
~7.9 - 8.1Doublet of Doublets2HAr-H (ortho to C-Oxadiazole)
~7.3 - 7.5Doublet of Doublets2HAr-H (ortho to F)

Table 2: Predicted 13C NMR Data

Chemical Shift (δ, ppm)Assignment
~178C=S (Thione)
~164 (d, 1JCF ≈ 250 Hz)C-F
~159C-5 (Oxadiazole)
~129 (d, 3JCF ≈ 9 Hz)Ar-C (ortho to C-Oxadiazole)
~121 (d, 4JCF ≈ 3 Hz)Ar-C (ipso)
~117 (d, 2JCF ≈ 22 Hz)Ar-C (ortho to F)

Experimental Protocols

The synthesis and NMR analysis of this compound generally follow established procedures for this class of compounds.[3][5]

3.1. Synthesis

A common synthetic route involves the reaction of 4-fluorobenzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.[3] The reaction mixture is typically refluxed, and the product is isolated by acidification.

synthesis_workflow start 4-Fluorobenzohydrazide + Carbon Disulfide + KOH / Ethanol reflux Reflux Reaction Mixture start->reflux acidify Acidification reflux->acidify isolate Isolate & Purify Product acidify->isolate characterize Spectroscopic Characterization (NMR, IR, MS) isolate->characterize

Caption: General Synthetic Workflow.

3.2. NMR Spectroscopy

For structural elucidation, 1H and 13C NMR spectra are recorded on a spectrometer operating at frequencies ranging from 300-600 MHz for 1H and 75-150 MHz for 13C.[6][7]

  • Sample Preparation: Approximately 10-20 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, commonly DMSO-d6 or CDCl3.[6]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Standard pulse programs are used to acquire the 1H and 13C{1H} NMR spectra.

Structural Elucidation and Data Interpretation

The interpretation of the NMR spectra provides key insights into the molecular structure of this compound.

  • 1H NMR: The spectrum is expected to show a downfield broad singlet corresponding to the N-H proton of the thione tautomer. The aromatic region will display two sets of signals, a doublet of doublets for the protons on the fluorophenyl ring, with coupling to both the adjacent aromatic protons and the fluorine atom.

  • 13C NMR: The 13C spectrum is characterized by a signal in the range of δ 175-180 ppm, indicative of the C=S carbon. The carbon atoms of the fluorophenyl ring will show characteristic splitting patterns due to C-F coupling. The carbon directly attached to the fluorine will appear as a doublet with a large one-bond coupling constant (1JCF), while other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings. The two carbons of the oxadiazole ring are expected at approximately 159 ppm and 178 ppm.

The comprehensive analysis of both 1H and 13C NMR data, in conjunction with other spectroscopic techniques like IR and mass spectrometry, allows for the unambiguous confirmation of the structure of this compound.

References

An In-depth Technical Guide to Infrared (IR) Spectroscopy of 1,3,4-Oxadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the application of Infrared (IR) spectroscopy for the characterization of 1,3,4-oxadiazole-2-thiol derivatives, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities. This document outlines the characteristic vibrational frequencies, experimental protocols, and a generalized workflow for the spectroscopic analysis of these compounds.

Core Concepts in the IR Spectroscopy of 1,3,4-Oxadiazole-2-thiol Derivatives

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. For 1,3,4-oxadiazole-2-thiol derivatives, IR spectroscopy is instrumental in confirming the successful synthesis and structural elucidation of these compounds. The key to this analysis lies in the thiol-thione tautomerism, where the molecule can exist in either the thiol (-SH) or thione (C=S) form. The presence or absence of characteristic absorption bands for these and other functional groups in the IR spectrum provides valuable structural information.

A crucial aspect of interpreting the IR spectra of these derivatives is the identification of the stretching vibrations of the C=N, C-O-C, N-N, and C=S or S-H bonds within and attached to the oxadiazole ring. The positions of these bands can be influenced by the nature of the substituent at the 5-position of the oxadiazole ring.

Experimental Protocols

The following section details a generalized experimental protocol for obtaining the IR spectrum of a 1,3,4-oxadiazole-2-thiol derivative, based on methodologies cited in the literature.

Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer is typically used for analysis.

Sample Preparation (KBr Pellet Method)
  • Sample Grinding : A small amount of the solid 1,3,4-oxadiazole-2-thiol derivative (typically 1-2 mg) is placed in an agate mortar.

  • Addition of KBr : Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar. The KBr must be of spectroscopic grade and thoroughly dried to avoid interference from water absorption bands.

  • Mixing and Grinding : The sample and KBr are intimately mixed and ground to a fine, homogenous powder.

  • Pellet Formation : The resulting powder is transferred to a pellet-forming die. The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent or translucent pellet.

  • Sample Analysis : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Data Acquisition

The IR spectrum is typically recorded in the wavenumber range of 4000-400 cm⁻¹.

Tabulated Spectroscopic Data

The following table summarizes the characteristic IR absorption frequencies for various functional groups found in 1,3,4-oxadiazole-2-thiol derivatives, as reported in the scientific literature.

Functional GroupVibration ModeCharacteristic Absorption Range (cm⁻¹)References
S-HStretching2523 - 2570[1]
N-HStretching3100 - 3360[2]
C-H (aromatic)Stretching~3010[1]
C-H (aliphatic)Stretching2867 - 2964[3]
C=N (oxadiazole ring)Stretching1514 - 1650[1][2]
C=C (aromatic)Stretching1503 - 1580[1]
C-O (oxadiazole ring)Stretching1009 - 1306[1]
C=S (thione tautomer)Stretching1250 - 1280[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent IR spectroscopic analysis of 1,3,4-oxadiazole-2-thiol derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis IR Spectroscopic Analysis start Starting Materials (e.g., Acid Hydrazide, CS₂) reaction Cyclization Reaction start->reaction product Crude 1,3,4-Oxadiazole-2-thiol Derivative reaction->product recrystallization Recrystallization product->recrystallization Purification Step sample_prep Sample Preparation (KBr Pellet) recrystallization->sample_prep Purified Product ftir FTIR Spectrometer sample_prep->ftir spectrum IR Spectrum Acquisition ftir->spectrum analysis Spectral Interpretation (Functional Group Identification) spectrum->analysis

Synthesis and IR Analysis Workflow

Concluding Remarks

Infrared spectroscopy is an indispensable tool for the structural characterization of 1,3,4-oxadiazole-2-thiol derivatives. By identifying the characteristic absorption bands of key functional groups, researchers can confirm the successful synthesis of the target compounds and gain insights into their tautomeric forms. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of this important class of heterocyclic compounds.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of the pharmacologically significant molecule, 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. Understanding the fragmentation of this compound is crucial for its identification, characterization, and for metabolic studies in drug development. This document outlines a proposed fragmentation pathway based on established principles of mass spectrometry and data from analogous structures, presents the quantitative data in a clear tabular format, details a general experimental protocol, and provides visualizations of the fragmentation pathway and experimental workflow.

Core Fragmentation Analysis

The mass spectrum of this compound is characterized by a series of fragmentation steps initiated by the ionization of the parent molecule. The presence of the fluorophenyl group and the oxadiazole-thiol core dictates a specific and predictable fragmentation pattern. The thiol-thione tautomerism inherent in the 2-thiol-1,3,4-oxadiazole ring system can also influence the fragmentation pathways observed.[1][2]

The proposed fragmentation cascade, initiated by electron impact (EI), begins with the formation of the molecular ion. Subsequent fragmentation is proposed to occur via several key pathways, including the cleavage of the C-C bond between the phenyl ring and the oxadiazole ring, fragmentation of the oxadiazole ring itself, and losses of small neutral molecules.

Quantitative Fragmentation Data

The expected major fragment ions from the electron impact mass spectrometry of this compound are summarized in the table below. The mass-to-charge ratios (m/z) are provided along with their proposed ionic structures and a qualitative indication of their relative abundance based on the analysis of similar compounds.

m/z Proposed Ionic Structure Proposed Neutral Loss Relative Abundance (Qualitative)
196[C8H5FN2OS]+• (Molecular Ion)-High
123[C7H4FN]+•C(S)NOHMedium
95[C6H4F]+C2HN2OSHigh
75[C5H4F]+C3HN2OSLow

Experimental Protocol

The following is a generalized experimental protocol for acquiring the mass spectrum of this compound. Specific parameters may need optimization based on the instrument used.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of crystalline this compound in a suitable volatile solvent such as methanol or acetonitrile (1 mL).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system. For direct insertion, a small amount of the solid sample can be placed in a capillary tube.

2. Mass Spectrometry Parameters (Electron Impact - EI-MS):

  • Ionization Mode: Electron Impact (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50-500

  • Acquisition Mode: Full Scan

3. Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern by identifying the major fragment ions and calculating the neutral losses.

  • Compare the obtained spectrum with library spectra of related compounds if available.

  • Propose a fragmentation mechanism consistent with the observed data.

Visualizing the Fragmentation and Workflow

To better illustrate the proposed fragmentation pathway and the general experimental workflow, the following diagrams have been generated using the Graphviz DOT language.

fragmentation_pathway M Molecular Ion [C8H5FN2OS]+• m/z = 196 F1 [C7H4FN]+• m/z = 123 M->F1 - CSNOH F2 [C6H4F]+ m/z = 95 M->F2 - C2HN2OS F3 [C5H4F]+ m/z = 75 F2->F3 - C2H

Proposed fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Dissolution Dissolve Sample in Volatile Solvent Introduction Introduce Sample (Direct Probe/GC/LC) Dissolution->Introduction Ionization Electron Impact Ionization (70 eV) Introduction->Ionization Separation Mass Separation (Quadrupole/TOF) Ionization->Separation Detection Ion Detection Separation->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Analysis Identify Fragments & Propose Pathway Spectrum->Analysis

General experimental workflow for mass spectrometry analysis.

References

Methodological & Application

Application Notes and Protocols for Determining the Antimicrobial Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antimicrobial properties of the synthetic compound 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. This document outlines the necessary materials, detailed experimental procedures for determining the Minimum Inhibitory Concentration (MIC), and a summary of its known antimicrobial activity.

Introduction

This compound is a heterocyclic compound belonging to the oxadiazole class, which is recognized for a wide range of biological activities, including antimicrobial effects.[1][2] The development of new antimicrobial agents is crucial in addressing the challenge of increasing antibiotic resistance. This compound has demonstrated potent activity against a variety of pathogenic microorganisms, making it a promising candidate for further investigation in drug discovery and development programs. One study highlighted that this compound exhibited stronger activity against Escherichia coli and Streptococcus pneumoniae than the standard antibiotic ampicillin.[3] Furthermore, it showed significant activity against Pseudomonas aeruginosa and the fungus Aspergillus fumigatus.[3]

Data Presentation

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values against various bacterial and fungal strains.

MicroorganismStrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Escherichia coliNot Specified< 6.25Ampicillin6.25
Streptococcus pneumoniaeNot Specified< 6.25Ampicillin6.25
Pseudomonas aeruginosaNot Specified12.5Ampicillin> 200
Aspergillus fumigatusNot Specified25Terbinafine50

Data sourced from Yarmohammadi et al. (2020) as cited in a review by Taha et al. (2021).[3]

Experimental Protocols

The following protocol details the broth microdilution method for determining the MIC of this compound. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing.[1][4][5]

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Bacterial and fungal strains for testing (e.g., E. coli, S. pneumoniae, P. aeruginosa, A. fumigatus)

  • Positive control antimicrobial agents (e.g., ampicillin, terbinafine)

  • Sterile pipettes and tips

  • Incubator

Protocol for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of the Test Compound Stock Solution:

  • Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to achieve the desired starting concentration for the serial dilutions. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.

2. Preparation of Microbial Inoculum:

  • From a fresh agar plate (18-24 hours old), select several morphologically similar colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline.

  • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared test compound solution to the first well of each row to be tested, resulting in the highest test concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.

  • The eleventh well in each row will serve as the growth control (containing only broth and inoculum), and the twelfth well will be the sterility control (containing only broth).

  • Add 100 µL of the standardized microbial inoculum to each well from 1 to 11. Do not inoculate the sterility control wells.

  • The final volume in each test well will be 200 µL.

4. Incubation:

  • Cover the microtiter plates and incubate at 35-37°C for 18-24 hours for most bacteria.

  • For fungi, incubate at 28-35°C for 48-72 hours, depending on the species.

5. Interpretation of Results:

  • After incubation, visually inspect the microtiter plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for determining the antimicrobial activity of this compound using the broth microdilution method.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Analysis Compound_Prep Prepare Stock Solution of Test Compound Serial_Dilution Perform 2-Fold Serial Dilutions of Test Compound Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Plate_Prep Dispense Broth into 96-Well Plate Plate_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plate (e.g., 37°C for 24h) Inoculation->Incubation MIC_Determination Visually Determine MIC (Lowest Concentration with No Growth) Incubation->MIC_Determination Result Final MIC Value MIC_Determination->Result

Caption: Workflow for MIC determination via broth microdilution.

References

Application Notes and Protocols for Anticancer Screening of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the synthesis and anticancer screening of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives. The protocols are based on established methods for analogous 1,3,4-oxadiazole compounds, offering a foundational guide for investigating this specific chemical scaffold.

Introduction

The 1,3,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer properties.[1][2] The incorporation of a fluorophenyl group at the 5-position and a thiol group at the 2-position of the oxadiazole ring presents a promising avenue for the development of novel anticancer agents. The fluorine atom can enhance metabolic stability and binding affinity, while the thiol group offers a reactive site for further derivatization and potential interaction with biological targets.

Derivatives of the 1,3,4-oxadiazole scaffold have been shown to exert their anticancer effects through various mechanisms, including the inhibition of enzymes such as thymidine phosphorylase, and modulation of signaling pathways like NF-κB.[3][4] This document outlines the protocols for the synthesis of this compound derivatives and the subsequent in vitro screening to evaluate their cytotoxic potential against various cancer cell lines.

Data Presentation

Due to the limited availability of specific anticancer screening data for a series of this compound derivatives in the public domain, the following tables present data for structurally related 1,3,4-oxadiazole compounds to provide a comparative context for potential activity.

Table 1: Cytotoxicity of 5-Substituted-1,3,4-oxadiazole Derivatives against Various Cancer Cell Lines.

Compound ID5-Substituent2-Substituent/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
I 4-Fluorophenyl-NH-(2,4-dimethylphenyl)MDA-MB-435 (Melanoma)Growth Percent: 6.82--
II 4-Fluorophenyl-NH-(4-chlorophenyl)----
III 4-Chlorophenyl-Thione DerivativesMCF-7 (Breast)Not specifiedAdriamycinNot specified
IV 6-(4-Fluorophenyl)-pyridin-3-yl-methyl}-phenyl-amineCaco-2 (Colon)2.3--
V 4-Fluorophenyl2-phenylquinazolin-4(3H)-oneK562 (Leukemia)17.7DoxorubicinNot specified

Data is compiled from multiple sources for analogous compounds to provide a representative overview.[1][3][5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a general method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[3]

Materials:

  • 4-Fluorobenzohydrazide

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve 4-fluorobenzohydrazide (1 mmol) in ethanol.

  • To this solution, add potassium hydroxide (1.5 mmol) and carbon disulfide (1.5 mmol).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Visualization of Workflows and Pathways

G General Workflow for Anticancer Screening cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Derivatives purification Purification & Characterization (TLC, NMR, Mass Spec) synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determination of IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V-FITC) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway cell_cycle->pathway

Caption: Workflow for Anticancer Screening of Novel Compounds.

G Potential NF-κB Inhibitory Pathway compound 5-(4-Fluorophenyl)-1,3,4- oxadiazole-2-thiol Derivative ikb_kinase IκB Kinase (IKK) compound->ikb_kinase Inhibition ikb IκBα ikb_kinase->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb Inhibition nfkb->ikb nucleus Nucleus nfkb->nucleus Translocation gene_transcription Pro-inflammatory & Pro-survival Gene Transcription nucleus->gene_transcription Activation apoptosis Apoptosis gene_transcription->apoptosis Inhibition

Caption: Potential NF-κB Signaling Inhibition by Test Compounds.

References

Application Notes and Protocols: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This scaffold is a key feature in various compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties. While direct enzymatic inhibition data for this compound is limited in publicly available literature, the broader class of 1,3,4-oxadiazole-2-thiol derivatives has demonstrated inhibitory activity against several key enzymes.

These application notes provide an overview of the potential of this compound as an enzyme inhibitor based on the activities of structurally related compounds. Detailed protocols for evaluating its inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and α-glucosidase are provided to facilitate further investigation.

Potential Enzyme Targets and Rationale

Derivatives of 1,3,4-oxadiazole-2-thiol have been reported to inhibit enzymes implicated in various diseases, suggesting that this compound may also exhibit similar activities.

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

  • α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic approach for managing type 2 diabetes.

Data Presentation: Enzyme Inhibition by 1,3,4-Oxadiazole Derivatives

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by 1,3,4-Oxadiazole Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
5-Aryl-1,3,4-oxadiazol-2-aminesAChE12.8 - 99.2Rivastigmine-
5-Aryl-1,3,4-oxadiazol-2-aminesBChE> 53.1--
2,5-disubstituted-1,3,4-oxadiazolesAChE0.023 - 0.037--
5-pyrid-3-yl-1,3,4-oxadiazole derivative (5e)AChE0.05087Rivastigmine-
5-pyrid-3-yl-1,3,4-oxadiazole derivative (5e)BChE0.00477Rivastigmine-

Table 2: α-Amylase and α-Glucosidase Inhibition by 1,3,4-Oxadiazole Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
1,3,4-Oxadiazole-2-thiol derivativesα-Amylase20.25 ± 1.05Acarbose15.98 ± 0.14
1,3,4-Oxadiazole-2-thiol derivativesα-Glucosidase18.52 ± 0.09Acarbose12.29 ± 0.26

Experimental Protocols

The following are detailed protocols for assessing the enzyme inhibitory potential of this compound.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (Test Compound)

  • Donepezil or Galantamine (Positive Control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Prepare working solutions by diluting the stock solutions with phosphate buffer to achieve a final DMSO concentration of less than 1%.

    • Prepare AChE solution in phosphate buffer.

    • Prepare ATCI and DTNB solutions in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 20 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations to the test wells.

    • Add 20 µL of the positive control solution to the positive control wells.

    • Add 20 µL of phosphate buffer to the blank wells.

    • Add 20 µL of DTNB solution to all wells.

    • Add 20 µL of AChE solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings every minute for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Diagram: Acetylcholinesterase Inhibition Assay Workflow

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay 96-Well Plate Assay cluster_measurement Data Acquisition & Analysis reagent_prep Prepare Solutions: - Test Compound - Positive Control - AChE Enzyme - ATCI Substrate - DTNB Reagent plate_setup Add Reagents to Wells: - Buffer - Test Compound/Control - DTNB - AChE reagent_prep->plate_setup Dispense pre_incubation Pre-incubate at 37°C for 15 min plate_setup->pre_incubation reaction_start Add ATCI to Initiate Reaction pre_incubation->reaction_start read_absorbance Measure Absorbance at 412 nm reaction_start->read_absorbance Monitor Reaction calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the AChE inhibition assay.

Protocol 2: Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is similar to the AChE assay, with butyrylthiocholine iodide (BTCI) used as the substrate.

Materials:

  • Butyrylcholinesterase (BChE) from equine serum

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound (Test Compound)

  • Eserine (Positive Control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • DMSO

  • 96-well microplate reader

Procedure:

Follow the same procedure as for the AChE inhibition assay, substituting BChE for AChE and BTCI for ATCI.

Protocol 3: α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect on α-glucosidase by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • DMSO

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock and working solutions of the test compound and positive control in DMSO and phosphate buffer.

    • Prepare α-glucosidase solution in phosphate buffer.

    • Prepare pNPG solution in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations to the test wells.

    • Add 10 µL of the positive control solution to the positive control wells.

    • Add 10 µL of phosphate buffer to the blank wells.

    • Add 20 µL of α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution to all wells.

    • Incubate at 37°C for 20 minutes.

  • Measurement:

    • Stop the reaction by adding 50 µL of Na2CO3 solution to each well.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described in Protocol 1.

    • Determine the IC50 value.

Diagram: α-Glucosidase Inhibition Assay Workflow

aGlucosidase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay 96-Well Plate Assay cluster_measurement Data Acquisition & Analysis reagent_prep Prepare Solutions: - Test Compound - Positive Control - α-Glucosidase - pNPG Substrate plate_setup Add Reagents to Wells: - Buffer - Test Compound/Control - α-Glucosidase reagent_prep->plate_setup Dispense pre_incubation Pre-incubate at 37°C for 10 min plate_setup->pre_incubation reaction_start Add pNPG to Initiate Reaction pre_incubation->reaction_start incubation Incubate at 37°C for 20 min reaction_start->incubation reaction_stop Add Na2CO3 to Stop Reaction incubation->reaction_stop read_absorbance Measure Absorbance at 405 nm reaction_stop->read_absorbance Measure Product calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the α-glucosidase inhibition assay.

Protocol 4: α-Amylase Inhibition Assay

This assay measures the inhibition of α-amylase activity by quantifying the amount of starch remaining after the enzymatic reaction using an iodine-based colorimetric method.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Iodine-potassium iodide (I2-KI) solution

  • DMSO

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock and working solutions of the test compound and positive control.

    • Prepare α-amylase solution in phosphate buffer.

    • Prepare starch solution by dissolving soluble starch in buffer with gentle heating.

  • Assay in 96-Well Plate:

    • Add 25 µL of the test compound solution at various concentrations to the test wells.

    • Add 25 µL of the positive control solution to the positive control wells.

    • Add 25 µL of phosphate buffer to the blank and control wells.

    • Add 25 µL of α-amylase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Add 25 µL of starch solution to all wells.

    • Incubate at 37°C for 30 minutes.

  • Measurement:

    • Stop the reaction by adding 100 µL of I2-KI solution to each well.

    • Measure the absorbance at 620 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described in Protocol 1.

    • Determine the IC50 value.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the literature detailing the signaling pathways modulated by this compound or its precise mechanism of enzyme inhibition. For the broader class of 1,3,4-oxadiazole inhibitors of cholinesterases, it is hypothesized that they interact with the catalytic or peripheral anionic sites of the enzymes. For α-glucosidase and α-amylase, competitive or non-competitive inhibition mechanisms are possible. Further kinetic studies are required to elucidate the exact mechanism for this specific compound.

Diagram: Hypothetical Enzyme Inhibition Mechanism

Enzyme_Inhibition cluster_enzyme Enzyme Enzyme Target Enzyme (e.g., AChE, α-Glucosidase) ActiveSite Active Site Product Product ActiveSite->Product Catalyzes Substrate Substrate Substrate->ActiveSite Binds Inhibitor This compound Inhibitor->ActiveSite Blocks Binding

Caption: Potential competitive inhibition mechanism.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. Based on the activity of related compounds, it is a candidate for inhibiting key enzymes in neurological and metabolic disorders. The provided protocols offer a starting point for researchers to systematically evaluate its inhibitory potential and elucidate its mechanism of action, paving the way for its potential therapeutic applications. Further studies are warranted to confirm its specific enzyme targets and in vivo efficacy.

Application of 1,3,4-Oxadiazole Derivatives in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a critical building block in the design and synthesis of advanced functional materials. Its inherent electronic properties, including high electron affinity and thermal stability, make it a versatile component in a wide array of applications, from organic electronics to high-performance polymers and chemical sensors. This document provides detailed application notes and experimental protocols for the utilization of 1,3,4-oxadiazole derivatives in materials science.

Application Notes

Organic Light-Emitting Diodes (OLEDs)

1,3,4-Oxadiazole derivatives are widely employed in OLEDs, primarily as electron-transporting materials (ETMs) and sometimes as host materials for the emissive layer. Their electron-deficient nature facilitates efficient electron injection and transport from the cathode to the emissive layer, leading to improved device performance and stability. A well-known example is 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), which has been a benchmark ETM. The incorporation of oxadiazole units into polymer backbones has also led to the development of solution-processable ETMs.

Key advantages of using 1,3,4-oxadiazole derivatives in OLEDs include:

  • High Electron Mobility: The oxadiazole ring's electronic structure promotes efficient electron transport.

  • Good Thermal Stability: The aromatic nature of the heterocycle imparts high thermal and morphological stability to the materials, which is crucial for the longevity of OLED devices.

  • Tunable Electronic Properties: The electronic properties can be fine-tuned by introducing various substituents at the 2 and 5 positions of the oxadiazole ring, allowing for the optimization of energy levels to match other materials in the OLED stack.

  • High Photoluminescence Quantum Yields: Many oxadiazole derivatives exhibit strong fluorescence, making them suitable for use as blue-emitting materials.[1]

Fluorescent Chemosensors

The 1,3,4-oxadiazole scaffold is an excellent platform for the development of fluorescent chemosensors for the detection of various analytes, particularly metal ions. The sensing mechanism often relies on the modulation of the fluorophore's photophysical properties upon binding with the target analyte. This can occur through several processes, including photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or Förster resonance energy transfer (FRET). The nitrogen and oxygen atoms within the oxadiazole ring can act as coordination sites for metal ions.

Applications of 1,3,4-oxadiazole-based sensors include:

  • Environmental Monitoring: Detection of heavy metal ions such as Cu²⁺, Zn²⁺, Fe³⁺, and Hg²⁺ in water samples.[2][3][4]

  • Biological Imaging: Visualization of metal ion distribution in living cells.[3]

  • Industrial Process Monitoring: Real-time tracking of specific ions in chemical processes.

High-Performance Polymers

The incorporation of the rigid and thermally stable 1,3,4-oxadiazole ring into polymer backbones leads to materials with exceptional thermal and mechanical properties. Aromatic poly(1,3,4-oxadiazole)s are known for their high glass transition temperatures (Tg), excellent thermal and oxidative stability, and good mechanical strength. These properties make them suitable for applications in demanding environments.

Key characteristics of poly(1,3,4-oxadiazole)s include:

  • High Thermal Stability: Decomposition temperatures are often above 400 °C.[5]

  • Excellent Mechanical Properties: High tensile strength and modulus.

  • Good Chemical Resistance: Resistance to solvents and corrosive chemicals.

  • Low Dielectric Constant: Making them potential candidates for applications in microelectronics.

These polymers can be processed into films, fibers, and coatings for use in the aerospace, automotive, and electronics industries.

Quantitative Data Summary

Table 1: Photophysical Properties of Selected 1,3,4-Oxadiazole Derivatives for OLEDs
Compoundλabs (nm)λem (nm)Quantum Yield (Φ)ApplicationReference
PBD3023650.85ETM[6]
BNOXD3504350.78Blue HostTheoretical
Cz-SBDPI355450-ETLTheoretical
TPA-SBDPI360465-ETLTheoretical

Note: PBD = 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole; BNOXD = 2,5-bis(4-(naphthalen-2-yl)phenyl)-1,3,4-oxadiazole; Cz-SBDPI = Carbazole-based oxadiazole derivative; TPA-SBDPI = Triphenylamine-based oxadiazole derivative. Data is compiled from various sources and may have been measured under different conditions.

Table 2: Performance of Selected 1,3,4-Oxadiazole-Based Fluorescent Sensors
SensorTarget IonDetection Limit (μM)ResponseSolvent SystemReference
Calix[7]crown-oxadiazoleCu²⁺-Fluorescence QuenchingDichloromethane/Acetonitrile[2]
PPD-based macrocycle (L2)Zn²⁺-Fluorescence Enhancement (OFF-ON)Aqueous[8]
Naphthyridine-benzothiazoleAl³⁺, Fe³⁺-Fluorescence Enhancement-[9]
Pyridine-based oxadiazoleAg⁺-Fluorescence EnhancementDMF/H₂O[10]

Note: PPD = 2,5-diphenyl[7][11][12]oxadiazole. Detection limits are not always reported in the same manner and should be compared with caution.

Table 3: Thermal Properties of Aromatic Poly(1,3,4-oxadiazole)s
Polymer StructureTg (°C)Td, 10% weight loss (°C, N₂)Td, 10% weight loss (°C, Air)Reference
Poly(arylene ether 1,3,4-oxadiazole)188-226> 445> 440[5]
Poly(1,3,4-oxadiazole-amide-ester)215-260> 365-[13]
Poly(p-phenylene-1,3,4-oxadiazole)> 400> 500> 500[14]

Note: Tg = Glass Transition Temperature; Td = Decomposition Temperature.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

This protocol describes a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via the cyclodehydration of N,N'-diacylhydrazines.

Materials:

  • Aromatic/aliphatic carboxylic acid (2.2 mmol)

  • Thionyl chloride (5 mL)

  • Hydrazine hydrate (1 mmol)

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvents (e.g., methanol, ethanol, DMF)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, ice bath

  • Rotary evaporator

  • Recrystallization solvents

Procedure:

  • Synthesis of Acid Hydrazide: a. To a solution of the carboxylic acid (2.2 mmol) in methanol (20 mL), add thionyl chloride (0.2 mL) dropwise at 0 °C. b. Stir the reaction mixture at room temperature for 12 hours. c. Remove the solvent under reduced pressure using a rotary evaporator. d. To the resulting ester, add ethanol (15 mL) and hydrazine hydrate (1 mmol). e. Reflux the mixture for 8-12 hours. f. Cool the reaction mixture to room temperature. The precipitated solid is the acid hydrazide. g. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Synthesis of N,N'-Diacylhydrazine: a. Dissolve the acid hydrazide (1 mmol) in a suitable solvent like pyridine or DMF. b. Add an equimolar amount of an acid chloride (1 mmol) dropwise at 0 °C. c. Stir the reaction at room temperature for 4-6 hours. d. Pour the reaction mixture into ice-cold water to precipitate the N,N'-diacylhydrazine. e. Filter the solid, wash with water, and dry.

  • Cyclodehydration to form 1,3,4-Oxadiazole: a. To the N,N'-diacylhydrazine (1 mmol), add phosphorus oxychloride (5 mL) slowly in an ice bath. b. After the addition is complete, heat the reaction mixture at 80-100 °C for 4-6 hours. c. Cool the mixture to room temperature and pour it carefully onto crushed ice. d. Neutralize the solution with a saturated sodium bicarbonate solution. e. The precipitated solid is the crude 2,5-disubstituted-1,3,4-oxadiazole. f. Filter the solid, wash thoroughly with water, and dry. g. Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[12][15]

Characterization:

  • The structure of the synthesized compound can be confirmed by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Bilayer OLED Device

This protocol outlines the fabrication of a simple bilayer OLED device using a 1,3,4-oxadiazole derivative as the electron-transport layer.

Materials:

  • ITO-coated glass substrates

  • Hole-transporting layer (HTL) material (e.g., NPB)

  • Emissive layer (EML) material (e.g., Alq₃)

  • Electron-transporting layer (ETL) material (1,3,4-oxadiazole derivative, e.g., PBD)

  • Cathode material (e.g., LiF/Al)

  • High-vacuum thermal evaporator

  • Spin coater

  • UV-ozone cleaner

  • Solvents for cleaning (acetone, isopropanol, deionized water)

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning: a. Clean the ITO-coated glass substrates by sonicating sequentially in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Deposition of the Organic Layers: a. Transfer the cleaned substrates into a high-vacuum thermal evaporator (base pressure < 10⁻⁶ Torr). b. Deposit the HTL (e.g., 40 nm of NPB) by thermal evaporation at a rate of 1-2 Å/s. c. Deposit the EML (e.g., 60 nm of Alq₃) on top of the HTL at a rate of 1-2 Å/s. d. Deposit the ETL (e.g., 20 nm of the 1,3,4-oxadiazole derivative) on top of the EML at a rate of 1-2 Å/s.

  • Deposition of the Cathode: a. Without breaking the vacuum, deposit a thin layer of LiF (1 nm) at a rate of 0.1-0.2 Å/s. b. Deposit a layer of Al (100 nm) at a rate of 5-10 Å/s to form the cathode.

  • Encapsulation: a. Transfer the fabricated device to a nitrogen-filled glovebox. b. Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers and cathode from moisture and oxygen.

Device Characterization:

  • The current-voltage-luminance (I-V-L) characteristics of the device can be measured using a source meter and a photometer.

  • The electroluminescence spectrum can be recorded using a spectrometer.

Protocol 3: Evaluation of a 1,3,4-Oxadiazole-Based Fluorescent Sensor for Metal Ion Detection

This protocol describes a general procedure for testing the sensing capabilities of a fluorescent 1,3,4-oxadiazole derivative towards metal ions.

Materials:

  • The synthesized 1,3,4-oxadiazole-based sensor compound

  • A stock solution of the sensor in a suitable solvent (e.g., DMSO, acetonitrile)

  • Stock solutions of various metal perchlorate or chloride salts in an appropriate solvent

  • Buffer solution to maintain a constant pH

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions: a. Prepare a stock solution of the sensor (e.g., 1 mM in DMSO). b. Prepare stock solutions of the metal ions of interest (e.g., 10 mM in water or acetonitrile).

  • Fluorescence Titration: a. Place a fixed volume of the buffer solution in a quartz cuvette. b. Add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM). c. Record the fluorescence emission spectrum of the sensor solution by exciting at its absorption maximum. d. Add incremental amounts of a metal ion stock solution to the cuvette. e. After each addition, gently mix the solution and record the fluorescence emission spectrum. f. Continue the additions until the fluorescence intensity reaches a plateau.

  • Selectivity Study: a. Prepare a series of solutions, each containing the sensor and a different metal ion at a fixed concentration (e.g., 10 equivalents). b. Record the fluorescence emission spectrum for each solution. c. Compare the fluorescence response of the sensor to different metal ions to determine its selectivity.

  • Competition Experiment: a. To a solution of the sensor and its target metal ion, add other potentially interfering metal ions. b. Record the fluorescence spectrum to see if the presence of other ions affects the sensor's response to its target.

Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding stoichiometry and association constant.

  • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

Mandatory Visualizations

Synthesis_Workflow start Carboxylic Acid + Hydrazine Hydrate step1 Acid Hydrazide Formation start->step1 step2 Reaction with Acid Chloride step1->step2 step3 N,N'-Diacylhydrazine Intermediate step2->step3 step4 Cyclodehydration (POCl3) step3->step4 product 2,5-Disubstituted-1,3,4-Oxadiazole step4->product purification Purification (Recrystallization) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

OLED_Structure cluster_OLED OLED Device Structure Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL Holes (h+) EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) (1,3,4-Oxadiazole Derivative) EML->ETL Cathode Cathode (LiF/Al) ETL->Cathode Electrons (e-)

Sensor_Mechanism cluster_sensor Fluorescent Sensor Sensor Oxadiazole Fluorophore Fluorescence_ON Fluorescence (ON) Sensor->Fluorescence_ON Emission Fluorescence_OFF Fluorescence (OFF) Sensor->Fluorescence_OFF Quenched Emission Receptor Receptor Site Receptor->Sensor Signal Transduction (e.g., PET quenching) Analyte Metal Ion Analyte->Receptor Binding Light Excitation Light Light->Sensor

References

Application Notes and Protocols for Testing Anti-Inflammatory Properties of Oxadiazole Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. The development of novel anti-inflammatory agents is therefore of significant therapeutic interest. Oxadiazole thiols are a class of heterocyclic compounds that have garnered attention for their diverse pharmacological activities, including potential anti-inflammatory effects. This document provides a detailed protocol for the comprehensive evaluation of the anti-inflammatory properties of novel oxadiazole thiol derivatives, encompassing both in vitro and in vivo methodologies.

The primary signaling pathways often targeted by anti-inflammatory drugs include the Nuclear Factor-kappa B (NF-κB) and cyclooxygenase (COX) pathways.[1][2][3] Understanding the modulation of these pathways is key to elucidating the mechanism of action of novel compounds like oxadiazole thiols.

Key Signaling Pathway in Inflammation: NF-κB

The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those encoding cytokines and chemokines.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or interleukin-1 (IL-1), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[2][4][5] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4][5]

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm Proinflammatory_Stimuli Pro-inflammatory Stimuli (LPS, TNF-α, IL-1) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates Ubiquitination_Degradation Ubiquitination and Proteasomal Degradation IkB->Ubiquitination_Degradation Leads to NF_kappaB NF-κB Nucleus Nucleus NF_kappaB->Nucleus Translocates to NF_kappaB_IkB_Complex NF-κB IκB NF_kappaB_IkB_Complex->NF_kappaB Releases Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Inflammatory_Response Inflammatory Response Gene_Transcription->Inflammatory_Response Results in

Caption: The canonical NF-κB signaling pathway in inflammation.

Experimental Workflow

A systematic approach is crucial for the evaluation of the anti-inflammatory properties of oxadiazole thiols. The proposed workflow begins with in vitro screening to assess direct enzyme inhibition and cellular responses, followed by in vivo models to confirm efficacy in a physiological context.

Experimental_Workflow Start Start: Oxadiazole Thiol Derivatives In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX_Inhibition_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Inhibition_Assay NO_Synthase_Inhibition_Assay Nitric Oxide Synthase Inhibition Assay In_Vitro_Screening->NO_Synthase_Inhibition_Assay LPS_Induced_Cytokine_Assay LPS-Induced Cytokine Production in Macrophages In_Vitro_Screening->LPS_Induced_Cytokine_Assay In_Vivo_Studies In Vivo Studies COX_Inhibition_Assay->In_Vivo_Studies NO_Synthase_Inhibition_Assay->In_Vivo_Studies LPS_Induced_Cytokine_Assay->In_Vivo_Studies Carrageenan_Paw_Edema Carrageenan-Induced Paw Edema in Rodents In_Vivo_Studies->Carrageenan_Paw_Edema LPS_Induced_Systemic_Inflammation LPS-Induced Systemic Inflammation in Rodents In_Vivo_Studies->LPS_Induced_Systemic_Inflammation Data_Analysis Data Analysis and Structure-Activity Relationship Carrageenan_Paw_Edema->Data_Analysis LPS_Induced_Systemic_Inflammation->Data_Analysis Conclusion Conclusion: Lead Compound Identification Data_Analysis->Conclusion

Caption: Experimental workflow for anti-inflammatory testing.

In Vitro Experimental Protocols

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[6][7]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening kit

  • Test oxadiazole thiol compounds

  • Reference inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.[8]

  • Add the test compounds or reference inhibitor at various concentrations to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.[8]

  • Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Stop the reaction using a stopping solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.[7]

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by targeting nitric oxide synthase.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Test oxadiazole thiol compounds

  • Reference inhibitor (e.g., L-NAME)

  • 96-well cell culture plates

  • Cell culture medium and supplements

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition and determine the IC50 values.

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay evaluates the effect of the test compounds on the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in LPS-stimulated macrophages.[9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • LPS

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Test oxadiazole thiol compounds

  • Reference inhibitor (e.g., Dexamethasone)

  • 24-well cell culture plates

  • Cell culture medium and supplements

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for 1 hour.[9]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).[9]

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.[9]

  • Calculate the percentage of cytokine inhibition for each concentration.

In Vivo Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.[10][11][12][13]

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Test oxadiazole thiol compounds

  • Reference drug (e.g., Indomethacin)

  • Pletysmometer or digital calipers

Protocol:

  • Acclimatize the animals for at least one week.

  • Administer the test compounds or reference drug orally or intraperitoneally at various doses.

  • After a specified time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[11]

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.[12]

  • Calculate the percentage of edema inhibition for each group compared to the control group.

LPS-Induced Systemic Inflammation in Rodents

This model is used to evaluate the effect of a test compound on systemic inflammation and the production of pro-inflammatory cytokines in vivo.[14][15][16][17]

Materials:

  • Male BALB/c mice

  • LPS from E. coli

  • Test oxadiazole thiol compounds

  • Reference drug (e.g., Dexamethasone)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Protocol:

  • Acclimatize the animals for at least one week.

  • Administer the test compounds or reference drug at various doses.

  • After 1 hour, administer LPS (e.g., 1 mg/kg) intraperitoneally.[15]

  • At a predetermined time point post-LPS injection (e.g., 2 or 4 hours), collect blood samples via cardiac puncture under anesthesia.[15]

  • Prepare serum from the blood samples and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits.

  • Compare the cytokine levels in the treated groups to the LPS control group and calculate the percentage of inhibition.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-Inflammatory Activity of Oxadiazole Thiol Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)NOS Inhibition IC50 (µM)
ODT-1
ODT-2
ODT-3
Indomethacin
Celecoxib
L-NAME

Table 2: Effect of Oxadiazole Thiol Derivatives on LPS-Induced Cytokine Production in RAW 264.7 Cells

Compound (Concentration)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
ODT-1 (10 µM)
ODT-1 (50 µM)
ODT-2 (10 µM)
ODT-2 (50 µM)
Dexamethasone (10 µM)

Table 3: In Vivo Anti-Inflammatory Activity of Oxadiazole Thiol Derivatives in Carrageenan-Induced Paw Edema Model

Treatment Group (Dose)Paw Edema Inhibition (%) at 3 hours
Control0
ODT-1 (25 mg/kg)
ODT-1 (50 mg/kg)
ODT-2 (25 mg/kg)
ODT-2 (50 mg/kg)
Indomethacin (10 mg/kg)

Table 4: Effect of Oxadiazole Thiol Derivatives on Serum Cytokine Levels in LPS-Induced Systemic Inflammation Model

Treatment Group (Dose)TNF-α Inhibition (%)IL-6 Inhibition (%)
Control (LPS only)00
ODT-1 (25 mg/kg)
ODT-1 (50 mg/kg)
Dexamethasone (5 mg/kg)

Conclusion

This comprehensive protocol provides a robust framework for the systematic evaluation of the anti-inflammatory properties of novel oxadiazole thiol derivatives. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can effectively identify and characterize promising lead compounds for further drug development. The structured data presentation will facilitate the analysis of structure-activity relationships, guiding the design of more potent and selective anti-inflammatory agents.

References

Application Notes and Protocols: Synthesis of Metal Complexes of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,3,4-oxadiazole are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a thiol group at the 2-position and a fluorophenyl group at the 5-position of the oxadiazole ring can enhance the biological activity and coordination potential of the molecule.[4] The thiol group provides a reactive site for coordination with various metal ions, leading to the formation of stable metal complexes with potentially enhanced therapeutic or catalytic properties.[1][4] This document provides detailed protocols for the synthesis of the ligand, 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, and its subsequent complexation with various metal ions.

Applications

Metal complexes of 1,3,4-oxadiazole derivatives are versatile compounds with a wide range of potential applications:

  • Pharmaceutical Development: These complexes are explored as novel therapeutic agents. The coordination of the oxadiazole ligand to a metal center can enhance its biological activity, leading to the development of new drugs with improved efficacy.[4]

  • Catalysis: The metal complexes can act as catalysts in various organic reactions. The specific coordination environment and the nature of the metal ion play a crucial role in their catalytic performance.[4]

  • Material Science: These compounds are utilized in the creation of advanced materials, such as polymers and coatings, due to their unique chemical and physical properties.[4]

  • Analytical Chemistry: The ability of the ligand to form stable and often colored complexes with specific metal ions makes it a candidate for use as a reagent in analytical methods for metal ion detection.[4]

Experimental Protocols

The synthesis of metal complexes of this compound is a two-step process. First, the oxadiazole ligand is synthesized, followed by the complexation with a suitable metal salt.

Protocol 1: Synthesis of this compound

This protocol is based on the general method for synthesizing 1,3,4-oxadiazole-2-thiol derivatives through the reaction of an acid hydrazide with carbon disulfide in a basic medium.[1][5]

Materials:

  • 4-Fluorobenzohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-fluorobenzohydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in 100 mL of ethanol.

  • To this solution, add carbon disulfide (0.12 mol) dropwise while stirring.

  • The reaction mixture is then heated under reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid residue is dissolved in a minimum amount of water and filtered to remove any insoluble impurities.

  • The filtrate is then cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The precipitated solid, this compound, is collected by filtration, washed thoroughly with cold distilled water, and dried in a desiccator.

  • The crude product can be recrystallized from ethanol to obtain a pure crystalline solid.

Protocol 2: Synthesis of Metal Complexes

This protocol describes a general method for the synthesis of metal complexes of the prepared ligand. The choice of metal salt (e.g., chloride, acetate, nitrate) and the stoichiometry will depend on the desired final complex.

Materials:

  • This compound (Ligand)

  • Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Ethanol or Methanol

Procedure:

  • Dissolve the ligand (2 mmol) in 20 mL of hot ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the metal salt (1 mmol) in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the refluxing solution of the ligand with constant stirring.

  • The mixture is then refluxed for 3-4 hours, during which the metal complex will precipitate.

  • After cooling to room temperature, the precipitated complex is collected by filtration.

  • The solid is washed with a small amount of cold ethanol to remove any unreacted starting materials and then dried in a vacuum desiccator.

Data Presentation

The following tables summarize typical characterization data for 1,3,4-oxadiazole-2-thiol ligands and their metal complexes. The exact values for this compound and its complexes would need to be determined experimentally.

Table 1: Physicochemical Data of a Representative Ligand and its Metal Complexes

Compound Formula M.Wt. ( g/mol ) Color M.P. (°C) Yield (%)
Ligand (L) C₈H₅FN₂OS 196.20 Pale Yellow >230 ~75
[Co(L)₂Cl₂] C₁₆H₁₀CoF₂N₄O₂S₂Cl₂ 580.24 Blue >300 ~65
[Ni(L)₂Cl₂] C₁₆H₁₀NiF₂N₄O₂S₂Cl₂ 579.99 Green >300 ~70
[Cu(L)₂Cl₂] C₁₆H₁₀CuF₂N₄O₂S₂Cl₂ 584.84 Greenish-Blue >300 ~68

| [Zn(L)₂Cl₂] | C₁₆H₁₀ZnF₂N₄O₂S₂Cl₂ | 586.68 | White | >300 | ~72 |

Table 2: Key Infrared Spectral Data (cm⁻¹) of a Representative Ligand and its Metal Complexes

Compound ν(N-H) ν(C=N) ν(C-S) ν(M-N) ν(M-S)
Ligand (L) ~3150 ~1610 ~780 - -
[Co(L)₂Cl₂] - ~1590 ~760 ~450 ~380
[Ni(L)₂Cl₂] - ~1585 ~755 ~455 ~385
[Cu(L)₂Cl₂] - ~1595 ~765 ~445 ~375

| [Zn(L)₂Cl₂] | - | ~1580 | ~750 | ~460 | ~390 |

Note: The N-H stretching vibration is absent in the complexes, indicating deprotonation of the thiol group and coordination through the sulfur atom. The shift in the C=N stretching frequency upon complexation suggests the involvement of the nitrogen atom in coordination.

Visualizations

The following diagrams illustrate the synthetic workflows.

Synthesis_of_Ligand A 4-Fluorobenzohydrazide B KOH, CS2 Ethanol A->B Reactants C Reflux B->C D Intermediate Salt C->D E Acidification (HCl) D->E F This compound E->F Final Product

Caption: Workflow for the synthesis of the ligand.

Synthesis_of_Complexes Ligand This compound (L) Reaction Reflux Ligand->Reaction MetalSalt Metal Salt (e.g., MCl2) in Ethanol MetalSalt->Reaction Complex Metal Complex [M(L)2Cl2] Reaction->Complex Precipitation

Caption: General workflow for the synthesis of metal complexes.

Caption: Plausible coordination of the ligand to a metal center.

References

Application Notes and Protocols for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol as an Analytical Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol as a versatile analytical reagent. While specific applications for this particular molecule are still emerging, its structural similarity to other 1,3,4-oxadiazole-2-thiol derivatives suggests its utility in various analytical techniques, particularly in the determination of heavy metal ions. The protocols provided below are based on established methods for analogous compounds and serve as a starting point for method development.

Overview of Analytical Applications

This compound possesses key structural features that make it a promising candidate for an analytical reagent. The thiol group (-SH) can act as a coordination site for metal ions, and the heterocyclic ring system can be involved in chromogenic or electrochemical reactions upon complexation. Potential applications include:

  • Electrochemical Sensing: The molecule can be used as a titrant in amperometric methods for the quantification of metal ions that form stable complexes with the thiol group.

  • Spectrophotometric Analysis: Complexation with metal ions may lead to a change in the electronic absorption spectrum, enabling colorimetric or spectrophotometric determination.

  • Chromatographic Methods: The compound could be used as a pre-column or post-column derivatizing agent to enhance the detection of certain analytes.

Electrochemical Determination of Heavy Metal Ions

This protocol is adapted from a method developed for a structurally similar compound, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, used for the amperometric titration of Copper (II) and Lead (II) ions.[1][2]

Principle

Amperometric titration involves applying a constant potential between a working electrode and a reference electrode and measuring the resulting current as a function of the volume of titrant added. The end-point of the titration is indicated by a sharp change in the current. In this case, this compound acts as the titrant, forming a complex with the metal ions in the sample.

Experimental Protocol: Amperometric Titration of Cu(II) and Pb(II)

Reagents and Solutions:

  • Standard solution of this compound (0.01 M): Dissolve an accurately weighed amount of the reagent in absolute ethanol.

  • Standard solutions of Copper (II) and Lead (II) (0.01 M): Prepare by dissolving appropriate amounts of their nitrate salts in deionized water.

  • Supporting Electrolyte: A suitable buffer solution to maintain a constant pH (e.g., acetate buffer, pH 4-6).

Instrumentation:

  • Amperometric titration setup with a suitable working electrode (e.g., dropping mercury electrode or a solid electrode like glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Microburette.

  • Magnetic stirrer.

Procedure:

  • Pipette a known volume of the sample solution containing Cu(II) and/or Pb(II) ions into the titration cell.

  • Add a suitable volume of the supporting electrolyte.

  • Deaerate the solution by bubbling with nitrogen gas for 5-10 minutes.

  • Apply a constant potential to the working electrode. Based on analogous compounds, a potential of -0.5 V vs. Ag/AgCl for Pb(II) and -0.75 V vs. Ag/AgCl for Cu(II) can be used as a starting point.[1][2]

  • Titrate the sample solution with the standard solution of this compound from a microburette.

  • Record the current after each addition of the titrant.

  • Plot a graph of current versus the volume of titrant added. The end-point is the intersection of the two linear portions of the curve.

Data Presentation

The following table presents hypothetical quantitative data for the amperometric determination of Cu(II) and Pb(II) to illustrate the expected performance.

ParameterCopper (II)Lead (II)
Detection Limit (ppm) 32.08
Quantification Limit (ppm) 96
Linear Range (ppm) 1 - 1001 - 100
Recovery (%) 98.5 - 101.299.0 - 100.8
Relative Standard Deviation (%) < 2.5< 2.0

Note: This data is for illustrative purposes and needs to be determined experimentally for this compound.

Experimental Workflow Diagram

Amperometric_Titration_Workflow cluster_prep Preparation cluster_procedure Titration Procedure cluster_analysis Data Analysis A Prepare Standard Reagent and Metal Ion Solutions C Pipette Sample and Electrolyte into Cell A->C B Prepare Supporting Electrolyte B->C D Deaerate with Nitrogen C->D E Apply Constant Potential D->E F Titrate with Reagent E->F G Record Current F->G H Plot Current vs. Volume G->H I Determine End-Point H->I J Calculate Analyte Concentration I->J

Workflow for Amperometric Titration.

Spectrophotometric Determination of Metal Ions

Principle

This method is based on the formation of a colored complex between this compound and a metal ion in a suitable solvent. The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax), which is directly proportional to the concentration of the metal ion.

Experimental Protocol: Colorimetric Analysis

Reagents and Solutions:

  • Stock solution of this compound (1 x 10⁻³ M): Dissolve an accurately weighed amount of the reagent in a suitable solvent (e.g., ethanol or DMSO).

  • Stock solution of the metal ion (e.g., 1000 ppm): Prepare by dissolving a salt of the metal of interest in deionized water.

  • Buffer solutions: To control the pH of the reaction mixture.

Instrumentation:

  • UV-Vis Spectrophotometer.

  • pH meter.

  • Calibrated glassware.

Procedure:

  • Optimization of Conditions:

    • Effect of pH: Prepare a series of solutions containing a fixed concentration of the metal ion and the reagent at different pH values. Measure the absorbance to determine the optimal pH for complex formation.

    • Effect of Reagent Concentration: Vary the concentration of the reagent while keeping the metal ion concentration and pH constant to determine the concentration of reagent needed for maximum color development.

    • Wavelength of Maximum Absorption (λmax): Scan the spectrum of the metal-reagent complex against a reagent blank to determine the λmax.

  • Calibration Curve:

    • Prepare a series of standard solutions containing varying concentrations of the metal ion.

    • To each standard, add the optimal concentration of the reagent and the buffer solution to maintain the optimal pH.

    • Dilute to a fixed volume with the solvent.

    • Measure the absorbance of each solution at the λmax against a reagent blank.

    • Plot a graph of absorbance versus concentration to obtain the calibration curve.

  • Sample Analysis:

    • Treat the sample solution in the same manner as the standards.

    • Measure the absorbance and determine the concentration of the metal ion from the calibration curve.

Data Presentation

The following table presents hypothetical quantitative data for the spectrophotometric determination of a generic metal ion (M²⁺).

ParameterValue
λmax (nm) To be determined
Optimal pH To be determined
Molar Absorptivity (L mol⁻¹ cm⁻¹) To be determined
Linear Range (ppm) To be determined
Sandell's Sensitivity (µg cm⁻²) To be determined
Limit of Detection (ppm) To be determined
Limit of Quantification (ppm) To be determined

Note: This data is hypothetical and requires experimental validation.

Experimental Workflow Diagram

Spectrophotometric_Analysis_Workflow cluster_prep Preparation cluster_optimization Method Optimization cluster_calibration Calibration cluster_analysis Sample Analysis A Prepare Reagent and Metal Ion Stock Solutions C Determine Optimal pH A->C F Prepare Standard Series A->F I Prepare Sample Solution A->I B Prepare Buffer Solutions B->C B->F B->I D Determine Optimal Reagent Concentration C->D E Determine λmax D->E G Measure Absorbance E->G F->G H Plot Calibration Curve G->H K Determine Concentration H->K J Measure Absorbance I->J J->K

Workflow for Spectrophotometric Analysis.

Conclusion

This compound holds significant promise as an analytical reagent, particularly for the determination of heavy metal ions. The protocols outlined in these application notes provide a foundation for developing robust and sensitive analytical methods. Researchers are encouraged to perform thorough experimental validation to establish the specific performance characteristics of this reagent for their particular analytical needs. Further research may also explore its applications in other analytical techniques and for the determination of a wider range of analytes.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 1,3,4-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects. The evaluation of the cytotoxic potential of novel 1,3,4-oxadiazole derivatives is a critical step in the drug discovery pipeline. This document provides detailed application notes and standardized protocols for the in vitro assessment of cytotoxicity, focusing on commonly employed assays and the elucidation of underlying cellular mechanisms.

Data Presentation: Cytotoxicity of 1,3,4-Oxadiazole Derivatives

The following tables summarize the cytotoxic activity (IC50 values in µM) of various 1,3,4-oxadiazole compounds against several human cancer cell lines as reported in the literature.

Table 1: Cytotoxicity (IC50 in µM) of Selected 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines

Compound IDA549 (Lung)HeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)Other Cell LinesReference
4h <0.14---C6 (Glioblastoma): 13.04 µM[1]
4i 1.59----[1]
4l 1.80----[1]
AMK OX-8 25.0435.29---[2]
AMK OX-9 20.73----[2]
AMK OX-10 -5.34---[2]
AMK OX-12 41.9232.91---[2]
15a --2.5-MDA-MB-231 (Breast): 4.88 µM[3]
15b --1.85-MDA-MB-231 (Breast): 2.27 µM[3]
37a -9.231.8--[3]
37b 3.36.342.6--[3]
OSD --~50~50-[4]
CMO ----HCCLM3 (Liver): 27.5 µM[5]
3e ----HT-29 (Colon): >10 µM, MDA-MB-231 (Breast): ~5 µM[6]
19b ---3.49LU-1 (Lung): 2.22 µM[7]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole compounds and incubate for a further 24-48 hours.[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.[8][10] A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Sulforhodamine B (SRB) Assay

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[12][14]

  • Washing: Carefully wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA.[12]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[15][16]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[15][16]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[12][15]

  • Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.[12][15]

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantitatively measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[17][18] This assay is a reliable indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells treated with a lysis buffer).[17]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes).

  • Enzymatic Reaction: Transfer 50-100 µL of the cell-free supernatant to a new 96-well plate.

  • Reagent Addition: Add 100 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt like INT) to each well.[17][18]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assays

G cluster_setup 1. Experimental Setup cluster_assays 2. Cytotoxicity Assays cluster_mtt MTT Protocol cluster_srb SRB Protocol cluster_ldh LDH Protocol cluster_analysis 3. Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with 1,3,4-Oxadiazole Compounds (Varying Concentrations) incubation1->treatment incubation2 Incubate 24-48h treatment->incubation2 mtt MTT Assay incubation2->mtt srb SRB Assay incubation2->srb ldh LDH Assay incubation2->ldh mtt_add Add MTT Reagent mtt->mtt_add srb_fix Fix with TCA srb->srb_fix ldh_supernatant Collect Supernatant ldh->ldh_supernatant mtt_incubate Incubate 3-4h mtt_add->mtt_incubate mtt_solubilize Add Solubilizer mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read analysis Calculate % Viability/ % Cytotoxicity mtt_read->analysis srb_wash1 Wash srb_fix->srb_wash1 srb_stain Stain with SRB srb_wash1->srb_stain srb_wash2 Wash srb_stain->srb_wash2 srb_solubilize Add Tris Base srb_wash2->srb_solubilize srb_read Read Absorbance (510-565 nm) srb_solubilize->srb_read srb_read->analysis ldh_reaction Add Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate 30 min ldh_reaction->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->analysis ic50 Determine IC50 Values analysis->ic50 G compound 1,3,4-Oxadiazole Compound p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Membrane Depolarization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis G compound 1,3,4-Oxadiazole Compound (CMO) ikb_phos IκB Phosphorylation compound->ikb_phos Inhibits p65_phos p65 Phosphorylation compound->p65_phos Inhibits nfkb_activation NF-κB Activation ikb_phos->nfkb_activation p65_phos->nfkb_activation dna_binding NF-κB DNA Binding nfkb_activation->dna_binding transcription Target Gene Transcription (e.g., anti-apoptotic) dna_binding->transcription apoptosis Apoptosis transcription->apoptosis G cluster_arrest Cell Cycle Arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 arrest_g1 arrest_g2m compound 1,3,4-Oxadiazole Compound compound->arrest_g1 G0/G1 Arrest compound->arrest_g2m G2/M Arrest

References

Application Notes and Protocols for Evaluating the Antioxidant Potential of Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant properties.[1][2][3][4][5] The evaluation of their antioxidant potential is a critical step in the development of new therapeutic agents to combat oxidative stress-related diseases.[1][6] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various conditions such as cancer, neurodegenerative diseases, and inflammation.[1]

This document provides detailed methodologies for key in vitro experiments to assess the antioxidant capacity of oxadiazole derivatives. It includes protocols for the most commonly employed assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power) assays. Additionally, a brief overview of a relevant signaling pathway potentially modulated by these compounds is presented.

Data Presentation: Antioxidant Activity of Oxadiazole Derivatives

The antioxidant potential of various oxadiazole derivatives from different studies is summarized below. The data is presented as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals) or as percentage inhibition. A lower IC50 value indicates a higher antioxidant activity.

Compound ID Assay IC50 (µg/mL) Standard (IC50 µg/mL) Reference
Compound 5eDPPH~StandardL-ascorbic acid[7]
Compound 5eO₂⁻ scavenging~StandardL-ascorbic acid[7]
Ox-6fDPPH25.35Ascorbic acid (6.13)
Ox-6fNitric Oxide27.32Ascorbic acid (19.81)[8]
Ox-6fOH radical-Gallic acid[8]
Ox-6fIron Chelation32.82-[8]
SBM-4a (4''-chloro)Nitric OxideGood activityAscorbic acid[2][4]
SBM-4g (2''-chloro)Nitric OxideGood activityAscorbic acid[2][4]
SBM-4h (4''-methyl)Nitric OxideGood activityAscorbic acid[2][4]
Compound 4hDPPH12.34 µMAscorbic acid (23.92 µM)[9]
Compound 4hABTS9.88 µMGallic acid (21.24 µM)[9]
Compound 4aDPPH12.63 µMAscorbic acid (23.92 µM)[9]
Compound 4bDPPH13.19 µMAscorbic acid (23.92 µM)[9]
Compound 4cDPPH22.38 µMAscorbic acid (23.92 µM)[9]
Compound 4aN-ethyl-N-((5-(4-methoxyphenyl)-1, 3, 4-oxadiazol-2-yl)(pyridin-2-yl) methyl)ethanamineHigh DPPH inhibition at 1.2 mg/ml-[10]
Compound ID Assay % Inhibition at 100 µg/mL Standard (% Inhibition) Reference
Ox-6fDPPH80.23Ascorbic acid (87.21)
Ox-6fNitric Oxide83.88Ascorbic acid (86.71)[8]
Ox-6dNitric Oxide81.96Ascorbic acid (86.71)[8]
Ox-6fOH radical81.69Gallic acid (85.91)[8]
Ox-6dOH radical80.28Gallic acid (85.91)[8]
Ox-6fIron Chelation78.94-[8]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.[11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (oxadiazole derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Protocol:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.[11] Adjust the concentration to obtain an absorbance of approximately 1.0 at 517 nm.[11]

  • Preparation of test solutions: Dissolve the oxadiazole derivatives and the standard antioxidant in methanol or ethanol to prepare stock solutions. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • To a 96-well plate, add a specific volume of the test compound solution (e.g., 100 µL).

    • Add the DPPH working solution (e.g., 100 µL) to each well.

    • For the blank, use the solvent (e.g., methanol) instead of the test compound.

    • For the control, use the DPPH solution with the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7][11]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[7][11]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the control.

    • Abs_sample is the absorbance of the test compound.

  • Plot the % inhibition against the concentration of the test compound to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH with Samples prep_dpph->mix prep_samples Prepare Test Samples & Standard prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

DPPH Assay Workflow
ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (oxadiazole derivatives)

  • Standard antioxidant (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Protocol:

  • Preparation of ABTS•+ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12]

  • Preparation of ABTS•+ working solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Preparation of test solutions: Prepare a series of dilutions of the oxadiazole derivatives and the standard antioxidant in the appropriate solvent.

  • Assay Procedure:

    • Add a small volume of the test compound solution (e.g., 10 µL) to a 96-well plate.

    • Add the ABTS•+ working solution (e.g., 190 µL) to each well.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the formula provided for the DPPH assay. Determine the IC50 value from the dose-response curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Solution mix Mix ABTS•+ with Samples prep_abts->mix prep_samples Prepare Test Samples & Standard prep_samples->mix incubate Incubate at RT mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

ABTS Assay Workflow
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[13]

Materials:

  • FRAP reagent:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds (oxadiazole derivatives)

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP working solution: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).[13] Warm the solution to 37°C before use.

  • Preparation of test solutions: Prepare dilutions of the oxadiazole derivatives and the standard in an appropriate solvent.

  • Assay Procedure:

    • Add a small volume of the test compound solution (e.g., 10 µL) to a 96-well plate.

    • Add the FRAP working solution (e.g., 190 µL) to each well.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 4-60 minutes).[14]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the ferrous sulfate standard. The antioxidant capacity of the test samples is determined by comparing their absorbance with the standard curve and is expressed as µM Fe(II) equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent mix Mix FRAP Reagent with Samples prep_frap->mix prep_samples Prepare Test Samples & Standard prep_samples->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Determine Ferric Reducing Power measure->calculate

FRAP Assay Workflow

Potential Signaling Pathway: Nrf2 Activation

Some oxadiazole derivatives may exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular antioxidant defense mechanisms. One key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15][16]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds (which some oxadiazole derivatives may be), Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes like heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis.[15][16]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Oxadiazole Oxadiazole Derivative (Inducer) Oxadiazole->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes activates Transcription Transcription Antioxidant_Genes->Transcription

Nrf2 Signaling Pathway

Conclusion

The protocols and information provided herein offer a comprehensive guide for the initial assessment of the antioxidant potential of novel oxadiazole derivatives. By employing these standardized assays, researchers can obtain reliable and comparable data, facilitating the identification of promising lead compounds for further development as therapeutic agents against oxidative stress-related pathologies. Further investigations into cellular antioxidant activity and specific signaling pathways will provide a more complete understanding of their mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors:

  • Incomplete reaction: The reaction between 4-fluorobenzohydrazide and carbon disulfide may not have gone to completion. Ensure that the reaction is stirred for a sufficient amount of time, typically several hours, and that the temperature is maintained appropriately, often at reflux.[1]

  • Suboptimal stoichiometry: The molar ratio of reactants is crucial. An excess of either 4-fluorobenzohydrazide or carbon disulfide can lead to the formation of byproducts and reduce the yield of the desired product. A 1:1 molar ratio of the hydrazide to carbon disulfide is generally recommended.

  • Decomposition of the intermediate: The potassium dithiocarbazate intermediate formed during the reaction can be unstable. It is important to proceed with the cyclization step without unnecessary delays.

  • Loss of product during workup: The product is typically precipitated by acidification. Ensure the pH is sufficiently acidic to cause complete precipitation. Washing the precipitate with an excessive amount of solvent can also lead to product loss.

Q2: I have isolated a byproduct that is soluble in the basic reaction mixture and precipitates upon acidification along with my product. What could it be?

A2: A likely byproduct with these properties is unreacted 4-fluorobenzohydrazide. Since the product, this compound, is also acidic and will precipitate upon acidification, separation can be challenging. To minimize this, ensure the reaction goes to completion by extending the reaction time or slightly increasing the reaction temperature.

Q3: My final product appears to be contaminated with a sulfurous-smelling impurity. What is the likely source and how can I remove it?

A3: The sulfurous odor likely originates from residual carbon disulfide or byproducts from its decomposition. To remove this, ensure that the product is thoroughly washed after filtration. Recrystallization from a suitable solvent, such as ethanol, is a highly effective method for removing volatile and non-polar impurities.[2]

Q4: The melting point of my synthesized compound is broad and lower than the literature value. What does this indicate?

A4: A broad and depressed melting point is a strong indication of impurities in your sample. The most common impurities include unreacted starting materials (4-fluorobenzohydrazide), the intermediate potassium dithiocarbazate, or other side products. Purification by recrystallization is recommended to obtain a pure product with a sharp melting point.

Data Presentation

Due to the limited quantitative data on byproduct formation in the synthesis of this compound, the following table provides a qualitative summary of potential impurities and their characteristics.

Impurity/ByproductStructurePotential Reason for PresenceRecommended Removal Method
4-Fluorobenzohydrazide4-F-Ph-CONHNH₂Incomplete reactionRecrystallization
Potassium 4-fluorobenzoyl dithiocarbazate4-F-Ph-CONHNHCSSKIncomplete cyclizationAcidification and subsequent recrystallization
Unidentified polymeric materials-Side reactions at elevated temperaturesRecrystallization

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound, based on established methods for similar compounds.[1]

Materials:

  • 4-Fluorobenzohydrazide

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.01 mol) in absolute ethanol (50 mL).

  • To this solution, add 4-fluorobenzohydrazide (0.01 mol).

  • Slowly add carbon disulfide (0.01 mol) to the mixture with constant stirring.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Acidify the solution with concentrated hydrochloric acid until the product precipitates completely.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • For further purification, recrystallize the crude product from ethanol.

Mandatory Visualization

The following diagrams illustrate the key chemical and logical processes involved in the synthesis and troubleshooting of this compound.

Synthesis_Pathway reagents 4-Fluorobenzohydrazide + CS₂ + KOH intermediate Potassium 4-fluorobenzoyl dithiocarbazate (Intermediate) reagents->intermediate Formation of Intermediate Salt cyclization Intramolecular Cyclization (Reflux in Ethanol) intermediate->cyclization acidification Acidification (HCl) cyclization->acidification Formation of Potassium Salt product This compound acidification->product Precipitation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_stoichiometry Verify Stoichiometry of Reagents check_reaction->check_stoichiometry Yes extend_reflux Extend Reflux Time/ Increase Temperature incomplete->extend_reflux extend_reflux->check_reaction incorrect_stoichiometry Incorrect Stoichiometry check_stoichiometry->incorrect_stoichiometry No purification_issue Purification Issues (e.g., Broad M.P.) check_stoichiometry->purification_issue Yes adjust_ratios Adjust Molar Ratios incorrect_stoichiometry->adjust_ratios adjust_ratios->start recrystallize Recrystallize from Ethanol purification_issue->recrystallize pure_product Pure Product recrystallize->pure_product

Caption: Troubleshooting workflow for synthesis issues.

Byproduct_Formation start 4-Fluorobenzohydrazide + CS₂ desired_path Desired Pathway intermediate Dithiocarbazate Intermediate start->intermediate side_path1 Side Reaction 1: Incomplete Reaction unreacted Unreacted 4-Fluorobenzohydrazide start->unreacted product This compound intermediate->product Cyclization side_path2 Side Reaction 2: Decomposition decomposition_products Decomposition Products intermediate->decomposition_products

Caption: Potential byproduct formation pathways.

References

Technical Support Center: Synthesis of 5-Aryl-1,3,4-Oxadiazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-aryl-1,3,4-oxadiazole-2-thiols?

The most prevalent and efficient method is the single-pot reaction of aromatic acid hydrazides (aroyl hydrazides) with carbon disulfide (CS₂) in a basic alcoholic solution, typically potassium hydroxide (KOH) in ethanol.[1][2] The reaction mixture is usually refluxed, followed by acidification to precipitate the desired thiol product.[3][4]

Q2: What are the essential starting materials and reagents?

The key precursors are an appropriately substituted aromatic acid hydrazide and carbon disulfide. The reaction requires a strong base, with potassium hydroxide being the most common, and an alcoholic solvent like ethanol or methanol.[3][4] An acid, such as hydrochloric acid (HCl), is necessary for the final workup step to precipitate the product.[3]

Q3: How is the aromatic acid hydrazide precursor prepared?

Aromatic acid hydrazides are typically synthesized in a two-step process:

  • Esterification: The corresponding aromatic carboxylic acid is converted to its methyl or ethyl ester, often via Fischer esterification using methanol or ethanol with a catalytic amount of sulfuric acid.[4]

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate to yield the aromatic acid hydrazide.[3][4]

Q4: How can I monitor the progress of the cyclization reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[3][5] A sample of the reaction mixture can be spotted against the starting aroyl hydrazide. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

Q5: Does the final product exist in different forms?

Yes, these compounds exhibit thiol-thione tautomerism. The product can exist as either the 5-aryl-1,3,4-oxadiazole-2-thiol form or the 5-aryl-1,3,4-oxadiazole-2(3H)-thione form.[1][2] In solid state and in solutions, one form often predominates, but both may be present in equilibrium.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for the synthesis and a logical approach to troubleshooting common issues.

G General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Aroyl Hydrazide C Combine & Reflux A->C B CS2 + KOH/Ethanol B->C D Acidify with HCl C->D Monitor by TLC E Filter Crude Product D->E F Recrystallize (Ethanol) E->F G Pure Product F->G

Caption: General workflow for synthesizing 5-aryl-1,3,4-oxadiazole-2-thiols.

G Troubleshooting Decision Tree Problem Problem: Low or No Yield Cause1 Cause: Incomplete Reaction Problem->Cause1 Cause2 Cause: Incorrect pH during Precipitation Problem->Cause2 Cause3 Cause: Product Loss during Workup Problem->Cause3 Cause4 Cause: Degraded Reagents Problem->Cause4 Solution1a Solution: - Increase reflux time - Check TLC for starting material Cause1->Solution1a Solution1b Solution: - Ensure base is fully dissolved - Use anhydrous solvent Cause1->Solution1b Solution2 Solution: - Check pH with paper (target pH 2-3) - Add acid dropwise with stirring Cause2->Solution2 Solution3 Solution: - Cool mixture thoroughly before filtering - Minimize transfer steps Cause3->Solution3 Solution4 Solution: - Use freshly opened CS2 - Verify purity of aroyl hydrazide Cause4->Solution4

Caption: A decision tree for troubleshooting low reaction yield.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Starting aroyl hydrazide is still present.Verify Reaction Time/Temp: Ensure the mixture has been refluxed for an adequate duration (typically 3-10 hours). Monitor via TLC. • Reagent Quality: Use pure, dry ethanol. Ensure the KOH is fully dissolved before adding other reagents.[4]
2. Improper Workup: The product did not precipitate completely.Check pH: After reflux, cool the mixture and carefully acidify with dilute HCl. The target pH for complete precipitation is typically 2-3.[3] Check with pH paper. • Ensure Thorough Cooling: Cool the acidified mixture in an ice bath before filtration to maximize precipitation.
3. Degraded Reagents: Carbon disulfide can degrade over time.Use Fresh Reagents: Use a fresh bottle of carbon disulfide. Ensure the precursor aroyl hydrazide is pure and dry.
Product is Oily or Fails to Solidify 1. Presence of Impurities: Unreacted starting materials or side products can act as eutectic contaminants.Purification: Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce crystallization and wash away soluble impurities.[3] • Re-precipitation: Redissolve the oil in a minimal amount of base (e.g., dilute NaOH), filter, and re-precipitate by adding acid.
2. Insufficient Acidification: Residual potassium salt of the product may remain.Re-check pH: Ensure the pH of the aqueous solution is firmly in the acidic range (pH 2-3) to fully protonate the thiol.[3]
Final Product is Impure (from NMR/TLC) 1. Inadequate Purification: Single recrystallization was not sufficient.Recrystallization: Perform a second recrystallization from a suitable solvent like ethanol.[6] • Solvent Choice: If ethanol is not effective, consider other polar solvents or solvent pairs (e.g., DMF-ethanol).
2. Contamination from Starting Material: The initial aroyl hydrazide was not fully consumed.Optimize Reaction: Increase the reflux time or ensure the molar ratio of CS₂ and KOH to the hydrazide is appropriate (slight excess of CS₂/KOH is common).

Data Summary: Reaction Yields

The yield of 5-aryl-1,3,4-oxadiazole-2-thiols is generally good to excellent, but can be influenced by the nature of the substituent on the aromatic ring. Electron-donating groups tend to result in slightly higher yields compared to electron-withdrawing groups.

Aryl Substituent (R) in 5-R-Aryl-1,3,4-oxadiazole-2-thiolReported Yield (%)Reference
Phenyl~75%[3]
4-Chlorophenyl75.3%[7]
3-NitrophenylGood Yield (unspecified %)[8]
4-Pyridyl40.7% (inhibition value, not yield)[1]
General Range65-88%[9]

Detailed Experimental Protocols

Protocol: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol

This protocol is a representative procedure based on common methodologies.[3][4]

1. Reagents and Materials:

  • Benzoyl hydrazide (1.0 eq)

  • Potassium hydroxide (KOH) (1.2 eq)

  • Ethanol (absolute)

  • Carbon disulfide (CS₂) (1.2 eq)

  • Hydrochloric acid (HCl), 4N solution

  • Distilled water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus

2. Procedure:

  • In a 250 mL round-bottom flask, dissolve potassium hydroxide (1.2 eq) in absolute ethanol (approx. 50 mL for a 10 mmol scale reaction) with gentle stirring.

  • To this basic solution, add the benzoyl hydrazide (1.0 eq). Stir the mixture for 15-20 minutes until a clear solution or fine suspension is formed.

  • Cool the flask in an ice bath. Slowly add carbon disulfide (1.2 eq) dropwise over 10 minutes. A yellowish precipitate (potassium dithiocarbazinate salt) will form.

  • After the addition is complete, remove the flask from the ice bath and fit it with a reflux condenser.

  • Heat the mixture to reflux using a heating mantle and maintain reflux for 6-8 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 Chloroform:Methanol eluent system).

  • After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Pour the concentrated reaction mixture into a beaker containing 200 mL of cold distilled water with stirring.

  • Acidify the aqueous solution by slowly adding 4N HCl dropwise while stirring vigorously. Continue adding acid until the pH of the solution is between 2 and 3 (check with pH paper). A solid precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold distilled water and then with a small amount of diethyl ether to aid in drying.[3]

  • Purify the crude product by recrystallization from ethanol to obtain the final 5-phenyl-1,3,4-oxadiazole-2-thiol as a crystalline solid.

References

Solubility issues of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biological assays?

This compound is a heterocyclic organic compound investigated for its potential therapeutic properties. It belongs to the oxadiazole class of compounds, which are known to exhibit a wide range of biological activities. Research has shown that this particular compound is a potent, broad-spectrum antimicrobial agent, making it a subject of interest in drug discovery for infectious diseases.[1][2] Its utility extends to various biological assays to determine its efficacy and mechanism of action against different pathogens.

Q2: What are the primary solvents for dissolving this compound for biological assays?

Q3: Why does my compound precipitate when I add it to my aqueous assay medium from a DMSO stock solution?

This phenomenon is often referred to as "solvent shock" or "crashing out." this compound, like many organic compounds, is significantly more soluble in an organic solvent like DMSO than in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS). When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the DMSO concentration dramatically decreases, and the aqueous environment cannot maintain the compound in solution, leading to precipitation.

Q4: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?

The final concentration of DMSO in most cell-based assays should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), and ideally below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the test compound) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptoms: A cloudy or milky appearance, or visible particulate matter forms immediately after adding the DMSO stock solution of this compound to the aqueous assay medium.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound in the aqueous medium exceeds its solubility limit.1. Reduce the final working concentration of the compound.2. Perform a solubility test to determine the maximum soluble concentration in your specific assay medium.
Solvent Shock Rapid change in solvent environment from high-concentration DMSO to aqueous medium.1. Pre-warm the aqueous medium to the assay temperature (e.g., 37°C).2. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersal.3. Perform serial dilutions in the assay medium rather than a single large dilution step.
Low Temperature of Medium Solubility of many organic compounds decreases at lower temperatures.Always use pre-warmed (37°C) media for dilutions.
Issue 2: Precipitation Over Time in the Incubator

Symptoms: The solution appears clear initially but becomes cloudy or forms visible crystals after a period of incubation (hours to days).

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Compound Instability The compound may be degrading or aggregating over time at the incubation temperature and pH.1. Prepare fresh dilutions of the compound immediately before each experiment.2. Minimize the time the compound spends in the aqueous medium before the assay is read.
Interaction with Media Components Components in the culture medium (e.g., proteins in serum) can interact with the compound, reducing its solubility.1. If possible, reduce the serum concentration in the medium.2. Test the solubility of the compound in the basal medium without serum to identify potential interactions.
pH Changes Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of a pH-sensitive compound.1. Monitor the pH of your culture medium, especially in high-density cultures.2. Consider using a more robust buffering system or changing the medium more frequently.

Data Presentation

While specific quantitative solubility data for this compound is not widely published, the following table provides qualitative solubility information based on its common use in the literature and data for a closely related analog.

Solvent This compound 5-Phenyl-1,3,4-oxadiazole-2-thiol (Analog)
Dimethyl Sulfoxide (DMSO) Soluble (Commonly used for stock solutions)Soluble
Ethanol Likely soluble (Often used as a co-solvent)Soluble
Phosphate-Buffered Saline (PBS) Poorly solublePoorly soluble
Water InsolubleSparingly soluble
Cell Culture Media Poorly soluble (Requires dilution from a stock)Poorly soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound (Molecular Weight: 196.2 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh out 1.962 mg of this compound into the tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Dilution for a Cell-Based Antimicrobial Susceptibility Assay (e.g., MIC Assay)

Objective: To prepare serial dilutions of the this compound stock solution in cell culture medium for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile complete cell culture medium (e.g., Mueller-Hinton Broth for bacteria), pre-warmed to 37°C

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Create an intermediate dilution to minimize the final DMSO concentration. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to create a 100 µM working solution. This should be done by adding the stock solution dropwise while gently vortexing the medium.

  • In a 96-well plate, add 100 µL of pre-warmed medium to all wells except the first column.

  • Add 200 µL of the 100 µM working solution to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate.

  • The final concentrations will range from 100 µM down to the desired lower concentration. The final DMSO concentration in this example will be well below 0.1%.

  • Add the microbial inoculum to each well as per the specific assay protocol.

  • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.

Visualizations

Signaling Pathways

The following diagrams illustrate signaling pathways that are often modulated by oxadiazole derivatives in the context of cancer research, which can be relevant for understanding potential mechanisms of action.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.

Experimental Workflow

This diagram outlines a typical workflow for antimicrobial drug discovery, where a compound like this compound would be evaluated.

Antimicrobial_Drug_Discovery CompoundLibrary Compound Library Screening HitIdentification Hit Identification (Primary Screening) CompoundLibrary->HitIdentification HitToLead Hit-to-Lead Optimization (SAR Studies) HitIdentification->HitToLead LeadOptimization Lead Optimization (ADMET Profiling) HitToLead->LeadOptimization Preclinical Preclinical Development (In vivo studies) LeadOptimization->Preclinical ClinicalTrials Clinical Trials Preclinical->ClinicalTrials

Caption: A generalized workflow for antimicrobial drug discovery and development.

References

Technical Support Center: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol dissolved in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound in DMSO?

A1: To prepare a stock solution, use anhydrous (dry) DMSO to minimize water-related degradation.[1] Warm the vial to room temperature before opening to prevent moisture condensation. Dissolve the compound by vortexing or brief sonication until the solution is clear.

Q2: What is the recommended storage condition for the DMSO stock solution?

A2: For long-term storage (up to 3 months), it is recommended to store the stock solution at -20°C in small, tightly sealed aliquots to avoid repeated freeze-thaw cycles.[2] For short-term storage, 4°C is acceptable. Always protect the solution from light.

Q3: How many freeze-thaw cycles can the DMSO stock solution tolerate?

A3: While it is best to minimize freeze-thaw cycles by preparing aliquots, studies on various compounds in DMSO have shown no significant loss of compound after multiple cycles (e.g., 11 cycles) when thawed properly.[2]

Q4: I observed precipitation in my DMSO stock solution after storage. What should I do?

A4: Precipitation can occur, especially with changes in temperature or if the compound's solubility limit is exceeded.[3][4] Before use, bring the vial to room temperature and attempt to redissolve the compound by vortexing or gentle warming (e.g., in a 37°C water bath). If the precipitate does not dissolve, it may indicate compound degradation or low solubility, and the solution should be analyzed for purity and concentration before use.

Q5: My compound solution has changed color. Does this indicate degradation?

A5: A change in color can be an indicator of chemical degradation. The thiol group in this compound is susceptible to oxidation, which could lead to the formation of colored byproducts. It is recommended to verify the purity of the solution using an analytical technique like HPLC-UV or LC-MS.

Q6: What is the stability of this compound in DMSO at room temperature?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation upon dilution in aqueous buffer The compound has low aqueous solubility, and the addition of water to the DMSO solution causes it to "crash out."1. Use a "reverse dilution" method: add the DMSO stock dropwise to the vortexing aqueous buffer. 2. Increase the final percentage of DMSO in the working solution (if the assay allows). 3. Investigate the use of solubilizing agents or different buffer formulations.
Inconsistent results in biological assays This could be due to compound degradation in the stock solution, inaccurate concentration due to precipitation, or interference of DMSO with the assay.1. Verify the purity and concentration of your stock solution using HPLC-UV or LC-MS. 2. Prepare fresh dilutions for each experiment from a properly stored stock. 3. Run a DMSO vehicle control to assess the effect of the solvent on your assay.
Loss of compound activity over time The compound may be degrading in the DMSO solution. The thiol group is a potential site for oxidation.1. Perform a stability study by analyzing aliquots of the stock solution stored under different conditions (e.g., -20°C, 4°C, room temperature) over time. 2. If degradation is confirmed, prepare fresh stock solutions more frequently. Consider storing the compound in a dry, powdered form as the most stable option.[5]

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO by HPLC-UV

1. Objective: To determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.

2. Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector and a C18 column

3. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration (e.g., 100 µM). Inject a defined volume (e.g., 10 µL) into the HPLC system. Record the peak area of the parent compound.

  • Sample Storage: Aliquot the remaining stock solution into separate vials for storage at different conditions:

    • -20°C

    • 4°C

    • Room Temperature (e.g., 25°C)

  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

  • Sample Analysis: Allow the aliquots to reach room temperature. Dilute and analyze by HPLC-UV as described in step 2.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial (T=0) peak area.

4. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% to 90% B over 10 minutes

  • Flow Rate: 1 mL/min

  • Detection Wavelength: Determined by UV scan of the compound (e.g., 254 nm)

  • Injection Volume: 10 µL

Quantitative Data Summary

The following table is a template for summarizing stability data.

Storage ConditionTime Point% Remaining Compound (Mean ± SD)Appearance of Degradation Products (% of Total Area)
-20°CT=0100%0%
1 week
1 month
3 months
4°CT=0100%0%
1 week
1 month
3 months
Room Temp.T=0100%0%
24 hours
1 week

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep1 Weigh Compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex/Sonicate to Dissolve prep2->prep3 prep4 Aliquot for Storage prep3->prep4 store1 -20°C prep4->store1 store2 4°C prep4->store2 store3 Room Temp prep4->store3 analysis1 Retrieve Aliquots at Time Points (T=0, 24h, 1wk, etc.) store1->analysis1 store2->analysis1 store3->analysis1 analysis2 Dilute in Mobile Phase analysis1->analysis2 analysis3 Inject into HPLC-UV analysis2->analysis3 analysis4 Quantify Peak Area analysis3->analysis4 data_summary Summarize Data in Table analysis4->data_summary Calculate % Remaining

Caption: Workflow for assessing the stability of a compound in DMSO.

degradation_pathway parent This compound (R-SH) dimer Disulfide Dimer (R-S-S-R) parent->dimer Oxidation (e.g., in presence of O2, water)

Caption: Potential oxidative degradation pathway of the thiol compound.

References

Technical Support Center: Purification of Crude 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Issue 1: The crude product is an oil or a sticky solid, making it difficult to handle.

  • Question: My crude this compound appears as a viscous oil or a sticky gum after the initial work-up. How can I solidify it for further purification?

  • Answer: An oily or gummy product often indicates the presence of residual solvents, unreacted starting materials, or byproducts. Here are several techniques to address this:

    • Trituration: This is often the first method to try. Stir the crude oil or gum vigorously with a solvent in which the desired product is insoluble or sparingly soluble, while the impurities are soluble. Good starting solvents for trituration include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.[1] The product may precipitate as a solid, which can then be collected by filtration.

    • Solvent Evaporation with a Co-solvent: High-boiling point solvents like DMF or DMSO used in the reaction can be difficult to remove completely and may trap the product as an oil. To remove them, dissolve the oily product in a volatile solvent such as dichloromethane (DCM). Then, add a co-solvent and evaporate the mixture under reduced pressure. This process can be repeated a few times to azeotropically remove the high-boiling solvent.[1]

    • Short Silica Gel Plug: If trituration is unsuccessful, passing a concentrated solution of the crude product through a short plug of silica gel can remove highly polar impurities that may be contributing to the oily nature. Elute with a non-polar solvent system to recover the product.[1]

Issue 2: Low yield after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve the recovery?

  • Answer: Low recovery during recrystallization is a common issue and can be optimized by carefully selecting the solvent and controlling the cooling process.

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For 5-substituted-1,3,4-oxadiazole-2-thiols, ethanol is a commonly used and effective recrystallization solvent.[2] You can test a small amount of your crude product in various solvents to find the optimal one.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the solution upon cooling, thus lowering the yield.[1]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize precipitation. Rapid cooling can lead to the formation of small, impure crystals that trap impurities.[1]

    • Use of a Solvent Pair: If a single solvent does not provide satisfactory results, a two-solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble) can be employed. Dissolve the compound in a minimal amount of the hot "good" solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[1]

Issue 3: Persistent impurities after recrystallization.

  • Question: Even after recrystallization, my product's purity is not satisfactory. What are the likely impurities and how can I remove them?

  • Answer: Persistent impurities may co-crystallize with the desired product. Understanding the potential impurities from the synthesis is key to developing a strategy for their removal.

    • Common Impurities:

      • Unreacted 4-fluorobenzohydrazide: This starting material is a common impurity.

      • Potassium dithiocarbazinate salt: An intermediate formed during the reaction of the hydrazide with carbon disulfide. If the acidification step is incomplete, this salt may persist.

      • Byproducts from carbon disulfide: Carbon disulfide can react with the hydroxide to form various sulfur-containing byproducts.

    • Purification Strategy:

      • Aqueous Wash: Before recrystallization, dissolving the crude product in an organic solvent and washing it with a dilute acid solution (e.g., 1 M HCl) can help remove any remaining basic impurities or unreacted hydrazide. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) can remove acidic impurities.[1]

      • Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is a highly effective purification technique. For oxadiazole derivatives, silica gel is a common stationary phase.[3] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the desired product from closely related impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: Based on procedures for similar 5-substituted-1,3,4-oxadiazole-2-thiols, ethanol is a recommended starting solvent for recrystallization.[2] The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly to induce crystallization.

Q2: How can I monitor the purity of my product during the purification process?

A2: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purity of your compound at each stage of purification.[2] By comparing the crude mixture with the purified product on a TLC plate, you can assess the removal of impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: My purified product has a slight yellow tint. Is this normal?

A3: While the pure compound is expected to be a white or off-white solid, a slight yellow coloration can sometimes be observed due to minor impurities. If the analytical data (NMR, MS) confirms the structure and high purity, a faint color may be acceptable for many applications. If a completely colorless product is required, a second recrystallization or column chromatography might be necessary.

Q4: What are the expected spectroscopic data for pure this compound?

Data Presentation

Table 1: Common Purification Techniques and Recommended Starting Conditions

Purification TechniqueStationary/Mobile Phase or SolventKey Considerations
Trituration Hexanes, Diethyl ether, or Ethyl acetate/Hexane mixtureEffective for solidifying oily or gummy crude products.[1]
Recrystallization EthanolUse minimum amount of hot solvent; allow for slow cooling to maximize yield and purity.[1][2]
Column Chromatography Stationary Phase: Silica gel (100-200 mesh) Mobile Phase: Gradient of Hexane/Ethyl AcetateUseful for removing persistent impurities that co-crystallize with the product.[1][3]
Aqueous Wash Dilute HCl, Saturated NaHCO₃Can remove acidic and basic impurities before further purification steps.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the precipitated crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate ratio).

  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow crude_product Crude Product (Oily or Solid) trituration Trituration (e.g., Hexane) crude_product->trituration If oily/gummy recrystallization Recrystallization (e.g., Ethanol) crude_product->recrystallization If solid trituration->recrystallization Solid obtained impurities_removed Impurities Removed trituration->impurities_removed column_chromatography Column Chromatography (Silica, Hexane/EtOAc) recrystallization->column_chromatography Impurities persist pure_product Pure Product recrystallization->pure_product Purity sufficient recrystallization->impurities_removed column_chromatography->pure_product column_chromatography->impurities_removed

Caption: A typical workflow for the purification of crude this compound.

Troubleshooting_Logic start Start Purification oily_product Is the crude product oily or gummy? start->oily_product triturate Perform Trituration oily_product->triturate Yes recrystallize Perform Recrystallization oily_product->recrystallize No triturate->recrystallize check_purity Is purity satisfactory? recrystallize->check_purity column_chrom Perform Column Chromatography check_purity->column_chrom No end Pure Product check_purity->end Yes column_chrom->end

Caption: A decision-making diagram for troubleshooting common purification challenges.

References

Technical Support Center: Crystallization of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem. Here are several strategies to address this:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent. This slight dilution can sometimes prevent premature precipitation above the compound's melting point.

  • Slow Down Cooling: Allow the solution to cool more slowly. You can insulate the flask to reduce the rate of heat loss. Gradual cooling is crucial for orderly crystal lattice formation.

  • Lower the Temperature: If possible, try cooling the solution to a lower temperature in an ice bath or refrigerator after it has slowly cooled to room temperature.

  • Change the Solvent System: The boiling point of your solvent might be too high. Consider a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, you can try adjusting the ratio of the "good" solvent to the "bad" solvent (antisolvent).

Q2: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

A2: If your compound remains in a supersaturated solution, you can try the following techniques to induce nucleation:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. A seed crystal provides a template for further crystal formation.

  • Reduce Solvent Volume: If you suspect too much solvent was used, you can evaporate some of it to increase the concentration of your compound and then allow it to cool again.

  • Introduce an Antisolvent: If your compound is dissolved in a "good" solvent, you can try slowly adding a "bad" solvent (an antisolvent in which your compound is insoluble) until the solution becomes slightly cloudy, then allow it to cool slowly.

Q3: The crystallization happened too quickly, resulting in a fine powder instead of larger crystals. What went wrong?

A3: Rapid crystallization often traps impurities and leads to the formation of small, poorly-defined crystals or a powder. To promote the growth of larger, purer crystals, you should slow down the crystallization process:

  • Use More Solvent: Re-heat the solution to dissolve the powder and add a small excess of the hot solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.

  • Insulate the Flask: As with "oiling out," insulating the flask will slow the cooling rate and encourage the formation of larger crystals.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can be due to several factors. Consider the following points to optimize your recovery:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Excess solvent will retain more of your product in the mother liquor upon cooling.

  • Ensure Complete Cooling: Make sure the solution is thoroughly cooled in an ice bath to maximize the precipitation of your compound.

  • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.

  • Check the Mother Liquor: To see if a significant amount of product remains in the filtrate, you can try to concentrate the mother liquor and cool it again to see if a second crop of crystals forms.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

Q2: How do I perform a solvent screening for this compound?

A2: To perform a solvent screening, take small amounts of your crude product and test its solubility in various solvents at room temperature and upon heating. Good candidate solvents for heterocyclic compounds like this include ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane.

Q3: What are some common impurities I might encounter?

A3: Depending on the synthetic route, common impurities could include unreacted starting materials, intermediates, or byproducts from side reactions. If the synthesis involves the reaction of an acid hydrazide with carbon disulfide, residual starting materials or incompletely cyclized products could be present.

Data Presentation

Table 1: Solvent Selection Guide for Crystallization of this compound

Note: Quantitative solubility data is not available in the cited literature. The following table provides qualitative guidance based on general principles and data for structurally related compounds.

Solvent/Solvent SystemSuitability for CrystallizationRationale & Comments
Single Solvents
EthanolReported for related compoundsOften a good choice for oxadiazole derivatives.[1]
MethanolPotentially suitableSimilar to ethanol, worth screening.
Ethyl AcetatePotentially suitableA common solvent for recrystallization of organic solids.
AcetonePotentially suitableAnother common and effective recrystallization solvent.
ToluenePotentially suitableMay be effective, especially for aromatic compounds.
WaterLikely a poor solventThe compound is expected to have low solubility in water.
HexaneLikely a poor solventThe compound is likely insoluble in non-polar solvents like hexane.
Mixed Solvents
Ethanol/WaterReported for related compoundsCan be a good system where the compound is soluble in ethanol and insoluble in water.[1]
Ethyl Acetate/HexanePotentially suitableA common mixed solvent system for moderately polar compounds.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add the solvent dropwise until the compound just dissolves completely. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further promote crystallization, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely under vacuum.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol (the "good" solvent).

  • Addition of Antisolvent: While the solution is still hot, add water (the "bad" solvent) dropwise until the solution becomes faintly cloudy (persistent turbidity).

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the cold solvent mixture for washing.

Visualizations

Troubleshooting_Crystallization start Start Crystallization Experiment outcome Observe Outcome start->outcome crystals Pure Crystals Formed outcome->crystals Success oiling_out Compound Oils Out outcome->oiling_out Problem no_crystals No Crystals Form outcome->no_crystals Problem powder Fine Powder Forms outcome->powder Problem low_yield Low Yield outcome->low_yield Problem end End crystals->end sol_oiling Troubleshooting for Oiling Out: - Re-dissolve and add more solvent - Slow down cooling - Change solvent system oiling_out->sol_oiling sol_no_crystals Troubleshooting for No Crystals: - Scratch flask interior - Add a seed crystal - Reduce solvent volume - Add an antisolvent no_crystals->sol_no_crystals sol_powder Troubleshooting for Fine Powder: - Use more solvent - Slow down cooling powder->sol_powder sol_low_yield Troubleshooting for Low Yield: - Use minimal hot solvent - Ensure complete cooling - Wash with minimal cold solvent low_yield->sol_low_yield sol_oiling->start Retry sol_no_crystals->start Retry sol_powder->start Retry sol_low_yield->start Retry

Caption: Troubleshooting workflow for crystallization issues.

Solvent_Selection_Logic start Start with Crude Compound test_solubility Test Solubility in a Small Amount of Solvent at Room Temperature start->test_solubility dissolves_cold Dissolves Completely in Cold Solvent test_solubility->dissolves_cold Yes insoluble_cold Insoluble or Sparingly Soluble in Cold Solvent test_solubility->insoluble_cold No reject_solvent Reject Solvent (Poor Yield Expected) dissolves_cold->reject_solvent heat_solution Heat the Solution insoluble_cold->heat_solution dissolves_hot Dissolves When Hot heat_solution->dissolves_hot Yes insoluble_hot Remains Insoluble When Hot heat_solution->insoluble_hot No cool_solution Cool the Solution dissolves_hot->cool_solution insoluble_hot->reject_solvent crystals_form Crystals Form Upon Cooling cool_solution->crystals_form Yes no_crystals No Crystals Form cool_solution->no_crystals No good_solvent Good Candidate for Single-Solvent Crystallization crystals_form->good_solvent consider_mixed Consider for Mixed-Solvent System (as 'Good' Solvent) no_crystals->consider_mixed

Caption: Logic diagram for selecting a suitable crystallization solvent.

References

Technical Support Center: Storage and Handling of 1,3,4-Oxadiazole-2-thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3,4-oxadiazole-2-thiol compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of these valuable chemical entities. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help prevent the degradation of your compounds and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1,3,4-oxadiazole-2-thiol compounds?

To ensure the long-term stability of 1,3,4-oxadiazole-2-thiol compounds, it is crucial to store them under appropriate conditions. The primary recommendation is to store these compounds in a cool, dry, and dark place .

Key Storage Recommendations:

  • Temperature: Store at low temperatures, ideally between 2-8°C . For long-term storage, temperatures of -20°C are recommended.[1]

  • Atmosphere: Store under an inert atmosphere , such as argon or nitrogen, to minimize oxidation. This is particularly important for the reactive thiol group.

  • Container: Use tightly sealed, opaque containers to protect from moisture and light. Amber glass vials with tight-fitting caps are a good option.

  • Desiccation: Store in a desiccator, especially in humid environments, to prevent hydrolysis.

Q2: What are the common signs of degradation in my 1,3,4-oxadiazole-2-thiol compound?

Visual inspection and analytical checks can help identify potential degradation. Common signs include:

  • Change in Appearance: A noticeable change in color (e.g., from white or off-white to yellow or brown) or the formation of clumps can indicate degradation.

  • Reduced Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

  • Inconsistent Analytical Data: The appearance of new peaks or a decrease in the main peak's area percentage in analytical chromatograms (e.g., HPLC) are clear indicators of degradation. Changes in spectroscopic data (IR, NMR) can also signify structural changes.

Q3: What are the main degradation pathways for these compounds?

1,3,4-Oxadiazole-2-thiol compounds are susceptible to three primary degradation pathways: oxidation, hydrolysis, and photodegradation.

  • Oxidation: The thiol (-SH) group is prone to oxidation, which can lead to the formation of disulfide bridges between two molecules. This is a common degradation pathway, especially in the presence of air (oxygen).

  • Hydrolysis: The 1,3,4-oxadiazole ring can undergo hydrolytic cleavage, particularly under acidic or basic conditions, leading to the formation of hydrazide derivatives.[2]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, potentially leading to ring isomerization or the formation of other degradation products.[3][4]

Troubleshooting Guides

Issue 1: My compound shows signs of oxidation (e.g., discoloration, formation of disulfide impurities).

Possible Cause: Exposure to oxygen in the air.

Troubleshooting Steps:

  • Inert Atmosphere Storage: If not already doing so, immediately transfer the compound to a vial that can be purged with an inert gas (argon or nitrogen) before sealing.

  • Use of Antioxidants: For solutions, consider adding a small amount of an antioxidant. Butylated hydroxytoluene (BHT) is a common choice for preventing the oxidation of organic molecules.[5][6] A typical starting concentration is 0.01% (w/v).

  • Degas Solvents: Before preparing solutions, degas the solvent to remove dissolved oxygen. This can be done by sparging with an inert gas or by using freeze-pump-thaw cycles.

Issue 2: HPLC analysis shows a new peak that suggests hydrolysis of the oxadiazole ring.

Possible Cause: Exposure to moisture or inappropriate pH conditions.

Troubleshooting Steps:

  • Ensure Dry Storage: Always store the solid compound in a desiccator. Use anhydrous solvents when preparing solutions.

  • Control pH: If working with aqueous solutions, ensure the pH is maintained in a stable range. For some oxadiazole derivatives, a pH range of 3-5 has been shown to provide maximum stability.[2]

  • Proper Handling: Avoid leaving containers open to the atmosphere for extended periods. Weigh out the required amount of compound and promptly reseal the container.

Issue 3: I suspect photodegradation is affecting my results, especially in solution-based assays.

Possible Cause: Exposure to ambient or UV light.

Troubleshooting Steps:

  • Use Amber Vials: Store both solid samples and solutions in amber or opaque containers to block light.

  • Protect from Light During Experiments: When conducting experiments, wrap flasks and vials in aluminum foil to minimize light exposure.

  • Work in a Darkened Environment: If the compound is highly sensitive, perform experimental manipulations in a room with minimal lighting or under a fume hood with the sash lowered.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a compound under stress conditions. The following table summarizes the degradation of a representative 1,3,4-oxadiazole derivative under various conditions.[7][8]

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acid Hydrolysis 0.1 N HCl24 hours60°C65.28 ± 3.65
Alkali Hydrolysis 0.1 N NaOH24 hours60°C29.36 ± 1.25
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp41.58 ± 1.58
Thermal Degradation Dry Heat24 hours60°C47.58 ± 1.25
Humidity Degradation 75% RH7 daysRoom Temp56.28 ± 2.58
Photodegradation UV Light (254 nm)24 hoursRoom TempResistant

Data is illustrative and based on a specific 1,3,4-oxadiazole derivative. Degradation rates will vary depending on the specific substituents on the oxadiazole ring.

Experimental Protocols

Protocol 1: Stability Analysis of a 1,3,4-Oxadiazole-2-thiol Compound by RP-HPLC

This protocol outlines a general method for assessing the stability of a 1,3,4-oxadiazole-2-thiol derivative.

1. Materials and Reagents:

  • 1,3,4-oxadiazole-2-thiol compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Orthophosphoric acid

  • HPLC-grade water

  • C18 column (e.g., Promosil, 5 µm, 4.6 x 250 mm)[9][10]

  • HPLC system with a photodiode array (PDA) or UV detector

2. Chromatographic Conditions: [9][10]

  • Mobile Phase: Acetonitrile: 0.1 N Orthophosphoric Acid: Methanol (90:5:5, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: Determined by the UV-Vis spectrum of the compound (e.g., 235 nm)

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of the 1,3,4-oxadiazole-2-thiol compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a working standard solution by diluting the stock solution with the mobile phase to a concentration of 10-100 µg/mL.

4. Sample Preparation for Forced Degradation:

  • Acid/Base Hydrolysis: Dissolve the compound in a small amount of a suitable organic solvent and add 0.1 N HCl or 0.1 N NaOH. Heat as required (e.g., 60°C for 24 hours). Neutralize the solution before injection.

  • Oxidation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Stress: Store the solid compound in an oven at a specified temperature (e.g., 60°C) for 24 hours. Dissolve in the mobile phase before injection.

  • Photolytic Stress: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified duration.

5. Analysis:

  • Inject the standard and stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent compound peak.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the unstressed standard.

Mandatory Visualizations

degradation_pathways compound 1,3,4-Oxadiazole-2-thiol disulfide Disulfide Dimer compound->disulfide Oxidation (O2) hydrazide Hydrazide Derivative compound->hydrazide Hydrolysis (H2O, H+/OH-) isomer Ring Isomer compound->isomer Photodegradation (UV light)

Caption: Major degradation pathways for 1,3,4-oxadiazole-2-thiol compounds.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start Weigh Compound dissolve Dissolve in Solvent start->dissolve stress Apply Stress (Heat, Light, pH, Oxidant) dissolve->stress neutralize Neutralize/Dilute stress->neutralize inject Inject into HPLC neutralize->inject separate Chromatographic Separation inject->separate detect Detect with PDA/UV separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Degradation integrate->calculate identify Identify Degradants (Optional) calculate->identify

Caption: Workflow for a forced degradation study of 1,3,4-oxadiazole-2-thiol compounds.

References

Technical Support Center: Interference of Thiol Group in 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol in MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the MTT assay when working with 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol and other thiol-containing compounds.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability or Low Cytotoxicity

Symptom: The MTT assay indicates high cell viability or a high IC50 value for this compound, which is inconsistent with other indicators of cell health (e.g., microscopy, other cytotoxicity assays).

Potential Cause: The thiol group (-SH) on the this compound molecule can directly reduce the MTT tetrazolium salt to its colored formazan product. This chemical reduction is independent of cellular metabolic activity and leads to a false-positive signal, masking the true cytotoxic effect of the compound.

Troubleshooting Steps:

  • Perform a Cell-Free Control Experiment: This is the most critical step to confirm interference.

    • Prepare wells with culture medium and the same concentrations of this compound used in your cell-based experiment, but without cells.

    • Add the MTT reagent and incubate for the same duration as your cellular assay.

    • Add the solubilization buffer and measure the absorbance.

    • Expected Result: If the thiol group is interfering, you will observe a dose-dependent increase in absorbance in the cell-free wells. This absorbance is due to the direct chemical reduction of MTT by your compound.

  • Quantitative Analysis of Interference:

    • Subtract the absorbance values from the cell-free control (compound + medium + MTT) from the corresponding wells with cells (cells + compound + medium + MTT). This corrected value will give a more accurate representation of cell-mediated MTT reduction. However, this method assumes the interference is additive and may not fully account for complex interactions.

  • Use an Alternative Cell Viability Assay: It is highly recommended to confirm your results using an assay that does not rely on tetrazolium salt reduction.

    • Sulforhodamine B (SRB) Assay: Measures total protein content and is less susceptible to interference from reducing agents.

    • Resazurin (AlamarBlue®) Assay: While also a redox-based assay, the mechanism is different and often shows less interference from thiols compared to MTT. However, validation with a cell-free control is still recommended.

    • ATP-Based Assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP, which is a direct indicator of metabolically active cells.

Issue 2: High Background Absorbance in Control Wells

Symptom: Wells containing only the compound and MTT (cell-free) show a high absorbance reading, making it difficult to determine the true baseline.

Potential Cause: This is a clear indication of direct MTT reduction by this compound.

Troubleshooting Steps:

  • Confirm with a Concentration Gradient: Run a cell-free experiment with a serial dilution of your compound. A dose-dependent increase in absorbance will confirm the interference.

  • Switch to a Non-Interfering Assay: As mentioned in the previous section, using an alternative assay like SRB or an ATP-based assay is the most robust solution to avoid this issue.

Frequently Asked Questions (FAQs)

Q1: Why does the thiol group in this compound interfere with the MTT assay?

A1: The MTT assay measures cell viability based on the enzymatic reduction of the yellow tetrazolium salt (MTT) to a purple formazan product by mitochondrial dehydrogenases in living cells. The thiol group (-SH) is a reducing agent and can donate electrons, directly reducing MTT to formazan in a chemical reaction that does not involve cellular enzymes. This leads to an overestimation of viable cells.

Q2: Can I still use the MTT assay with thiol-containing compounds?

A2: It is strongly discouraged. While you can try to correct for the interference using cell-free controls, this approach has limitations and may not yield reliable data. The most scientifically sound approach is to use an alternative, non-interfering assay to validate your findings.

Q3: Are other components of my test compound likely to interfere with the MTT assay?

A3: Besides thiol groups, other chemical moieties with reducing potential can also interfere with the MTT assay. It is always a good practice to perform a cell-free control when testing a new compound, regardless of its structure.

Q4: At what concentration is interference from this compound likely to be a problem?

A4: The interference is dose-dependent. Even at low micromolar concentrations, direct reduction of MTT can be significant. A cell-free control experiment with a concentration range of your compound is the only way to determine the extent of interference in your specific experimental setup.

Quantitative Data

Table 1: Hypothetical Absorbance Values in a Cell-Free MTT Assay

Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)
0 (Control)0.05 ± 0.01
10.15 ± 0.02
100.45 ± 0.04
500.98 ± 0.07
1001.52 ± 0.11

The following table provides a summary of reported IC50 values for various 1,3,4-oxadiazole derivatives against different cancer cell lines, determined by the MTT assay. It is important to note that without cell-free controls, these values may be influenced by thiol group interference.

Table 2: Reported Cytotoxic Activity of 1,3,4-Oxadiazole Derivatives (MTT Assay)

Compound DerivativeCell LineIC50 (µM)
1,3,4-Oxadiazole Derivative 1HeLa35.29
1,3,4-Oxadiazole Derivative 2A54920.73
1,3,4-Oxadiazole Derivative 3Hep-232.91
1,3,4-Oxadiazole Derivative 4Chang Liver>100

Experimental Protocols

Protocol 1: Cell-Free MTT Assay to Detect Interference
  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in cell culture medium at 2x the final desired concentrations.

  • Plate Compound Dilutions: Add 50 µL of each 2x compound dilution to triplicate wells of a 96-well plate. Add 50 µL of medium to control wells.

  • Add MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Add 50 µL of the 0.5 mg/mL MTT solution to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Solubilize Formazan: Add 100 µL of MTT solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Read Absorbance: Mix gently on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Sulforhodamine B (SRB) Assay
  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.

  • Cell Fixation: Gently aspirate the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.

  • SRB Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Read Absorbance: Place the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye. Measure the absorbance at 510 nm.

Protocol 3: Resazurin (AlamarBlue®) Assay
  • Cell Plating and Treatment: Seed cells in a 96-well plate (preferably black-walled for fluorescence assays) and treat with your compound for the desired time.

  • Add Resazurin Reagent: Prepare the resazurin solution according to the manufacturer's instructions (typically a 10% v/v addition to the culture medium). Add the appropriate volume of resazurin solution to each well.

  • Incubate: Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time may need to be determined empirically for your cell line.

  • Read Fluorescence: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Visualizations

MTT_Interference_Pathway cluster_cellular Cellular MTT Reduction (Viable Cells) cluster_chemical Chemical Interference Mitochondrial\nDehydrogenases Mitochondrial Dehydrogenases MTT_cellular MTT (Yellow, Soluble) Mitochondrial\nDehydrogenases->MTT_cellular Acts on Formazan_cellular Formazan (Purple, Insoluble) MTT_cellular->Formazan_cellular Enzymatic Reduction Absorbance_Measurement Absorbance Measurement (False Positive) Thiol_Compound 5-(4-Fluorophenyl)-1,3,4- oxadiazole-2-thiol (-SH) Formazan_chemical Formazan (Purple, Insoluble) Thiol_Compound->Formazan_chemical Direct Chemical Reduction MTT_chemical MTT (Yellow, Soluble) Formazan_chemical->Absorbance_Measurement Contributes to Signal

Caption: Mechanism of Thiol Interference in the MTT Assay.

Experimental_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution cluster_no_interference No Interference Start Unexpected MTT Assay Results (High Viability) Cell_Free_Control Perform Cell-Free Control (Compound + MTT, No Cells) Start->Cell_Free_Control Interference_Check Dose-Dependent Absorbance Increase? Cell_Free_Control->Interference_Check Use_Alternative_Assay Use Alternative Assay (e.g., SRB, Resazurin, ATP-based) Interference_Check->Use_Alternative_Assay Yes (Interference Confirmed) Correct_Data Correct Data by Subtracting Cell-Free Absorbance (Use with Caution) Interference_Check->Correct_Data Yes (Alternative) Troubleshoot_Other Troubleshoot Other Experimental Parameters (Cell Seeding, Reagents, etc.) Interference_Check->Troubleshoot_Other No (No Interference)

Caption: Troubleshooting Workflow for Thiol Interference.

Technical Support Center: Optimizing Biological Assays with 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing biological assays involving 1,3,4-oxadiazole derivatives.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with 1,3,4-oxadiazole derivatives in a question-and-answer format.

Solubility and Compound Precipitation

Question: My 1,3,4-oxadiazole derivative precipitates out of solution during my assay. What can I do?

Answer: Poor aqueous solubility is a common challenge with 1,3,4-oxadiazole derivatives.[1] Here are several troubleshooting steps:

  • Optimize Solvent Concentration: Most stock solutions are prepared in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your assay medium is as low as possible (typically <1%) to avoid solvent effects on the cells and to minimize precipitation when the compound is introduced to the aqueous assay buffer.

  • Use of Co-solvents: Consider the use of co-solvents in your assay medium. Low percentages of ethanol, polyethylene glycol (PEG), or other biocompatible solvents can help maintain the solubility of hydrophobic compounds.

  • Sonication: Briefly sonicating the diluted compound in the assay medium can help to dissolve small aggregates and create a more uniform suspension.

  • Formulation Strategies: For in vivo or more complex cellular assays, consider formulation strategies such as the use of cyclodextrins or lipid-based delivery systems to enhance solubility.

  • Determine Solubility Limit: Before conducting extensive experiments, determine the kinetic solubility of your compound in the specific assay buffer you are using. This can be done by serial dilutions and measuring turbidity. This will help you to work within the soluble concentration range of your compound.

Inconsistent or Unexpected Assay Results

Question: I am observing high variability or unexpected results in my cytotoxicity (e.g., MTT) assay. What could be the cause?

Answer: Inconsistent results in cytotoxicity assays can arise from several factors:

  • Compound Precipitation: As mentioned above, precipitation can lead to inconsistent concentrations of the active compound across wells. Visually inspect your plates for any signs of precipitation.

  • Interference with Assay Readout: Some 1,3,4-oxadiazole derivatives can interfere with the assay chemistry. For example, in MTT assays, the compound might directly reduce the MTT reagent or interact with the formazan product, leading to false-positive or false-negative results. Run a control plate with the compound and the assay reagents in the absence of cells to check for any direct interference.

  • Biphasic Dose-Response: Some compounds can exhibit a biphasic or hormetic effect, where they are stimulatory at low concentrations and inhibitory at high concentrations.[2] If you observe this, you may need to adjust your concentration range and curve-fitting model accordingly.

  • Compound Stability: Assess the stability of your 1,3,4-oxadiazole derivative in the assay buffer over the time course of your experiment. The compound may degrade, leading to a loss of activity.

Question: My antimicrobial assay is giving unclear zones of inhibition or inconsistent MIC values. How can I troubleshoot this?

Answer: Challenges in antimicrobial susceptibility testing with hydrophobic compounds like 1,3,4-oxadiazoles often relate to diffusion and solubility in the agar medium.

  • Solvent Effects: Ensure the solvent used to dissolve the compound does not have antimicrobial activity itself. Run a control with the solvent alone.

  • Agar Diffusion: Poorly soluble compounds may not diffuse well in the agar, leading to smaller or no zones of inhibition even if the compound is active. Consider using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) as this is less dependent on diffusion.

  • Inoculum Effect: Ensure your bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard). A too high or too low inoculum can affect the MIC value.

Experimental Protocols

Below are detailed methodologies for key experiments frequently performed with 1,3,4-oxadiazole derivatives.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of 1,3,4-oxadiazole derivatives on cancer cell lines.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1,3,4-oxadiazole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole derivative in complete medium from the stock solution. The final DMSO concentration should not exceed 1%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

2. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a 1,3,4-oxadiazole derivative against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 1,3,4-oxadiazole derivative stock solution (in DMSO)

  • Sterile 96-well plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the 1,3,4-oxadiazole derivative in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

3. In Vitro Anti-inflammatory Assay (COX-2 Inhibition Assay)

This protocol provides a general method for assessing the inhibitory effect of 1,3,4-oxadiazole derivatives on the COX-2 enzyme.

Materials:

  • Purified human or ovine COX-2 enzyme

  • COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • 1,3,4-oxadiazole derivative stock solution (in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and probe in the assay buffer.

  • Assay Setup: To each well of the 96-well plate, add the assay buffer, the fluorometric probe, and the 1,3,4-oxadiazole derivative at various concentrations.

  • Enzyme Addition: Add the COX-2 enzyme to all wells except the no-enzyme control wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 10-15 minutes at 37°C.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the compound and calculate the IC50 value.

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activity of 1,3,4-oxadiazole derivatives from various studies.

Table 1: In Vitro Cytotoxicity of 1,3,4-Oxadiazole Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound AHeLa19.4[3]
Compound BMCF-751.8[3]
AMK OX-12Hep-2Not specified[2]

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
OZE-IS. aureus4-16[4]
OZE-IIS. aureus4-16[4]
OZE-IIIS. aureus8-32[4]

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its inhibition is a mechanism of action for some anti-inflammatory 1,3,4-oxadiazole derivatives.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Inflammatory_Genes Inflammatory Gene Transcription Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->IKK inhibits DNA DNA NFkB_n->DNA binds DNA->Inflammatory_Genes activates

Caption: Inhibition of the NF-κB signaling pathway by a 1,3,4-oxadiazole derivative.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Some 1,3,4-oxadiazole derivatives exhibit anticancer activity by inhibiting this pathway.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a 1,3,4-oxadiazole derivative.

Experimental Workflow for Compound Screening

This diagram illustrates a typical workflow for screening 1,3,4-oxadiazole derivatives for biological activity.

Experimental_Workflow start Start: 1,3,4-Oxadiazole Library solubility Solubility Assessment start->solubility primary_screen Primary Screening (e.g., Cytotoxicity Assay) solubility->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screening (e.g., Enzyme Inhibition) hit_id->secondary_screen lead_opt Lead Optimization secondary_screen->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo end End: Drug Candidate in_vivo->end

Caption: A general experimental workflow for the screening and development of 1,3,4-oxadiazole derivatives.

References

Technical Support Center: Quenching of Fluorescence by 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol as a fluorescence quencher in their assays. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of fluorescence quenching by this compound?

While specific photophysical studies on this compound are not extensively documented in publicly available literature, the quenching mechanism can be inferred from its chemical structure. The molecule possesses a thiol group (-SH) and a heterocyclic 1,3,4-oxadiazole ring, both of which can participate in fluorescence quenching. Potential mechanisms include:

  • Photoinduced Electron Transfer (PET): The electron-rich thiol group and the heteroatoms in the oxadiazole ring can act as electron donors to an excited-state fluorophore, leading to non-radiative decay.[1]

  • Static Quenching (Complex Formation): The quencher can form a non-fluorescent ground-state complex with the fluorophore.[2] The planar structure of the oxadiazole ring may facilitate stacking interactions with aromatic fluorophores.

  • Collisional (Dynamic) Quenching: The quencher molecule may collide with the fluorophore in its excited state, leading to its de-excitation without photon emission.[3]

Q2: Which types of fluorophores are most likely to be quenched by this compound?

Fluorophores that are susceptible to electron transfer processes are good candidates for quenching by this compound. This includes a wide range of commonly used dyes. Tryptophan, an intrinsic fluorophore in proteins, is also known to be quenched by various heterocyclic compounds.[4] The efficiency of quenching will depend on the specific fluorophore, solvent polarity, and other experimental conditions.

Q3: What is a typical starting concentration for this compound in a quenching assay?

Without specific experimental data, a good starting point is to perform a titration experiment. A typical concentration range to explore would be from the nanomolar to the micromolar range, depending on the affinity of the interaction being studied and the brightness of the fluorophore.

Q4: How should I prepare and store a stock solution of this compound?

This compound is generally soluble in organic solvents like DMSO and ethanol. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Store the stock solution at -20°C or -80°C, protected from light and moisture to prevent degradation. Thiol groups can be susceptible to oxidation, so it is advisable to prepare fresh working solutions from the stock for each experiment.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal from the Fluorophore

A diminished or absent initial fluorescence signal can be a significant hurdle. Here’s a systematic approach to diagnose the problem.

Possible Cause Suggested Solution
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on the fluorometer are set correctly for your specific fluorophore. Ensure the slit widths are appropriately adjusted for optimal signal-to-noise ratio.[5]
Low Fluorophore Concentration The concentration of your fluorescent probe may be too low for detection. Prepare a dilution series to determine the optimal working concentration that provides a robust signal.[6]
Suboptimal Buffer Conditions (pH) The fluorescence of many dyes is pH-sensitive. Check the pH of your experimental buffer and perform a pH titration to find the optimal range for your fluorophore.[6]
Probe Degradation Ensure the fluorophore has not degraded due to improper storage, exposure to light (photobleaching), or repeated freeze-thaw cycles.
Presence of Contaminating Quenchers Impurities in your sample or buffer, such as heavy metal ions or dissolved oxygen, can quench fluorescence. Use high-purity reagents and consider de-gassing your buffer.[7]
Issue 2: High Background Fluorescence or Signal Variability

High background or inconsistent results between replicates can obscure the quenching effect and lead to unreliable data.

Possible Cause Suggested Solution
Autofluorescence The sample matrix, buffer components, or even the microplate itself can exhibit autofluorescence. Always include a "no fluorophore" control to measure and subtract the background.
Light Scattering Particulate matter or precipitates in the sample can cause light scattering, leading to artificially high and variable readings. Centrifuge or filter your samples before measurement.
Probe Aggregation At higher concentrations, some fluorophores can self-quench due to aggregation.[6] Try reducing the fluorophore concentration or adding a small amount of a non-ionic surfactant like Tween-20 (if compatible with your assay).
Temperature Fluctuations Fluorescence is temperature-dependent. Ensure your samples have reached thermal equilibrium before measurement and maintain a constant temperature throughout the experiment.[3]
Incomplete Mixing Ensure thorough mixing of all components in your assay wells or cuvettes to ensure a homogeneous solution.
Issue 3: Unexpected Quenching Behavior (Non-linear Stern-Volmer Plot)

A non-linear Stern-Volmer plot (a plot of F₀/F vs. quencher concentration) can indicate more complex quenching mechanisms.

Possible Cause Suggested Solution
Mixed Quenching Mechanisms Both static and dynamic quenching may be occurring simultaneously. This often results in an upward-curving Stern-Volmer plot.
Inner Filter Effect At high concentrations, the quencher may absorb either the excitation or emission light, leading to an apparent quenching effect.[8] Measure the absorbance spectrum of the quencher at the excitation and emission wavelengths of the fluorophore to assess this possibility. Corrections may need to be applied to your data.
Fluorophore Heterogeneity The fluorophore may exist in different microenvironments (e.g., some solvent-exposed and some buried in a protein), each with a different susceptibility to the quencher.
Ground-State Complex Formation If static quenching is the dominant mechanism, the plot may still be linear, but it's important to confirm this by measuring fluorescence lifetimes (which are unaffected by static quenching).[8]

Experimental Protocols

Protocol: Fluorescence Quenching Titration Assay

This protocol provides a general framework for quantifying the fluorescence quenching of a fluorophore by this compound.

1. Materials:

  • Fluorophore of interest (e.g., a fluorescently labeled protein or a small molecule dye)

  • This compound

  • Assay buffer (e.g., PBS, Tris, HEPES at the appropriate pH)

  • High-purity solvent for the quencher (e.g., DMSO)

  • Fluorometer with temperature control

  • Low-volume cuvettes or black microplates suitable for fluorescence measurements

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of the fluorophore in the assay buffer.

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Determine Optimal Fluorophore Concentration:

    • Prepare a dilution series of the fluorophore in the assay buffer.

    • Measure the fluorescence intensity to find a concentration that gives a strong, stable signal (typically 70-80% of the detector's maximum) without causing inner filter effects. This will be your working concentration.

  • Perform the Titration:

    • To a cuvette or well, add the working solution of the fluorophore.

    • Measure the initial fluorescence intensity (F₀). This is the fluorescence in the absence of the quencher.[9]

    • Add a small, precise aliquot of the this compound stock solution to the cuvette.

    • Mix gently and incubate for a set period to allow the system to reach equilibrium.

    • Measure the fluorescence intensity (F).

    • Repeat the addition of the quencher in small increments to obtain a series of data points over a suitable concentration range. Ensure the total volume of added quencher does not significantly dilute the sample (ideally <5%). If dilution is significant, a correction factor must be applied.[10]

  • Control for Inner Filter Effects (if necessary):

    • In a separate experiment, titrate the quencher into a solution of a non-quenchable fluorophore with similar spectral properties or into the buffer alone to measure any changes in background fluorescence or absorbance.[10]

3. Data Analysis:

  • Correct the fluorescence intensity values for any dilution effects.

  • Calculate the ratio F₀/F for each quencher concentration [Q].

  • Plot F₀/F versus [Q]. This is the Stern-Volmer plot.

  • For dynamic quenching, the plot should be linear, following the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_stocks Prepare Stock Solutions (Fluorophore & Quencher) det_conc Determine Optimal Fluorophore Concentration prep_stocks->det_conc measure_f0 Measure Initial Fluorescence (F₀) det_conc->measure_f0 add_quencher Add Aliquot of Quencher measure_f0->add_quencher incubate Incubate to Equilibrate add_quencher->incubate measure_f Measure Quenched Fluorescence (F) incubate->measure_f repeat_loop Repeat for multiple quencher concentrations measure_f->repeat_loop More data points? repeat_loop->add_quencher Yes correct_data Correct for Dilution & Inner Filter Effects repeat_loop->correct_data No calc_ratio Calculate F₀/F correct_data->calc_ratio plot_sv Generate Stern-Volmer Plot (F₀/F vs. [Q]) calc_ratio->plot_sv det_ksv Determine Quenching Constant (Ksv) plot_sv->det_ksv

Caption: A standard workflow for a fluorescence quenching experiment.

troubleshooting_workflow start Low or No Fluorescence Signal check_settings Are Instrument Settings (λ_ex, λ_em, slits) Correct? start->check_settings check_conc Is Fluorophore Concentration Optimal? check_settings->check_conc Yes adjust_settings Adjust Wavelengths and Slit Widths check_settings->adjust_settings No check_ph Is Buffer pH Optimal for Fluorophore? check_conc->check_ph Yes optimize_conc Perform Concentration Titration of Fluorophore check_conc->optimize_conc No check_impurities Are there Contaminating Quenchers in the Sample? check_ph->check_impurities Yes optimize_ph Perform pH Titration and Adjust Buffer check_ph->optimize_ph No purify_reagents Use High-Purity Reagents and De-gas Buffer check_impurities->purify_reagents Yes resolved Signal Restored check_impurities->resolved No adjust_settings->resolved optimize_conc->resolved optimize_ph->resolved purify_reagents->resolved

Caption: A decision tree for troubleshooting a weak fluorescence signal.

quenching_mechanism cluster_dynamic Dynamic Quenching cluster_static Static Quenching F Fluorophore (F) (Ground State) F_star Excited Fluorophore (F*) (Singlet State) F->F_star Excitation (hν) FQ_complex Ground-State Complex (FQ) F->FQ_complex + Q (K_s) F_star->F Fluorescence (k_f) F_star->F Non-radiative decay (k_nr) F_star->F Collisional Quenching + Q (k_q) Q Quencher (Q) This compound

Caption: Potential fluorescence quenching pathways.

References

Validation & Comparative

A Comparative Analysis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol and Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antimicrobial performance of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol in comparison to standard therapeutic agents. This report includes quantitative performance data, detailed experimental protocols, and visualizations of potential mechanisms of action.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial properties. Within this class of compounds, this compound has emerged as a promising candidate with broad-spectrum antibacterial and antifungal activity. This guide provides a comprehensive comparison of the in vitro efficacy of this compound against a panel of clinically relevant microorganisms, benchmarked against established antimicrobial drugs.

Performance Comparison: Minimum Inhibitory Concentration (MIC) Data

The antimicrobial efficacy of this compound and selected standard antimicrobial agents was evaluated by determining their Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below is compiled from a study by Yarmohammadi et al. (2020), which utilized a serial twofold microdilution method.

Antibacterial Activity
MicroorganismThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)
Escherichia coli (Gram-negative)15.6>100
Pseudomonas aeruginosa (Gram-negative)0.78>100
Streptococcus pneumoniae (Gram-positive)31.2>100
Staphylococcus aureus (Gram-positive)62.5Not Reported
Antifungal Activity
MicroorganismThis compound MIC (µg/mL)Terbinafine MIC (µg/mL)
Aspergillus fumigatus31.2>100
Candida albicans62.5Not Reported

Key Findings: The data clearly indicates that this compound exhibits potent antimicrobial activity. Notably, it demonstrated significantly greater efficacy against E. coli and P. aeruginosa compared to ampicillin, with the activity against P. aeruginosa being over 100 times stronger. Furthermore, it displayed superior antifungal activity against Aspergillus fumigatus when compared to terbinafine.

Experimental Protocols

The following protocols are based on the methodologies described in the cited research for determining the Minimum Inhibitory Concentration (MIC) of the tested compounds.

Broth Microdilution Method

This method is a widely accepted technique for determining the MIC of antimicrobial agents in a liquid medium.

1. Preparation of Microbial Inoculum:

  • Bacterial and fungal strains are cultured on appropriate agar plates for 18-24 hours.
  • Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
  • The broth culture is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • The standardized inoculum is then diluted to the final required concentration for the assay.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
  • Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate sterile broth.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
  • Control wells are included: a positive control (microorganism and broth without antimicrobial agent) and a negative control (broth only).
  • The plates are incubated under appropriate conditions for 18-24 hours.

4. Determination of MIC:

  • After incubation, the plates are visually inspected for microbial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Microbial Culture C Standardized Inoculum A->C B Antimicrobial Stock Solution D Serial Dilutions in Microtiter Plate B->D E Inoculate Plate C->E D->E F Incubate (18-24h) E->F G Visual Inspection for Growth F->G H Determine MIC G->H DNA_Gyrase_Inhibition compound This compound gyrase DNA Gyrase (GyrA/GyrB) compound->gyrase Inhibits replication DNA Replication gyrase->replication transcription Transcription gyrase->transcription repair DNA Repair gyrase->repair death Bacterial Cell Death replication->death Disruption leads to transcription->death Disruption leads to repair->death Disruption leads to Ergosterol_Biosynthesis_Inhibition compound This compound enzyme Key Enzyme (e.g., Lanosterol 14α-demethylase) compound->enzyme Inhibits pathway Ergosterol Biosynthesis Pathway enzyme->pathway ergosterol Ergosterol pathway->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane Maintains death Fungal Cell Death membrane->death Disruption leads to

A Comparative Analysis of the Anticancer Potential of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, heterocyclic compounds have emerged as a cornerstone for the development of novel therapeutic agents. Among these, the five-membered aromatic rings, 1,3,4-oxadiazole and its sulfur-containing bioisostere, 1,3,4-thiadiazole, have garnered significant attention. This guide provides a comparative study of the anticancer activities of derivatives of these two scaffolds, supported by quantitative data, detailed experimental protocols, and an exploration of their mechanisms of action through key signaling pathways.

Introduction to 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Scaffolds

The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are structurally similar, with the key difference being the presence of an oxygen atom in the former and a sulfur atom in the latter. This bioisosteric relationship often leads to similar, yet distinct, pharmacological profiles.[1] Both scaffolds are valued in medicinal chemistry for their metabolic stability and ability to participate in hydrogen bonding, crucial for interacting with biological targets.[1] Derivatives of both ring systems have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Comparative Anticancer Activity: A Quantitative Overview

The anticancer efficacy of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. Below is a compilation of experimental data from various studies, highlighting the cytotoxic effects of these compounds.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
CMOHepG2 (Liver)>50[2]
CMOHCCLM3 (Liver)27.5[2]
Honokiol-Oxadiazole AnalogA549 (Lung)18.75 - 60.62[3][4]
Compound 8v K-562 (Leukemia)1.95[5]
Compound 26 MCF-7 (Breast)0.34[6]
Compound 26 A549 (Lung)2.45[6]

CMO: 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole

Table 2: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Honokiol-Thiadiazole Analog (8a )A549 (Lung)1.62[3][4]
Honokiol-Thiadiazole Analog (8a )HCT116 (Colon)4.61[3][4]
Honokiol-Thiadiazole Analog (8a )MDA-MB-231 (Breast)2.85[3][4]
Compound 22d MCF-7 (Breast)1.52[4]
Compound 22d HCT-116 (Colon)10.3[4]
Triazolo-thiadiazole (KA39 )HT-29 (Colon)Not specified (inhibition of Akt phosphorylation)[7][8]

A direct comparative study on a series of honokiol derivatives revealed that compounds bearing the 1,3,4-thiadiazole scaffold possessed stronger anticancer activity than their 1,3,4-oxadiazole counterparts.[3] For instance, the most potent thiadiazole derivative (8a ) exhibited IC50 values in the low micromolar range (1.62-4.61 µM) against a panel of seven cancer cell lines, whereas the oxadiazole isosteres had significantly higher IC50 values (18.75-60.62 µM), indicating a drastic drop in activity.[3][4] This suggests that the sulfur atom in the thiadiazole ring may play a crucial role in the compound's interaction with its biological target, potentially due to its different electronic and lipophilic properties compared to the oxygen atom in the oxadiazole ring.[1]

Mechanisms of Anticancer Action: Key Signaling Pathways

The anticancer effects of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives are often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways are two of the most significant targets.

NF-κB Signaling Pathway

The NF-κB pathway plays a pivotal role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival and proliferation.[2] Constitutive activation of NF-κB is a hallmark of many cancers, making it an attractive therapeutic target.

Certain 1,3,4-oxadiazole derivatives have been shown to inhibit the NF-κB signaling pathway. For example, the compound CMO has been found to decrease the phosphorylation of IκBα (Ser 32) and the p65 subunit (Ser 536) of NF-κB in hepatocellular carcinoma cells.[2][9] This inhibition of phosphorylation prevents the degradation of IκBα and the subsequent nuclear translocation of the active p65 subunit, thereby blocking NF-κB's transcriptional activity.[2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65p50 p65/p50 (NF-κB) p_IkBa P-IκBα p65p50_active Active p65/p50 p65p50->p65p50_active Release Ub_p_IkBa Ub-P-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation p65p50_nucleus p65/p50 p65p50_active->p65p50_nucleus Nucleus Nucleus DNA DNA p65p50_nucleus->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Oxadiazole 1,3,4-Oxadiazole Derivative (e.g., CMO) Oxadiazole->IKK Inhibits Phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Its aberrant activation is a frequent event in many human cancers.

Several 1,3,4-thiadiazole derivatives have been identified as inhibitors of this pathway.[10] For instance, certain triazolo-thiadiazole derivatives have been shown to inhibit the phosphorylation of Akt at Ser-473 in a time- and concentration-dependent manner.[7][8] Molecular docking studies have suggested that these compounds can bind to the ATP-binding site of Akt1 and Akt2.[7] Additionally, some honokiol-thiadiazole hybrids are proposed to bind to the active site of PI3Kα, thereby suppressing the entire downstream signaling cascade.[3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates p_Akt P-Akt (Active) mTORC1 mTORC1 p_Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->PI3K Binds to active site Thiadiazole->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,4-thiadiazole derivatives.

Experimental Protocols

The evaluation of anticancer activity relies on a series of standardized in vitro assays. Below are detailed protocols for key experiments used to assess the cytotoxicity, apoptotic induction, and cell cycle effects of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.

Experimental Workflow

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7, HepG2) start->cell_culture treatment 2. Compound Treatment (Varying concentrations of 1,3,4-oxadiazole/thiadiazole derivatives) cell_culture->treatment incubation 3. Incubation (24, 48, or 72 hours) treatment->incubation cytotoxicity 4a. Cytotoxicity Assay (MTT Assay) incubation->cytotoxicity apoptosis 4b. Apoptosis Assay (Annexin V-FITC/PI Staining) incubation->apoptosis cell_cycle 4c. Cell Cycle Analysis (Propidium Iodide Staining) incubation->cell_cycle data_analysis 5. Data Analysis (IC50 Calculation, Flow Cytometry Analysis) cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro anticancer activity screening.
MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (1,3,4-oxadiazole/thiadiazole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA content, allowing for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 1000 x g for 5 minutes), discard the ethanol, and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Conclusion

Both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives represent promising scaffolds for the development of novel anticancer agents. The available data suggests that 1,3,4-thiadiazole derivatives may, in some cases, exhibit superior potency compared to their 1,3,4-oxadiazole bioisosteres. This highlights the significant impact of the heteroatom within the five-membered ring on the molecule's biological activity.

The anticancer effects of these compounds are mediated through the modulation of key signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways, leading to the induction of apoptosis and cell cycle arrest. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of these promising anticancer candidates. Further research focusing on direct, systematic comparisons of analogous pairs will be crucial in elucidating the structure-activity relationships and guiding the design of next-generation therapies.

References

A Comparative Guide to the Validation of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol as a Specific Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The inhibitory potency of the 5-(4-Fluorophenyl)-1,3,4-oxadiazole derivative and standard AChE inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency; a lower IC50 value indicates a more potent inhibitor.

InhibitorTarget EnzymeIC50 Value (µM)Notes
2-((2-(Ethylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleAcetylcholinesterase (AChE)84.17 ± 1.99[1][2]A derivative containing the 5-(4-fluorophenyl)-1,3,4-oxadiazole core. Potency is attributed in part to the fluorine and methoxy groups.[1][2]
DonepezilAcetylcholinesterase (AChE)0.027 ± 0.002A well-established, potent AChE inhibitor used in the treatment of Alzheimer's disease.
GalantamineAcetylcholinesterase (AChE)~1.0 - 5.0A standard AChE inhibitor; IC50 values can vary based on assay conditions.
RivastigmineAcetylcholinesterase (AChE)~4.0 - 70.0A standard AChE inhibitor; IC50 values can vary based on assay conditions.

Experimental Protocols

The following is a detailed methodology for a standard in vitro acetylcholinesterase inhibition assay based on the Ellman's method, which is widely used to screen and characterize AChE inhibitors.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle:

This colorimetric assay measures the activity of AChE by quantifying the rate of formation of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor reduces the rate of this color change.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Standard inhibitors (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and standard inhibitors in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound and standards by diluting the stock solution in phosphate buffer to the desired concentrations.

    • Prepare a solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a solution of ATCI (e.g., 10 mM) in deionized water. Prepare this solution fresh daily.

  • Assay in 96-Well Plate:

    • Add 20 µL of phosphate buffer to the blank wells.

    • Add 20 µL of the test compound or standard inhibitor solution at various concentrations to the sample wells. For the control (100% activity), add 20 µL of the buffer/solvent vehicle.

    • Add 20 µL of the AChE solution to all wells except the blank.

    • Add 140 µL of DTNB solution to all wells.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding 20 µL of the ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-20 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Visualizations

Signaling Pathway

cluster_synapse Cholinergic Synapse cluster_inhibition Enzyme Inhibition Acetylcholine Acetylcholine (ACh) Neurotransmitter ACh_Receptor Postsynaptic Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Enzyme Acetylcholine->AChE Hydrolyzed by Signal Signal Transduction ACh_Receptor->Signal Activates Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE Inhibitor 5-(4-Fluorophenyl)-1,3,4- oxadiazole-2-thiol Derivative Inhibitor->AChE Inhibits cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, AChE, DTNB, ATCI) C Dispense Reagents & Inhibitors into 96-well Plate A->C B Prepare Inhibitor Dilutions (Test Compound & Standards) B->C D Pre-incubate C->D E Initiate Reaction with ATCI D->E F Kinetic Measurement (Absorbance at 412 nm) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I cluster_standards Standard AChE Inhibitors Inhibitor 5-(4-Fluorophenyl)-1,3,4-oxadiazole Derivative Target Target Enzyme: Acetylcholinesterase (AChE) Inhibitor->Target Donepezil Donepezil Donepezil->Target Galantamine Galantamine Galantamine->Target Rivastigmine Rivastigmine Rivastigmine->Target Assay Experimental Assay: Ellman's Method Target->Assay Comparison Comparative Analysis of IC50 Values Assay->Comparison

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Oxadiazole Compounds in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more effective and targeted therapeutic agents is perpetual. Among the vast landscape of heterocyclic compounds, oxadiazoles have emerged as a versatile scaffold exhibiting a wide array of biological activities. A key area of investigation within this class of compounds is the impact of fluorination. This guide provides an objective comparison of the efficacy of fluorinated versus non-fluorinated oxadiazole compounds, supported by experimental data, detailed protocols, and pathway visualizations.

The introduction of fluorine into a drug candidate can significantly alter its physicochemical properties, often leading to enhanced therapeutic efficacy. These modifications can influence metabolic stability, membrane permeability, and binding affinity to target proteins. This guide delves into the tangible effects of this "fluorine advantage" in the context of oxadiazole compounds, focusing on their anticancer and antibacterial properties.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro efficacy of representative fluorinated and non-fluorinated oxadiazole compounds against various cancer cell lines and bacterial strains. The data is presented as IC50 values (the half-maximal inhibitory concentration) for anticancer activity and Minimum Inhibitory Concentration (MIC) for antibacterial activity. Lower values indicate higher potency.

Anticancer Activity (IC50 in µM)
CompoundStructureTarget Cell LineIC50 (µM)Fluorine Advantage
Non-Fluorinated
2,5-diphenyl-1,3,4-oxadiazole2,5-diphenyl-1,3,4-oxadiazoleMCF-7 (Breast Cancer)>100N/A
Compound 4h 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamideA549 (Lung Cancer)<0.14[1]N/A
Fluorinated
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazoleMCF-7 (Breast Cancer)5.897 ± 0.258Significant improvement over non-fluorinated analog.
Compound 4a (Fluorine derivative)N/AA549 (Lung Cancer)22.33 ± 1.67[1]While not a direct analog of 4h , this fluorinated compound shows high potency. In the same study, it was noted that the fluorine derivative was the most promising among a series of benzothiazole derivatives.[2]
2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazoleN/ACaco-2 (Colon Cancer)5.3[3]Comparable to 5-fluorouracil (IC50 8.6 µM).[3]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolN/AE. coliMIC > 100 µg/mLIn some cases, fluorination does not guarantee enhanced activity against all targets.
Antibacterial Activity (MIC in µg/mL)
CompoundStructureTarget OrganismMIC (µg/mL)Fluorine Advantage
Non-Fluorinated
2,5-disubstituted-1,3,4-oxadiazole derivativesGeneral StructureS. aureus≥62.5[1]N/A
Fluorinated
Norfloxacin derivative with 1,3,4-oxadiazole ringN/AS. aureus1-2[4]Significant improvement over general non-fluorinated oxadiazoles.
This compoundThis compoundP. aeruginosaStronger than ampicillin[5]Demonstrates potent and selective activity.[5]
Trifluoromethyl-1,3,4-oxadiazole amide derivativesN/AB. cereus0.03907[6]Highlights the potent effect of trifluoromethyl groups.[6]

Experimental Protocols

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives (General Procedure)

This protocol outlines a common method for synthesizing the 1,3,4-oxadiazole core, which can be adapted for both fluorinated and non-fluorinated analogs by selecting the appropriate starting materials.

  • Hydrazide Formation: An appropriate aromatic acid (e.g., benzoic acid or 4-fluorobenzoic acid) is converted to its corresponding ester, which is then reacted with hydrazine hydrate in a suitable solvent like ethanol to yield the aroyl hydrazide.

  • Cyclization: The aroyl hydrazide is then reacted with an aromatic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The mixture is typically refluxed for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice water and neutralized. The resulting precipitate, the crude 2,5-disubstituted-1,3,4-oxadiazole, is filtered, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol).

For a more specific example, the synthesis of 2,5-diphenyl-1,3,4-oxadiazole involves the reaction of benzoyl hydrazide with benzoic acid in the presence of POCl3.[7] To synthesize its fluorinated analog, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, 4-fluorobenzoyl hydrazide would be reacted with benzoic acid under similar conditions.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (both fluorinated and non-fluorinated oxadiazoles). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[9]

  • Solubilization and Absorbance Measurement: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[9] The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

PI3K/Akt Signaling Pathway: A Key Target

Many oxadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most significant of these is the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Oxadiazole Oxadiazole Compounds Oxadiazole->PI3K Inhibition Oxadiazole->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and points of inhibition by oxadiazole compounds.

Experimental Workflow for Efficacy Comparison

The logical flow for comparing the efficacy of fluorinated and non-fluorinated oxadiazole compounds is outlined below.

Experimental_Workflow Start Start: Hypothesis Fluorination enhances efficacy Synthesis Synthesis of Fluorinated & Non-fluorinated Oxadiazoles Start->Synthesis Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Screening Characterization->In_Vitro_Screening Anticancer Anticancer Assays (e.g., MTT on cancer cell lines) In_Vitro_Screening->Anticancer Antibacterial Antibacterial Assays (e.g., MIC determination) In_Vitro_Screening->Antibacterial Data_Analysis Data Analysis & IC50/MIC Determination Anticancer->Data_Analysis Antibacterial->Data_Analysis Comparison Comparative Efficacy Analysis Data_Analysis->Comparison Conclusion Conclusion on the Effect of Fluorination Comparison->Conclusion

Caption: A streamlined workflow for comparing fluorinated and non-fluorinated oxadiazoles.

References

Reproducibility of Experimental Results with 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest for its potential therapeutic applications. We will delve into its synthesis, physicochemical properties, and biological activities, comparing it with relevant alternative compounds to offer a comprehensive overview for researchers.

Physicochemical Properties

This compound is a small molecule with the chemical formula C₈H₅FN₂OS and a molecular weight of 196.20 g/mol .[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₅FN₂OS[1]
Molecular Weight196.2015032 g·mol−1[1]
Density1.48 g/cm³[1]
Boiling Point242.7 °C at 760 mmHg[1]
Flash Point100.6 °C[1]

Synthesis and Characterization

The synthesis of this compound and its derivatives generally follows a well-established synthetic route. A common method involves the conversion of a substituted aromatic organic acid into its corresponding ester and then a hydrazide. The 1,3,4-oxadiazole-2-thiol ring is then formed by reacting the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide.[4][5]

Synthesis_Workflow A 4-Fluorobenzoic Acid B 4-Fluorobenzoyl Hydrazide A->B Hydrazine Hydrate C This compound B->C Carbon Disulfide, KOH

Characterization of the final compound is typically performed using various spectroscopic techniques.

TechniqueExpected Observations
IR (KBr, cm⁻¹)Presence of characteristic peaks for S-H, C=N, and C-O-C stretching.
¹H NMR (DMSO-d₆, δ ppm)Signals corresponding to the aromatic protons and the thiol proton.
Mass Spectrometry (m/z)A molecular ion peak corresponding to the molecular weight of the compound.

Biological Activities: A Comparative Analysis

1,3,4-Oxadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticonvulsant effects.[6][7][8]

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. A study by Yarmohammadi et al. (2020) highlighted its potent activity against several bacterial and fungal strains.[9][10]

OrganismThis compound ActivityAmpicillin ActivityTerbinafine ActivityReference
Escherichia coliStronger than AmpicillinStandard-[9]
Streptococcus pneumoniaeStronger than AmpicillinStandard-[9]
Pseudomonas aeruginosaOver 100 times stronger than AmpicillinStandard-[9]
Aspergillus fumigatusBetter than Terbinafine-Standard[9]

Comparison with Alternative Antimicrobial Agents:

Other 1,3,4-oxadiazole derivatives have also shown promising antimicrobial activity. For instance, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione have exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[9][11] This suggests that modifications to the core 1,3,4-oxadiazole structure can lead to a diverse range of antimicrobial agents.

Antimicrobial_Comparison Target This compound Activity Antimicrobial Activity Target->Activity Potent against P. aeruginosa Alternative1 N-Mannich Bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione Alternative1->Activity Broad Spectrum Alternative2 S-substituted 1,3,4-oxadiazole-2-thiols Alternative2->Activity Antimycobacterial

Anticonvulsant Activity

While direct experimental data on the anticonvulsant activity of this compound is not extensively available in the reviewed literature, numerous studies have reported significant anticonvulsant effects for other 1,3,4-oxadiazole derivatives.[12][13] This suggests a promising area for future investigation for the target compound. The mechanism of action for some of these derivatives is believed to involve the modulation of GABAergic neurotransmission.[12][13]

Comparison with Alternative Anticonvulsant Agents:

Structurally related compounds, such as certain 1,3,4-thiadiazole derivatives, have also been investigated for their anti-epileptic potential.[14][15] For example, some 2,5-disubstituted 1,3,4-thiadiazoles have shown potent activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models.[14]

Compound ClassTest ModelObserved ActivityReference
1,3,4-Oxadiazole DerivativesMES, scPTZSignificant anticonvulsant activity[13]
1,3,4-Thiadiazole DerivativesMES, PTZPotent anticonvulsant effects[14][15]

Anticonvulsant_Potential Target This compound (Potential Candidate) Activity Anticonvulsant Activity Target->Activity Hypothesized Oxadiazoles Other 1,3,4-Oxadiazole Derivatives Oxadiazoles->Activity Demonstrated Thiadiazoles 1,3,4-Thiadiazole Derivatives Thiadiazoles->Activity Demonstrated

Experimental Protocols

To ensure the reproducibility of the experimental results, detailed protocols are crucial. Below are generalized methodologies for the synthesis and antimicrobial testing based on the available literature.

Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols[4][5]
  • Esterification: A substituted benzoic acid is refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ester.

  • Hydrazide Formation: The ester is then reacted with hydrazine hydrate in an appropriate solvent (e.g., ethanol) to form the acid hydrazide.

  • Cyclization: The acid hydrazide is dissolved in ethanol, and potassium hydroxide and carbon disulfide are added. The mixture is refluxed for several hours.

  • Purification: The reaction mixture is cooled, and the solvent is evaporated. The residue is dissolved in water and acidified with a dilute acid (e.g., acetic acid) to precipitate the crude product. The product is then filtered, washed, and recrystallized from a suitable solvent.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[16]
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates: The surface of a suitable agar medium is uniformly inoculated with the microbial suspension.

  • Application of Test Compound: Wells are created in the agar, and a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents, particularly in the antimicrobial field. Its potent activity against a range of bacteria, including multi-drug resistant strains, warrants further investigation. While its anticonvulsant properties have not been fully elucidated, the activity of related compounds suggests this is a promising avenue for future research. This guide provides a foundation for researchers to build upon, offering a comparative context for the evaluation of this and similar compounds. The provided experimental outlines should aid in the replication and extension of these findings.

References

Comparative Efficacy of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. This analysis is supported by experimental data from in vitro studies and comparative in vivo models for structurally related compounds.

In Vitro Efficacy: Antimicrobial Activity

This compound has demonstrated significant in vitro antimicrobial activity against a range of bacterial and fungal strains. A 2020 study by Yarmohammadi and colleagues highlighted this compound as a promising broad-spectrum antimicrobial agent.[1] The compound exhibited stronger activity against E. coli and S. pneumoniae than the standard antibiotic ampicillin and was over 100 times more potent against P. aeruginosa.[2] Furthermore, it displayed superior antifungal activity against A. fumigatus when compared to terbinafine.[2]

Quantitative Summary of In Vitro Antimicrobial Activity
MicroorganismTest Compound MIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
Escherichia coli-Ampicillin-
Streptococcus pneumoniae-Ampicillin-
Pseudomonas aeruginosa-Ampicillin-
Aspergillus fumigatus-Terbinafine-

Note: Specific MIC values from the primary literature were not available in the reviewed articles. The qualitative comparisons are based on the findings reported by Glomb and Świątek (2021).[2]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • The cultures are then diluted to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Test Compound:

    • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Two-fold serial dilutions of the compound are performed in a 96-well microtiter plate containing the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • The standardized microbial inoculum is added to each well of the microtiter plate.

    • Control wells are included: a positive control with a known antibiotic (e.g., ciprofloxacin, ampicillin), a negative control with the solvent used to dissolve the compound, and a growth control with only the microorganism in broth.

    • The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G Experimental Workflow: In Vitro Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Overnight culture of microbial strain B Standardize inoculum to ~5 x 10^5 CFU/mL A->B E Add standardized inoculum to each well B->E C Prepare stock solution of test compound D Perform 2-fold serial dilutions in 96-well plate C->D D->E F Incubate plates (e.g., 37°C for 24h) E->F G Visually assess for microbial growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.

In Vivo Efficacy: Comparative Models

As in vivo data for this compound is not available, the following sections detail the in vivo efficacy of structurally related 5-aryl-1,3,4-oxadiazole-2-thiol derivatives in established animal models for anti-inflammatory and antitumor activities.

Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema Model

A study on a series of 5-aryl-1,3,4-oxadiazole-2(3H)-thione derivatives demonstrated their anti-inflammatory potential in a carrageenan-induced rat paw edema model.[3]

Time after Carrageenan Injection (hours)Mean Edema Volume Reduction (%) with Test CompoundsMean Edema Volume Reduction (%) with Standard Drug (Indomethacin)
1Data not availableData not available
2Data not availableData not available
3Data not availableData not available
4Up to 62%~64%

Note: The table presents the range of activity observed for the series of tested 5-aryl-1,3,4-oxadiazole-2(3H)-thione derivatives.[4]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema
  • Animal Acclimatization and Grouping:

    • Wistar rats are acclimatized to laboratory conditions for a week.

    • Animals are divided into control, standard, and test groups.

  • Compound Administration:

    • The test compounds (e.g., 50 mg/kg body weight) and the standard drug (e.g., indomethacin) are administered orally or intraperitoneally.

    • The control group receives the vehicle.

  • Induction of Inflammation:

    • Thirty minutes after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[3]

  • Measurement of Paw Edema:

    • The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.[3]

  • Data Analysis:

    • The percentage reduction in edema is calculated by comparing the paw volume in the treated groups with the control group.

G Experimental Workflow: Carrageenan-Induced Rat Paw Edema Model cluster_prep Preparation cluster_induction Induction cluster_measurement Measurement & Analysis A Acclimatize and group rats B Administer test compounds, standard, or vehicle A->B C Inject 1% carrageenan into the right hind paw (0.1 mL) B->C D Measure paw volume at 0, 1, 2, 3, and 4 hours C->D E Calculate percentage reduction in edema D->E

Caption: Workflow for In Vivo Anti-inflammatory Activity Assessment.

Antitumor Activity: DLA-Induced Solid Tumor Model

The in vivo antitumor potential of other 1,3,4-oxadiazole derivatives has been evaluated in a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in mice.[5]

ParameterEffect of Test CompoundsEffect of Standard Drug
Tumor Volume ReductionSignificant reductionSignificant reduction
Tumor Weight ReductionSignificant reductionSignificant reduction

Note: This table provides a qualitative summary of the findings for the tested 1,3,4-oxadiazole derivatives.[5]

Experimental Protocol: DLA-Induced Solid Tumor Model
  • Animal and Tumor Cell Line:

    • Swiss albino mice are used for the study.

    • DLA cells are maintained in the peritoneal cavity of the mice.

  • Induction of Solid Tumor:

    • DLA cells are injected subcutaneously into the right hind limb of the mice.

  • Treatment:

    • After the tumor reaches a palpable size, the animals are treated with the test compounds, a standard anticancer drug, or a vehicle for a specified period.

  • Monitoring and Endpoint Analysis:

    • Tumor volume is measured at regular intervals.

    • At the end of the treatment period, the animals are sacrificed, and the tumors are excised and weighed.

  • Data Analysis:

    • The antitumor efficacy is determined by comparing the tumor volume and weight in the treated groups with the control group.

G Experimental Workflow: DLA-Induced Solid Tumor Model cluster_setup Setup cluster_treatment Treatment cluster_endpoint Endpoint Analysis A Inject DLA cells subcutaneously into mice B Allow tumor to grow to a palpable size A->B C Administer test compounds, standard, or vehicle B->C D Monitor tumor volume regularly C->D E Sacrifice mice and excise tumors D->E F Measure final tumor weight and volume E->F G Compare treated groups to control F->G

Caption: Workflow for In Vivo Antitumor Activity Assessment.

Conclusion

This compound demonstrates notable in vitro antimicrobial properties, positioning it as a compound of interest for further investigation. While specific in vivo data for this molecule is currently lacking, studies on structurally related 5-aryl-1,3,4-oxadiazole-2-thiols suggest potential for in vivo anti-inflammatory and antitumor activities. The experimental protocols and comparative data presented in this guide offer a framework for future preclinical evaluation of this compound and its analogs.

References

Comparative Docking Analysis of 1,3,4-Oxadiazole-2-Thiol Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the molecular docking performance of various 1,3,4-oxadiazole-2-thiol derivatives and their analogs. It includes quantitative data, detailed experimental protocols, and visualizations of experimental workflows and relevant signaling pathways to support rational drug design and discovery.

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The inclusion of a thiol group at the 2-position of the oxadiazole ring often enhances the biological profile of these compounds. Molecular docking studies are crucial in elucidating the binding mechanisms of these derivatives with their protein targets, thereby guiding the synthesis of more potent and selective drug candidates.

Quantitative Comparison of Docking Performance

The following tables summarize the docking scores and biological activities of various 1,3,4-oxadiazole derivatives from several studies, offering a comparative overview of their potential as therapeutic agents.

Anticancer Activity
Compound ClassTarget ProteinDerivativeDocking Score (kcal/mol)IC50 (µM)Target Cancer Cell LineReference
1,3,4-Oxadiazole-2-thiol incorporating fatty acidBcl-2(E)-5-(heptadec-8-enyl)-1,3,4-oxadiazole-2-thiol-2.82MCF-7 (Breast)[5][6]
3.87HepG2 (Liver)[5][6]
N-Mannich bases of 1,3,4-oxadiazole-2(3H)-thioneTelomerase5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives-0.8 - 0.9HepG2, SGC-7901, MCF-7[7]
Focal Adhesion Kinase (FAK)Phenylpiperazine derivative-0.78HepG2[7]
Substituted 2-(((1,3,4-oxadiazol-2-yl)methyl)amino)benzenethiolTubulinCompound 8e-3.19 - 8.21MCF-7, HCT116, HepG2[8]
Compound 8f-3.19 - 8.21MCF-7, HCT116, HepG2[8]
1,3,4-Oxadiazole-5-fluorocytosine hybridsCaspase-3Compound 5e-19.56HT-1080 (Fibrosarcoma)[9]
1,3,4-Oxadiazole-benzimidazole hybrids-Compound 10-Comparable to DoxorubicinMCF-7[10]
Compound 15-Comparable to DoxorubicinMCF-7[10]
Enzyme Inhibition
Compound ClassTarget EnzymeDerivativeDocking Score (kcal/mol)IC50 (µM)Reference
1,3,4-Oxadiazolyl sulfide derivativesα-glucosidaseCompounds 4a-h-8.59 to -9.81-[1]
Benzimidazole-based 1,3,4-oxadiazole derivativesα-glucosidaseCompound 32c-2.6[4]
1,3,4-Oxadiazole and piperidine hybridsAcetylcholinesterase (AChE) & UreaseN-(substituted)-2-(5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide--[11]
1,3,4-Oxadiazole derivativesCyclooxygenase-2 (COX-2)Compounds 8a-g-0.04 - 0.14[12]
1,3,4-Oxadiazole derivativesVEGFR-2Compounds 4a-c, 8a-c--[13][14]

Experimental Protocols

A generalized methodology for the molecular docking of 1,3,4-oxadiazole-2-thiol derivatives is outlined below, based on common practices reported in the literature.[1][7][8][10][13]

Molecular Docking Workflow
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein is energy minimized using a suitable force field (e.g., CHARMm, AMBER).

  • Ligand Preparation:

    • The 2D structures of the 1,3,4-oxadiazole-2-thiol derivatives are drawn using chemical drawing software (e.g., ChemDraw, Marvin Sketch).

    • The 2D structures are converted to 3D structures.

    • The ligands are energy minimized using a suitable force field (e.g., MMFF94).

  • Grid Generation:

    • The binding site of the protein is identified, often based on the location of the co-crystallized ligand or through literature analysis.

    • A grid box is generated around the defined active site to encompass the binding pocket.

  • Molecular Docking Simulation:

    • Docking is performed using software such as AutoDock, Glide, or GOLD.

    • The prepared ligands are docked into the prepared protein's active site.

    • The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function.

  • Analysis of Results:

    • The docking results are analyzed to identify the best-docked poses based on the docking scores and binding energies.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Visualizations

The following diagrams illustrate the typical workflow for molecular docking studies and a simplified signaling pathway relevant to one of the common targets of 1,3,4-oxadiazole derivatives, the VEGFR-2 pathway, which is crucial in angiogenesis and cancer progression.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (from PDB) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D) docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking grid_gen->docking pose_analysis Pose and Score Analysis docking->pose_analysis interaction_analysis Binding Interaction Analysis pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->VEGFR2 Inhibits Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

References

A Comparative Performance Analysis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol Against Standard Antimicrobial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimicrobial performance of the novel compound 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol against established standard drugs. The information presented herein is collated from preclinical research to offer an objective overview for researchers and professionals in the field of drug discovery and development.

Executive Summary

This compound has emerged as a promising antimicrobial agent with potent activity against a range of bacteria and fungi. Notably, studies have demonstrated its superior efficacy against specific bacterial strains when compared to the widely used antibiotic, ampicillin. Furthermore, its antifungal properties have been shown to surpass those of the standard antifungal medication, terbinafine, against certain fungal species. This guide synthesizes the available quantitative data, outlines the experimental methodologies employed in these findings, and visualizes the key experimental workflows.

Data Presentation

The following tables summarize the quantitative antimicrobial activity of this compound in comparison to standard drugs. The data is primarily derived from a key study by Yarmohammadi et al. (2020), which highlights the compound's potential as a broad-spectrum antimicrobial agent.[1]

Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compoundAmpicillinReference
Escherichia coliStronger activity than Ampicillin-[1][2][3]
Staphylococcus pneumoniaeStronger activity than Ampicillin-[2][3]
Pseudomonas aeruginosaOver 100 times stronger than Ampicillin-[2][3]

Table 2: Antifungal Activity - Comparison

MicroorganismThis compoundTerbinafineReference
Aspergillus fumigatusBetter activity than Terbinafine-[2][3]

Note: Specific MIC values from the primary research paper by Yarmohammadi et al. (2020) are essential for a complete quantitative comparison and should be consulted for detailed analysis.

Experimental Protocols

The methodologies outlined below are representative of the standard procedures used to evaluate the antimicrobial efficacy of this compound and the compared standard drugs.

Synthesis of this compound

A common synthetic route for 5-substituted 1,3,4-oxadiazole-2-thiols involves a multi-step process. Initially, a substituted organic acid is converted to its corresponding ester. This ester then reacts with hydrazine hydrate to form a hydrazide. The final cyclization step to form the 1,3,4-oxadiazole-2-thiol is achieved by reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide.[4] An ultrasound-assisted, low-solvent, and acid/base-free method has also been reported for this synthesis, presenting a greener chemistry approach.[1]

Antimicrobial Susceptibility Testing

The antimicrobial activity is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) of the compound.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Broth Microdilution Assay: The test compound and the standard drug are serially diluted in a 96-well microtiter plate containing a suitable growth medium. The standardized microbial inoculum is then added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, and 28°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate the synthesis and antimicrobial testing workflows.

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 4-Fluorobenzoic Acid B Esterification (Methanol, Acid Catalyst) A->B C Methyl-4-fluorobenzoate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E 4-Fluorobenzohydrazide D->E F Cyclization (CS2, KOH) E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Antimicrobial_Testing_Workflow cluster_testing Antimicrobial Susceptibility Testing Workflow A Prepare Standardized Microbial Inoculum C Inoculate wells with Microbial Suspension A->C B Serial Dilution of Test Compound and Standard Drug in 96-well plate B->C D Incubate under Appropriate Conditions C->D E Observe for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Concluding Remarks

The available data strongly suggests that this compound is a potent antimicrobial agent with a promising future in the development of new therapeutics. Its demonstrated superiority over ampicillin and terbinafine against specific, clinically relevant pathogens warrants further investigation. Future research should focus on elucidating its mechanism of action, evaluating its in vivo efficacy and safety profile, and expanding the scope of its antimicrobial testing against a broader range of microorganisms, including drug-resistant strains. While this guide provides a foundational comparison, accessing the full experimental details from the cited literature is crucial for a comprehensive understanding and for informing future research directions.

References

Safety Operating Guide

Proper Disposal of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this chemical, aligning with general best practices for hazardous waste.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] Strict adherence to safety protocols is mandatory to prevent exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is required.

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or when handling powders.[2]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.

Step-by-Step Disposal Protocol

The primary disposal method for this compound is through an approved hazardous waste disposal facility. Do not discharge this chemical into drains or the environment.[1]

  • Waste Identification and Segregation:

    • Characterize the waste as hazardous. Based on its irritant properties, it falls under the category of toxic waste.

    • Segregate waste containing this compound from other chemical waste streams to avoid incompatible reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the waste.

    • The container must be compatible with the chemical.

    • Ensure the container is kept closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • The storage area should be secure and away from ignition sources.[1]

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Safety Data

ParameterValueSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[1]
Molecular Weight 196.20 g/mol [3]
Appearance Solid[2]
Flash Point 100.6 °C[3]

Experimental Protocols

Chemical Spill Cleanup Procedure

In the event of a spill, follow these steps to ensure safe cleanup and disposal of the resulting waste.

  • Immediate Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or poses a significant inhalation risk, contact your institution's environmental health and safety (EHS) office immediately.

    • Remove all sources of ignition.

  • Containment:

    • For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.

  • Cleanup:

    • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Avoid generating dust.

  • Decontamination:

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

  • Waste Disposal:

    • Seal and label the container with the spilled chemical's name and the date of the spill.

    • Arrange for disposal through your institution's hazardous waste program.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Chemical Waste Generation Identify Identify as Hazardous Waste (Skin/Eye/Respiratory Irritant) Start->Identify Spill Spill Occurs Start->Spill Segregate Segregate from Incompatible Waste Identify->Segregate Containerize Place in a Labeled, Leak-Proof Container Segregate->Containerize Label Label Container: 'Hazardous Waste' Chemical Name Date Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Disposal Arrange for Pickup by Licensed Waste Contractor Store->Disposal Cleanup Follow Spill Cleanup Protocol Spill->Cleanup SpillWaste Containerize and Label Spill Debris as Hazardous Waste Cleanup->SpillWaste SpillWaste->Store

Caption: Decision-making workflow for the disposal of this compound.

References

Personal protective equipment for handling 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The following information is critical for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₅FN₂OS[1][2][3]
CAS Number 41421-13-0[1]
Molecular Weight 196.20 g/mol [1][2]
Hazard Identification and Classification

Based on data for structurally similar compounds, this compound is anticipated to present the following hazards. Users should handle this compound with the assumption that it is hazardous.

Hazard StatementClassificationPrecautionary Code
Causes serious eye irritation. [4]Eye Irritation Cat. 2AH319
Causes skin irritation. [4]Skin Irritation Cat. 2H315
May cause respiratory irritation. [4]STOT SE Cat. 3H335
Harmful if swallowed. [5]Acute Toxicity Cat. 4H302

Signal Word: Warning[4]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to ensure personal safety when handling this compound.

Protection TypeSpecification
Eye/Face Wear safety glasses with side-shields or chemical safety goggles.[6] Use a face shield where splashing is possible.
Skin Wear chemically resistant gloves (e.g., nitrile, neoprene).[6] Wear a lab coat or other protective clothing to prevent skin contact.[4]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[4][5] If dust or aerosols are generated, a NIOSH-approved N95 respirator or higher is recommended.[7]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Handling and Storage Protocol

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is donned correctly.

  • Dispensing: Avoid generating dust.[6] Use appropriate tools (e.g., spatula) to handle the solid.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[4] Do not eat, drink, or smoke in the laboratory.[4][5]

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or area accessible only to authorized personnel.[4]

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[5]

  • Cleanup: Carefully sweep or vacuum the spilled material into a designated, labeled waste container. Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material (including contaminated PPE and spill cleanup materials) in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[4] Do not dispose of it down the drain or in regular trash.[5]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Weigh Compound prep2->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 Experiment Complete clean2 Dispose of Waste (Hazardous Waste Stream) clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for Safe Handling of the Chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.